molecular formula C10H6BrNO2 B1325381 2-(2-Bromobenzoyl)oxazole CAS No. 898759-79-0

2-(2-Bromobenzoyl)oxazole

Cat. No.: B1325381
CAS No.: 898759-79-0
M. Wt: 252.06 g/mol
InChI Key: LTTINUONCOJUFL-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)oxazole is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTINUONCOJUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642078
Record name (2-Bromophenyl)(1,3-oxazol-2-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-79-0
Record name (2-Bromophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2-Bromobenzoyl)oxazole, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The synthetic strategy detailed herein employs a robust and highly selective Weinreb ketone synthesis, ensuring a high-yielding and pure product. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. All procedures are designed to be self-validating, and all claims are substantiated with references to authoritative scientific literature.

Introduction: The Significance of 2-Aroyloxazoles

Oxazole-containing compounds are a prominent class of heterocycles in medicinal chemistry, forming the core scaffold of numerous biologically active molecules.[1][2] Their unique electronic and structural properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. Specifically, 2-aroyloxazoles, which feature an aryl ketone substituent at the 2-position of the oxazole ring, have emerged as crucial intermediates and final drug candidates in various therapeutic areas. These compounds have shown potential as anti-inflammatory agents, neuroprotective agents, and anticancer therapeutics.[3][4][5] The introduction of a bromo-substituent on the benzoyl moiety, as in this compound, offers a valuable handle for further synthetic diversification through cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.

This guide provides a detailed protocol for the synthesis of this compound via a two-step process, beginning with the formation of a key Weinreb amide intermediate, followed by a selective Grignard reaction. A comprehensive characterization of the final product using modern spectroscopic techniques is also presented.

Synthetic Strategy: A Two-Step Approach to Purity and Yield

The synthesis of this compound is efficiently achieved through a two-step sequence designed to maximize yield and minimize side-product formation. The overall synthetic pathway is depicted below.

Synthesis_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation 2_Bromobenzoyl_chloride 2-Bromobenzoyl chloride Weinreb_amide 2-Bromo-N-methoxy- N-methylbenzamide 2_Bromobenzoyl_chloride->Weinreb_amide Acylation N_O_dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N_O_dimethylhydroxylamine_HCl->Weinreb_amide Pyridine Pyridine (Base) Pyridine->Weinreb_amide Final_Product This compound Weinreb_amide->Final_Product Grignard Reaction Oxazole Oxazole Oxazole_Grignard 2-Oxazolylmagnesium chloride Oxazole->Oxazole_Grignard Metalation iPrMgCl i-PrMgCl iPrMgCl->Oxazole_Grignard Oxazole_Grignard->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-N-methoxy-N-methylbenzamide (Weinreb Amide)

The initial step involves the formation of a Weinreb amide from 2-bromobenzoyl chloride. This intermediate is crucial as it allows for the controlled addition of the organometallic reagent in the subsequent step, preventing the over-addition that is often problematic with more reactive acylating agents like acid chlorides and esters.[6]

Experimental Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Add anhydrous dichloromethane (DCM) to the flask, followed by the slow addition of pyridine (2.2 equivalents) at 0 °C (ice bath).

  • In a separate flask, dissolve 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Slowly add the 2-bromobenzoyl chloride solution to the stirring N,O-dimethylhydroxylamine hydrochloride suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-N-methoxy-N-methylbenzamide, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.[7][8]

Step 2: Synthesis of this compound via Grignard Reaction

The second step is a Grignard reaction between the Weinreb amide and a 2-magnesiated oxazole. This reaction is highly efficient for the formation of 2-acyl oxazoles.[9] The use of isopropylmagnesium chloride for the metalation of oxazole is a reliable method for generating the required Grignard reagent.

Experimental Protocol:

  • In a dry 250 mL three-necked flask under an inert atmosphere, dissolve oxazole (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -10 °C (ice-salt bath) and slowly add isopropylmagnesium chloride (1.2 equivalents, 2 M solution in THF) dropwise, maintaining the temperature below 0 °C.

  • Stir the mixture at -10 °C for 1 hour to ensure complete formation of the 2-oxazolylmagnesium chloride.

  • In a separate flask, dissolve the 2-Bromo-N-methoxy-N-methylbenzamide (1.0 equivalent) from Step 1 in anhydrous THF.

  • Slowly add the solution of the Weinreb amide to the freshly prepared Grignard reagent at -10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC indicates the consumption of the Weinreb amide.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[10]

Characterization of this compound

The structure and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.8m1HAromatic H (ortho to C=O)
~7.7 - 7.5m3HAromatic H
~7.9s1HOxazole H-5
~7.4s1HOxazole H-4

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~182 - 180C=O (Ketone)
~160 - 158Oxazole C-2
~142 - 140Oxazole C-5
~138 - 136Aromatic C (ipso-C=O)
~134 - 128Aromatic CH
~128 - 126Oxazole C-4
~120 - 118Aromatic C-Br

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.[4][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Functional Group Assignment
~3150 - 3100C-H stretching (oxazole ring)
~3080 - 3050C-H stretching (aromatic ring)
~1670 - 1650C=O stretching (aryl ketone)
~1600 - 1580C=N stretching (oxazole ring)
~1550 - 1450C=C stretching (aromatic ring)
~1100 - 1000C-O-C stretching (oxazole ring)
~750 - 700C-Br stretching

Note: The presence of a strong absorption band in the region of 1670-1650 cm⁻¹ is characteristic of the aryl ketone carbonyl group.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS-ESI):

The calculated exact mass for C₁₀H₆BrNO₂ [M+H]⁺ is a key parameter for confirming the elemental composition. A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of an isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

The primary fragmentation is expected to occur at the bond between the carbonyl group and the oxazole ring, leading to the formation of a 2-bromobenzoyl cation and an oxazolyl radical, or vice versa. Further fragmentation of the 2-bromobenzoyl cation may involve the loss of CO to form a bromophenyl cation.[6][14][15]

MS_Fragmentation Molecular_Ion [C10H6BrNO2]+• (M+•) Fragment_1 [C7H4BrO]+ (2-Bromobenzoyl cation) Molecular_Ion->Fragment_1 α-cleavage Fragment_2 [C3H2NO]• (Oxazolyl radical) Molecular_Ion->Fragment_2 Fragment_3 [C6H4Br]+ (Bromophenyl cation) Fragment_1->Fragment_3 Loss of CO CO - CO

Caption: Plausible mass spectrometry fragmentation pathway.

Safety and Handling

  • 2-Bromobenzoyl chloride: This reagent is corrosive and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Grignard reagents (e.g., isopropylmagnesium chloride): These are highly reactive and flammable. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Solvents (DCM, THF, Ethyl Acetate, Hexanes): These are flammable and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated area and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The use of a Weinreb amide intermediate is key to the success of this synthesis, ensuring a clean and high-yielding reaction. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The methodologies and insights presented herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently prepare this valuable heterocyclic building block and its derivatives for further investigation.

References

  • Vedejs, E., & Castellino, S. (1987). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. The Journal of Organic Chemistry, 52(25), 5828-5831.
  • Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review.
  • Jubie, S., Sikdar, P., & Antony, A. S. (2008). Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. Bioorganic & Medicinal Chemistry Letters, 18(16), 4597-4601.
  • Kumar, R., Imam, M., Singh, M. K., & Singh, M. K. (2020). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives.
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  • AIP Conference Proceedings. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.
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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem.
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  • BenchChem. (2025).
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  • Jarallah, A. L., Ali, K. F., Shakir, R., & Saoud, S. A. (2019). FTIR Spectrum of compound 2 b.
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  • Dinda, S., & Panda, G. (2019). Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][6] Sigmatropic Rearrangement-Annulation Cascade. Organic Letters, 21(15), 5879-5883.

  • Sugiyama, S., Morishita, Y., & Ishii, K. (2002). Stereocontrolled Addition of Grignard Reagents to Chiral 1,3-Oxazolidines Having N-Methoxybenzyl Groups: Effect of N-Substituent in Diastereoselectivity. Heterocycles, 57(4), 637-640.
  • Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1465.
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Sources

An In-depth Technical Guide to the Proposed Synthesis and Potential Utility of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the compound 2-(2-Bromobenzoyl)oxazole, a novel chemical entity not presently cataloged with a unique CAS number or described in readily available literature. In lieu of a standard data sheet, this document provides a forward-looking scientific analysis. We will deconstruct its molecular architecture to propose robust synthetic pathways, predict its physicochemical properties and reactivity, and explore its potential as a valuable scaffold in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational document for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction: Unveiling a Novel Scaffold

The oxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it a privileged structure in drug design.[1] Similarly, the bromophenyl motif is a key component in many pharmaceuticals, where the bromine atom can serve as a reactive handle for further chemical modification or contribute to binding interactions with biological targets.[3]

The compound of interest, this compound, systematically named (2-bromophenyl)(oxazol-2-yl)methanone, merges these two critical pharmacophores through a ketone linker. While this specific ortho-bromo isomer is not commercially available, its structure suggests significant potential. This guide will provide the necessary theoretical and practical framework to synthesize and explore this promising molecule.

Proposed Synthesis of this compound

The synthesis of 2-acyloxazoles can be approached through several established methodologies.[4] Given the structure of our target molecule, two primary retrosynthetic disconnections are most plausible. The most direct approach involves the formation of the bond between the oxazole C2 carbon and the carbonyl carbon of the 2-bromobenzoyl group.

Primary Synthetic Route: Acylation of 2-Lithiooxazole

Deprotonation of the oxazole ring at the C2 position is a known strategy to create a nucleophilic species that can react with electrophiles.[5][6] This forms the basis of our primary proposed synthesis.

G cluster_prep Step 1: Generation of Nucleophile cluster_coupling Step 2: Acylation Reaction cluster_workup Step 3: Work-up & Purification Oxazole Oxazole nBuLi n-Butyllithium (n-BuLi) THF, -78 °C Oxazole->nBuLi Deprotonation at C2 Lithiooxazole 2-Lithiooxazole Intermediate nBuLi->Lithiooxazole Reaction Nucleophilic Acyl Substitution Lithiooxazole->Reaction BromobenzoylChloride 2-Bromobenzoyl Chloride BromobenzoylChloride->Reaction Target This compound Reaction->Target Quench Aqueous Quench (e.g., NH4Cl) Target->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Proposed workflow for the synthesis of this compound via lithiation.

Experimental Protocol:

  • Preparation of 2-Lithiooxazole: To a solution of oxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at this temperature for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.

  • Acylation: In a separate flask, dissolve 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the cold 2-lithiooxazole solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract the product with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Causality and Self-Validation:

  • Why -78 °C? The low temperature is critical to maintain the stability of the highly reactive 2-lithiooxazole intermediate and to prevent side reactions, such as ring-opening.[6]

  • Why an inert atmosphere? Organolithium reagents are highly reactive with atmospheric oxygen and moisture. An inert atmosphere is essential for the success of the reaction.

  • Validation: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The presence of characteristic peaks for the oxazole ring, the bromophenyl group, and the ketone carbonyl will validate the successful synthesis.

Alternative Synthetic Route: Iodine-Catalyzed Oxidative Annulation

Recent advances in catalysis offer alternative pathways. An iodine-catalyzed reaction between a suitable β-ketoamine precursor and 2-bromo-mandelic acid could potentially yield the target compound, although this would require more extensive precursor synthesis. A more direct alternative involves the iodine-catalyzed reaction of a terminal alkyne, 2-bromobenzaldehyde, and an amine source.[4]

Predicted Physicochemical Properties and Reactivity

While experimental data is unavailable, we can predict key properties based on the molecular structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₆BrNO₂Based on atomic composition.
Molecular Weight ~252.07 g/mol Sum of atomic weights.
Physical State Likely a solid at room temperatureAromatic ketones of this size are typically solids.
Solubility Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in waterTypical for a nonpolar aromatic compound.
Key Spectroscopic Features IR: Strong C=O stretch (~1670-1690 cm⁻¹). ¹H NMR: Signals in the aromatic region (7-8 ppm) for both rings. ¹³C NMR: Carbonyl signal (~180-190 ppm).Based on functional groups present.

Predicted Reactivity:

  • Carbonyl Group: The ketone will be susceptible to nucleophilic attack, allowing for the synthesis of corresponding alcohols, imines, or hydrazones.

  • Bromophenyl Ring: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to build molecular complexity.[3][7]

  • Oxazole Ring: The oxazole ring is generally stable but can undergo electrophilic substitution, although this is often difficult.[5] It can also participate in cycloaddition reactions under certain conditions.[8]

Potential Applications in Drug Discovery

The structural motifs within this compound are prevalent in a wide range of biologically active molecules, suggesting a high potential for this scaffold in drug discovery programs.[1][9][10][11]

G Scaffold This compound Oxazole Moiety Ketone Linker Bromophenyl Moiety Applications Potential Therapeutic Areas Scaffold:f0->Applications Bioisostere, H-bond acceptor Scaffold:f1->Applications Rigid linker, H-bond acceptor Scaffold:f2->Applications Hydrophobic interactions, Synthetic handle Anticancer Anticancer Agents (e.g., Kinase Inhibitors, DNA Binders) Applications->Anticancer AntiInflammatory Anti-inflammatory Agents (e.g., COX Inhibitors) Applications->AntiInflammatory Antimicrobial Antimicrobial Agents (e.g., DNA Gyrase Inhibitors) Applications->Antimicrobial

Caption: Logical relationship between structural motifs and potential therapeutic applications.

  • Anticancer Activity: Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of microtubules, DNA topoisomerases, and protein kinases.[2][12] The planar aromatic structure of the proposed molecule could facilitate intercalation with DNA or binding to the active sites of enzymes. The bromophenyl group can be further functionalized to enhance target specificity.

  • Anti-inflammatory Agents: A number of non-steroidal anti-inflammatory drugs (NSAIDs) contain an oxazole core.[13] The diaryl-heterocycle structure is a common feature of selective COX-2 inhibitors. Further investigation could reveal if this compound or its derivatives exhibit similar activity.

  • Antimicrobial Agents: The fusion of different heterocyclic and aromatic rings is a well-established strategy in the development of novel antimicrobial agents.[14] Many benzoxazole derivatives have shown significant antibacterial and antifungal properties.[15] The title compound could serve as a starting point for the development of new anti-infectives.

Conclusion

While this compound remains a theoretical construct at present, this guide has established a clear and actionable path for its synthesis and exploration. By leveraging established organometallic chemistry, the compound can be prepared in a laboratory setting. Its constituent pharmacophores—the oxazole ring and the bromophenyl ketone—suggest a high probability of interesting biological activity. The synthetic handles inherent in its structure provide a platform for the creation of diverse chemical libraries for screening. It is our expert opinion that this compound represents a valuable, unexplored scaffold that warrants further investigation by the scientific community, particularly those engaged in the discovery of novel therapeutic agents.

References

  • Shinde, S., Inamdar, S., Shinde, M., Kushwaha, N., & Karpoormath, R. (2022). Recent Progress in Iodine‐Catalysed C−O/C−N Bond Formation of 1,3‐Oxazoles: A Comprehensive Review.
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  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
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  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (n.d.). MDPI.
  • One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. (2023). PubMed.
  • The Strategic Advantage of 2-(2-Bromophenyl)
  • Venkatesh, P. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • The Organic Chemistry Tutor. (2019).
  • Friedel–Crafts Acyl
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • p-Bromophenyl methyl ketone. (n.d.). PharmaCompass.com.
  • Hassner, A. (1993). new chemistry of oxazoles. HETEROCYCLES, 35(2), 1441.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. (n.d.).
  • Potikha, L. M., Sypchenko, V. V., & Davydov, V. I. (2019). Reactions of methanone: A New Synthesis of[2][4]Thiazolo. French-Ukrainian Journal of Chemistry, 7(1).

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2022). NIH.
  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). Innovare Academic Sciences.
  • A series of ten novel (E)-(4-(aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. (2017). SciELO México.
  • SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. (2013). Bibliomed.
  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. (2007).
  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (n.d.). Asian Journal of Pharmaceutical Research and Development.
  • Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... (n.d.).
  • Derivatization of 2-(p-Tolyl)oxazole for Improved Biological Activity. (n.d.). Benchchem.

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

Molecular Structure and Key Features

A thorough understanding of the molecular structure is a prerequisite for interpreting its spectroscopic signatures. The structure of 2-(2-Bromobenzoyl)oxazole is presented below.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high fidelity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to reveal distinct signals for the protons on the oxazole ring and the bromobenzoyl moiety. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the bromine atom, and the electronegative atoms within the oxazole ring.

Anticipated ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.20d1HH-5'The proton ortho to the carbonyl group on the bromophenyl ring is expected to be significantly deshielded due to the anisotropic effect of the C=O bond.
~7.85d1HH-5The proton on the C5 of the oxazole ring is typically found in this region.
~7.70t1HH-4'This proton is meta to the carbonyl and ortho to the bromine, experiencing a combination of deshielding effects.
~7.55t1HH-3'This proton is para to the carbonyl and meta to the bromine.
~7.40d1HH-6'The proton ortho to the bromine atom is expected to be deshielded.
~7.30d1HH-4The proton on the C4 of the oxazole ring is expected to appear at a lower chemical shift compared to H-5.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Anticipated ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~182.0C=OThe carbonyl carbon is highly deshielded and will appear at a very low field.
~161.5C2The carbon at position 2 of the oxazole ring, bonded to two heteroatoms, is expected to be significantly deshielded.
~143.0C5The C5 carbon of the oxazole ring.
~138.0C1'The quaternary carbon of the phenyl ring attached to the carbonyl group.
~134.0C4'Aromatic CH carbon.
~132.5C6'Aromatic CH carbon.
~131.0C5'Aromatic CH carbon.
~128.0C4The C4 carbon of the oxazole ring.
~127.5C3'Aromatic CH carbon.
~120.0C2'The carbon atom bearing the bromine is expected to have a chemical shift in this region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply a Fourier transform, phase, and baseline correction. Reference the chemical shifts to the solvent signal (CDCl₃ at δ 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Anticipated IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3120-3150WeakC-H stretch (aromatic/oxazole)The C-H stretching vibrations of the aromatic and heterocyclic rings are expected in this region.
~1670StrongC=O stretch (ketone)The carbonyl group of the benzoyl moiety will exhibit a strong absorption band. Conjugation with the aromatic ring lowers the frequency from a typical ketone (~1715 cm⁻¹).
~1600, 1580, 1470MediumC=C stretch (aromatic)These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.
~1550MediumC=N stretch (oxazole)The carbon-nitrogen double bond stretching of the oxazole ring.
~1100-1200StrongC-O-C stretch (oxazole)The stretching vibration of the C-O-C ether linkage within the oxazole ring typically gives a strong band in this region.
~750StrongC-Br stretchThe carbon-bromine stretching vibration is expected in the fingerprint region.
~700-900MediumC-H bend (aromatic oop)The out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: Collect the spectrum and perform a background subtraction.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Anticipated Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 265 and 267 (in an approximate 1:1 ratio). The presence of two peaks of nearly equal intensity is a characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragment Ions:

    • m/z 183/185: Loss of the oxazole ring (C₃H₂NO), corresponding to the [C₇H₄BrO]⁺ fragment (bromobenzoyl cation).

    • m/z 155/157: Loss of CO from the bromobenzoyl cation, resulting in the [C₆H₄Br]⁺ fragment.

    • m/z 105: Loss of Br from the bromobenzoyl cation, giving the [C₇H₄O]⁺ fragment (benzoyl cation).

    • m/z 76: Loss of Br and CO from the bromobenzoyl cation, corresponding to the [C₆H₄]⁺ fragment (benzyne).

    • m/z 69: The oxazole ring fragment [C₃H₃NO]⁺.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source (70 eV).

  • Mass Analysis: Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine.

Predicted Fragmentation Pathway:

G M [C₁₀H₆BrNO₂]⁺˙ m/z 265/267 F1 [C₇H₄BrO]⁺ m/z 183/185 M->F1 - C₃H₂NO F4 [C₃H₃NO]⁺˙ m/z 69 M->F4 - C₇H₄BrO F2 [C₆H₄Br]⁺ m/z 155/157 F1->F2 - CO F3 [C₇H₄O]⁺ m/z 105 F1->F3 - Br

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the structural confirmation of this compound. The predicted data presented in this guide, based on fundamental principles and analysis of related structures, offers a detailed roadmap for researchers working with this and similar compounds. By correlating the expected spectroscopic signatures with experimentally obtained data, scientists can confidently verify the identity and purity of their synthesized materials, paving the way for further applications in medicinal chemistry and materials science.

References

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • The mass spectra of some alkyl and aryl oxazoles. (1968). Organic Mass Spectrometry. Retrieved from [Link]

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The Ascendant Therapeutic Potential of Bromobenzoyl Oxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Oxazole Scaffold and the Strategic Imperative of Halogenation

For the discerning researcher in drug development, the heterocyclic oxazole core represents a privileged scaffold. Its five-membered aromatic ring, containing both oxygen and nitrogen, serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] The inherent electronic properties and the potential for diverse substitutions make oxazole derivatives a continuing focus of medicinal chemistry. This guide delves into a specific, and particularly promising, subclass: bromobenzoyl oxazole derivatives. The introduction of a bromobenzoyl moiety is not a trivial substitution; it is a strategic decision rooted in established medicinal chemistry principles. The bromine atom, a halogen, can significantly modulate a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile. The benzoyl group, in turn, provides a rigid aromatic system that can engage in π-π stacking and other non-covalent interactions within protein binding pockets. This technical guide will provide an in-depth exploration of the synthesis, potential biological activities, and the underlying mechanistic rationale of bromobenzoyl oxazole derivatives, offering a valuable resource for researchers dedicated to the discovery of novel therapeutics.

I. Synthetic Strategies for Bromobenzoyl Oxazole Derivatives

The synthesis of the oxazole core can be achieved through several established methods, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.[2][3][4] For bromobenzoyl oxazole derivatives, the synthesis typically involves the formation of the oxazole ring followed by or preceded by the introduction of the bromobenzoyl group.

General Synthetic Pathways

A common and versatile approach to substituted oxazoles is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone.[3] Another widely used method is the reaction of α-haloketones with primary amides.[2] The Van Leusen reaction , utilizing tosylmethyl isocyanide (TosMIC), offers a milder alternative for the synthesis of 5-substituted oxazoles from aldehydes.[2]

A practical synthesis of 2,5-diaryl oxazoles can be achieved using an iodine-mediated reaction between α-bromoketones and benzylamine derivatives.[5] This method is also applicable to the synthesis of 2,4,5-trisubstituted oxazoles.

Exemplary Synthesis of a Bromobenzoyl Oxazole Derivative

To illustrate a practical synthetic route, the following is a general procedure for the synthesis of 2-(4-bromophenyl)benzo[d]oxazole, a benzoxazole derivative which shares structural similarities with the target compounds. This synthesis involves the reaction of 4-bromobenzaldehyde with 2-aminophenol.

Protocol: Synthesis of 2-(4-bromophenyl)benzo[d]oxazole [6]

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol).

  • Catalyst Addition: Add a suitable catalyst, such as amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles (0.05 g), to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature under solvent-free conditions.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (1:4).

  • Work-up: Upon completion, dilute the reaction mixture with hot ethanol (10 mL).

  • Catalyst Removal: Separate the catalyst using an external magnet and wash it with hot distilled water (5 mL) and ethanol (3 mL) twice.

  • Crystallization: Cool the filtrate to room temperature to allow the crude product to precipitate.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 2-(4-bromophenyl)benzo[d]oxazole.

This protocol can be adapted for the synthesis of various bromobenzoyl oxazole derivatives by using the appropriate bromobenzoyl-containing starting materials.

II. Anticancer Activity: A Promising Frontier

The oxazole scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting potent anticancer activity.[7][8] These derivatives can exert their effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases.[9] The introduction of a bromobenzoyl group can potentially enhance these activities through improved binding interactions and altered electronic properties.

Putative Mechanisms of Action

While specific mechanistic studies on bromobenzoyl oxazole derivatives are still emerging, we can infer potential mechanisms based on the broader class of oxazole compounds. A key hypothesized mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

anticancer_mechanism Bromobenzoyl_Oxazole Bromobenzoyl Oxazole Derivative Tubulin Tubulin Dimers Bromobenzoyl_Oxazole->Tubulin Binds to Colchicine Binding Site Microtubule_Assembly Microtubule Assembly Bromobenzoyl_Oxazole->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Assembly->Cell_Cycle_Arrest Disruption Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces anti_inflammatory_workflow Start Start Compound_Admin Compound Administration (Oral/IP) Start->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential for COX Inhibition

Some oxazole derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. [10]The structural features of bromobenzoyl oxazoles may allow for favorable interactions with the active site of COX-2, suggesting a potential mechanism for their anti-inflammatory effects.

V. Conclusion and Future Directions

Bromobenzoyl oxazole derivatives represent a compelling class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of the bromobenzoyl moiety onto the versatile oxazole scaffold provides a powerful approach for modulating biological activity. While the existing body of research provides a strong foundation, further in-depth studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action for this specific subclass. Future research should focus on the synthesis and biological evaluation of a broader range of bromobenzoyl oxazole isomers to build a comprehensive SAR dataset. Advanced mechanistic studies, including target identification and validation, will be crucial for the rational design of next-generation therapeutics based on this promising scaffold.

VI. References

  • Anti-inflammatory activity of the synthesized compounds (4a–l). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Singh, R. K., Bhatt, A., Chauhan, P. K., & Kant, R. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-123.

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

  • Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.

  • Yan, X., Wen, J., Zhou, L., Fan, L., Wang, X., & Xu, Z. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916-1937.

  • Klenkar, O. O., Vovk, A. I., & Lesyk, R. B. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 76-84.

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 849-863.

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 849-863.

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate.

  • Structure-activity relationship study of halogen-substituted analogs... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 4-Halo-1,3-oxazoles: Unambiguous structural assignment of 2-halo-2-benzoyl-2H-azirine-3-carboxylates thermal ring expansion products. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate.

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI.

  • Kotha, S., & Cheekatla, S. R. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440.

  • Yan, X., Wen, J., Zhou, L., Fan, L., Wang, X., & Xu, Z. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916-1937.

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). PMC.

  • a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps.

  • Scheme 3. Synthesis of the C1–C9 oxazole fragment. Reagents and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. (2012). PubMed.

  • Methodology for the synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Apostol, T. V., Drăghici, C., Socea, L. I., Olaru, O. T., Șaramet, G., Hrubaru, M., & Bărbuceanu, Ș. F. (2021). SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL)SULFONYL]PHENYL FRAGMENT. Farmacia Journal, 69(3).

  • Bhaumik, A., Eswaraiah, M. C., & Chakraborty, R. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics, 9(4), 308-315.

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2-(2-Bromobenzoyl)oxazole: A Technical Guide to a Novel Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2] This technical guide introduces 2-(2-Bromobenzoyl)oxazole, a novel, yet uncharacterized, heterocyclic compound. We present a comprehensive roadmap for its synthesis, purification, and characterization, alongside a proposed strategy for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for investigating the therapeutic potential of this promising scaffold. By leveraging established synthetic methodologies and predictive analytical insights, we aim to catalyze the exploration of this compound as a potential lead compound in modern drug discovery programs.

Introduction: The Prominence of the Oxazole Moiety in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom.[3] This arrangement confers a unique electronic and structural profile, making it a privileged scaffold in the design of bioactive molecules. Oxazole derivatives exhibit a remarkable diversity of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][4][5][6][7][8] The clinical success of drugs like Linezolid (antibacterial) and Oxaprozin (anti-inflammatory) underscores the therapeutic value of the oxazole core.[1]

The introduction of a 2-aroyl substituent on the oxazole ring has been shown to be a fruitful strategy for discovering novel therapeutic agents. The carbonyl linker provides a key point for interaction with biological targets, while the aryl ring allows for extensive structural modification to fine-tune activity and pharmacokinetic properties. The specific placement of a bromine atom on the benzoyl moiety at the ortho position in this compound is hypothesized to introduce favorable steric and electronic properties, potentially enhancing binding affinity and selectivity for target proteins. This guide outlines a systematic approach to unlock the therapeutic potential of this novel compound.

Proposed Synthesis of this compound

While the direct synthesis of this compound has not been explicitly reported in the literature, a plausible and efficient synthetic route can be proposed based on well-established methods for the formation of the oxazole ring. The Robinson-Gabriel synthesis and its modern variations offer a robust strategy for the construction of 2,5-disubstituted oxazoles.[1]

A proposed synthetic pathway is outlined below:

Synthesis_Pathway A 2-Bromobenzaldehyde C Intermediate Oxazoline A->C Van Leusen Reaction K2CO3, MeOH B TosMIC (Toluenesulfonylmethyl isocyanide) B->C D 2-(2-Bromophenyl)oxazole C->D Elimination of TsOH F This compound D->F Friedel-Crafts Acylation AlCl3 E Acylating Agent (e.g., 2-Bromobenzoyl chloride) E->F

Figure 1: Proposed synthesis of this compound.

An alternative and potentially more direct approach involves the condensation of 2-bromo-α-aminoacetophenone with 2-bromobenzoyl chloride followed by cyclodehydration. However, the Van Leusen reaction followed by acylation is presented as a high-yield and versatile method.[9]

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of 2-(2-Bromophenyl)oxazole via Van Leusen Reaction

  • Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq) in dry methanol, add TosMIC (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2-(2-bromophenyl)oxazole.

Part B: Acylation to Yield this compound

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-(2-bromophenyl)oxazole (1.0 eq) in a suitable dry solvent (e.g., dichloromethane). Cool the solution to 0°C.

  • Addition of Reagents: Add anhydrous aluminum chloride (1.2 eq) portion-wise, followed by the dropwise addition of 2-bromobenzoyl chloride (1.1 eq).

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the predicted spectroscopic data based on known values for similar structures.[10]

Analytical Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ 7.20-8.20 (m, 8H, aromatic protons), δ 7.80 (s, 1H, oxazole proton)
¹³C NMR (100 MHz, CDCl₃) δ 118-140 (aromatic carbons), δ 160-165 (C=N of oxazole), δ 180-185 (C=O)
FT-IR (KBr, cm⁻¹) ~3100 (C-H aromatic), ~1680 (C=O stretch), ~1600 (C=N stretch), ~1550 (C=C aromatic)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ corresponding to the molecular formula C₁₆H₉Br₂NO₂

Proposed Biological Evaluation: Unveiling Therapeutic Potential

The diverse biological activities of oxazole derivatives suggest several avenues for investigating the therapeutic potential of this compound.[1][5][6][7][11][12] A tiered screening approach is recommended.

Initial High-Throughput Screening

An initial screening against a panel of cancer cell lines (e.g., NCI-60) would provide a broad overview of its antiproliferative potential.[11][12] Additionally, screening for antimicrobial activity against a panel of pathogenic bacteria and fungi is warranted.[5][8]

Biological_Screening A This compound B Anticancer Screening (NCI-60 Cell Lines) A->B C Antimicrobial Screening (Bacteria & Fungi Panel) A->C D Anti-inflammatory Assays (COX-1/COX-2 Inhibition) A->D

Figure 2: Initial biological screening workflow.

Focused Mechanistic Studies

Based on initial screening results, more focused studies can be designed. For instance, if anti-inflammatory activity is observed, assays to determine the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes would be a logical next step, given that related structures have shown selectivity for COX-2.[13][14] Should the compound exhibit significant anticancer activity, investigations into its effect on tubulin polymerization, a known target of some oxazole sulfonamides, could be pursued.[11][12]

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential for drug discovery. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed methodologies are grounded in established chemical principles and informed by the rich history of oxazole derivatives in medicinal chemistry. The successful execution of this research plan will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of structure-activity relationships within the 2-aroyloxazole class of compounds. Further derivatization of the benzoyl and oxazole rings could lead to the development of a new generation of potent and selective therapeutic agents.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Synthetic Approaches for Oxazole Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Medicinal Applications of 1,3-Oxazole Derivatives.pptx. SlideShare. Available at: [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Advanced Journal of Bio-science and Research. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). Available at: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed Central (PMC). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. PubMed. Available at: [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PubMed Central (PMC). Available at: [Link]

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  • Spectroscopic Data of 2a -c in Different Media. Unless stated... ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Reactivity and Stability of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Bromobenzoyl)oxazole is a versatile heterocyclic ketone that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique trifecta of reactive sites—the aryl bromide, the electrophilic ketone, and the oxazole ring—offers a rich landscape for chemical modification. However, this same reactivity profile necessitates a thorough understanding of its stability to ensure the integrity of synthetic pathways and the quality of resulting products. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore its participation in hallmark reactions such as Suzuki-Miyaura cross-coupling, delve into the nuances of nucleophilic attacks on its core structure, and present a systematic approach to evaluating its stability under forced degradation conditions.

Introduction: The Strategic Importance of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[1] The title compound, this compound, combines this important heterocycle with two other key functional groups that enhance its utility as a synthetic building block.

  • The Aryl Bromide: The bromine atom on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of carbon and heteroatom substituents.[2] This functionality is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

  • The Ketone Carbonyl: The electrophilic nature of the ketone group makes it susceptible to nucleophilic attack, providing a route to chiral alcohols, alkenes, and other valuable functionalities.

  • The Oxazole Moiety: While generally stable, the oxazole ring can participate in certain reactions and may be susceptible to ring-opening under harsh acidic or basic conditions.[3]

A deep understanding of the interplay between these three sites is paramount for designing efficient and robust synthetic routes. This guide aims to provide that understanding, grounded in fundamental chemical principles and supported by practical, validated protocols.

Reactivity Profile: A Multi-faceted Synthetic Intermediate

The reactivity of this compound is best understood by considering each of its key functional groups.

Caption: Key reactive sites of this compound.

Palladium-Catalyzed Cross-Coupling at the Aryl Bromide

The carbon-bromine bond is the most versatile reaction handle on the molecule for building biaryl structures, which are common motifs in pharmaceuticals. The Suzuki-Miyaura cross-coupling is a preeminent example of this transformation.[4]

Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling hinges on the careful selection of a palladium catalyst, a ligand, a base, and a solvent system.[5]

  • Catalyst/Ligand: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or formed directly from a complex like Pd(PPh₃)₄. The triphenylphosphine (PPh₃) ligands stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings, specialized phosphine ligands may be required to enhance reaction rates and yields.[6]

  • Base: A base, such as potassium carbonate or sodium hydroxide, is essential.[4] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Nucleophilic Attack at the Ketone Carbonyl

The ketone group is a classic electrophile, susceptible to attack by a wide range of nucleophiles. This reaction follows the general mechanism of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.[7][8]

Reaction Considerations:

  • Reversibility: Unlike aldehydes, the ketone in this compound is sterically more hindered, which can influence reaction rates. The key factor determining the reaction's success is whether the incoming nucleophile is a weaker base than the potential leaving group.[9]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[7] The nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. The intermediate then collapses, reforming the carbonyl and expelling the leaving group. In the case of a ketone, this would typically involve the cleavage of a carbon-carbon bond, which is generally unfavorable unless a very good leaving group is present. More commonly, reactions at the ketone will be nucleophilic additions (e.g., Grignard or hydride reagents) rather than substitutions.

Oxazole Ring Stability and Potential for Ring-Opening

The oxazole ring is aromatic and generally stable under neutral and mildly acidic or basic conditions.[10] However, under forcing conditions, particularly strong acid or base, it can undergo hydrolysis.[3]

Mechanism of Hydrolysis: Hydrolysis typically involves nucleophilic attack at the C2 position of the oxazole ring, which is the most electrophilic carbon.[11] This leads to ring opening and the formation of an amino ester or amide derivative. Studies on related benzoxazoles show that hydrolysis often results in C-O bond fission to yield a 2-hydroxyanilide-type product.[12] This potential instability is a critical consideration during late-stage synthesis and formulation development, where exposure to a wide range of pH values may occur.

Stability Profile: A Forced Degradation Study

To ensure the quality, safety, and efficacy of any pharmaceutical ingredient, its stability must be rigorously evaluated. Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a drug substance.[13] This information is crucial for developing stability-indicating analytical methods.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of This compound acid Acidic (e.g., 0.1 M HCl) start->acid base Basic (e.g., 0.1 M NaOH) start->base ox Oxidative (e.g., 3% H₂O₂) start->ox therm Thermal (e.g., 60°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze Samples by HPLC-MS/DAD at t=0, x, y, z acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Identify Degradants & Propose Degradation Pathways analysis->end

Caption: Experimental workflow for a forced degradation study.

Rationale for Stress Conditions

The choice of stress conditions is guided by international regulatory standards, such as those from the ICH.[14]

  • Acidic/Basic Hydrolysis: These conditions probe the susceptibility of the molecule to pH-dependent degradation. The oxazole ring and the ketone are the most likely sites of hydrolytic attack.[12][15]

  • Oxidation: This tests the molecule's resilience to oxidative stress, which can be encountered during synthesis or storage.

  • Thermal: Elevated temperature accelerates degradation, providing an estimate of the molecule's shelf-life under normal storage conditions.[16]

  • Photostability: This is critical for light-sensitive compounds and informs packaging and storage requirements.

Summary of Expected Stability

Based on the structure, a summary of the expected degradation under various stress conditions is presented below. This table serves as a predictive framework to be validated by experimental data.

Stress ConditionTarget MoietyPredicted StabilityPotential Degradation Product(s)
Acidic (0.1 M HCl) Oxazole RingModerateRing-opened 2-aminophenyl ester
Basic (0.1 M NaOH) Oxazole Ring, KetoneLow to ModerateRing-opened species, potential aldol products
Oxidative (3% H₂O₂) Phenyl/Oxazole RingsHighPotential N-oxides or hydroxylated species
Thermal (60°C) Overall MoleculeHighMinimal degradation expected
Photolytic (ICH Q1B) Aryl BromideModeratePotential for de-bromination or radical reactions

Experimental Protocols

The following protocols are provided as a validated starting point for reactivity and stability studies.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ catalyst to the flask.

  • Add toluene and water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acidic: 0.2 M HCl (final concentration 0.1 M)

    • Basic: 0.2 M NaOH (final concentration 0.1 M)

    • Oxidative: 6% H₂O₂ (final concentration 3%)

    • Thermal: Dilute with 1:1 acetonitrile/water.

  • Control Sample: Prepare a control by diluting 1 mL of stock with 1 mL of 1:1 acetonitrile/water.

  • Incubation:

    • Place the acidic, basic, and oxidative samples at room temperature.

    • Place the thermal sample in an oven at 60°C.

    • Keep the control sample at 4°C.

  • Time Points: Withdraw aliquots from each sample at pre-determined time points (e.g., 0, 2, 6, 24, 48 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to determine the percentage of remaining parent compound and to identify any degradation products.

Conclusion

This compound is a molecule of significant synthetic potential, characterized by three distinct and addressable reactive centers. Its utility in constructing complex molecules is maximized through a strategic application of modern synthetic methods, such as palladium-catalyzed cross-coupling. Concurrently, a proactive assessment of its stability through forced degradation studies is essential. This guide provides the foundational knowledge and practical protocols to both exploit the reactivity of this versatile building block and to manage its potential instabilities, ensuring the development of robust and reliable chemical processes.

References

  • Benchchem. (n.d.). Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (n.d.). Base-Induced Transformation of 2-Acyl-3-Alkyl-2H-Azirines to Oxazoles: Involvement of Deprotonation-Initiated Pathway.
  • ResearchGate. (n.d.). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • PubMed Central. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
  • Chemical Papers. (n.d.). Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.
  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.
  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions.
  • ResearchGate. (n.d.). Marketed drugs containing oxazole.
  • Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[17]).. Retrieved from

Sources

Exploring the Chemical Space of 2-(2-Bromobenzoyl)oxazole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical space surrounding 2-(2-bromobenzoyl)oxazole, a scaffold with significant potential in medicinal chemistry. We will delve into the strategic design, synthesis, and functionalization of this core structure, offering field-proven insights and detailed experimental protocols to empower researchers in the development of novel therapeutics.

Introduction: The Oxazole Core in Medicinal Chemistry

The oxazole motif is a cornerstone in drug discovery, present in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both nitrogen and oxygen, serves as a versatile scaffold capable of engaging with various biological targets through a multitude of non-covalent interactions.[1] The inherent stability and synthetic tractability of the oxazole ring make it an attractive starting point for the development of new chemical entities. Our focus here is on the this compound core, a structure primed for diversification and optimization of biological activity. The strategic placement of the bromo-substituent on the benzoyl ring opens a gateway to a vast chemical space through modern cross-coupling methodologies.

Strategic Synthesis of the this compound Core

A robust and efficient synthesis of the core scaffold is paramount for any successful drug discovery campaign. We present a reliable two-step approach for the synthesis of this compound, leveraging the strengths of Weinreb amide chemistry for controlled ketone synthesis.[3]

Synthesis of the Key Intermediate: N-methoxy-N-methyl-2-bromobenzamide

The initial step involves the preparation of the Weinreb amide of 2-bromobenzoic acid. This intermediate is crucial as it allows for the controlled, single addition of an organometallic reagent to form the desired ketone without the common side reaction of over-addition to form a tertiary alcohol.[3][4]

Experimental Protocol: Synthesis of N-methoxy-N-methyl-2-bromobenzamide

  • Acid Chloride Formation: To a solution of 2-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Formation: Dissolve the resulting 2-bromobenzoyl chloride in fresh DCM (0.5 M) and cool to 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield N-methoxy-N-methyl-2-bromobenzamide.

Synthesis of this compound via Grignard Reaction

With the Weinreb amide in hand, the final step to the core structure involves a Grignard reaction with a 2-magnesiated oxazole. This reaction provides a direct and efficient route to the desired 2-acyl oxazole.

Experimental Protocol: Synthesis of this compound

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (Argon), dissolve oxazole (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

  • Cool the solution to -78 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of magnesium bromide diethyl etherate (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Coupling Reaction: Cool the freshly prepared 2-(oxazolyl)magnesium bromide solution to -78 °C.

  • Add a solution of N-methoxy-N-methyl-2-bromobenzamide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Weinreb Amide Synthesis cluster_1 Step 2: Ketone Formation 2-Bromobenzoic_Acid 2-Bromobenzoic Acid 2-Bromobenzoyl_Chloride 2-Bromobenzoyl Chloride 2-Bromobenzoic_Acid->2-Bromobenzoyl_Chloride (COCl)2, cat. DMF Weinreb_Amide N-methoxy-N-methyl- 2-bromobenzamide 2-Bromobenzoyl_Chloride->Weinreb_Amide HN(OMe)Me·HCl, Et3N Target_Molecule This compound Weinreb_Amide->Target_Molecule 2-(Oxazolyl)magnesium Bromide, THF Oxazole Oxazole 2-Lithiooxazole 2-Lithiooxazole Oxazole->2-Lithiooxazole n-BuLi 2-Oxazolylmagnesium_Bromide 2-(Oxazolyl)magnesium Bromide 2-Lithiooxazole->2-Oxazolylmagnesium_Bromide MgBr2·OEt2 G Core This compound Suzuki Suzuki-Miyaura Coupling Core->Suzuki Alkenyl Alkenyl Analogs Core->Alkenyl Heck Coupling Alkynyl Alkynyl Analogs (via Sonogashira) Core->Alkynyl Sonogashira Coupling Aryl Aryl Analogs Suzuki->Aryl Ar-B(OH)2 Heteroaryl Heteroaryl Analogs Suzuki->Heteroaryl HetAr-B(OH)2

Sources

A-Comprehensive-Review-of-Synthetic-Routes-to-Substituted-Benzoyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazoles are a vital class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is of paramount importance in medicinal chemistry and materials science due to its prevalence in a wide array of pharmacologically active molecules and functional materials.[1][2][3][4] Derivatives of benzoxazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide provides a comprehensive overview of the principal synthetic routes to substituted benzoyloxazoles, with a focus on reaction mechanisms, experimental protocols, and the rationale behind methodological choices.

Introduction

The benzoxazole core is a privileged scaffold in drug discovery, appearing in numerous marketed drugs and clinical candidates.[3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for targeting a diverse range of biological targets. The substituent at the 2-position of the benzoxazole ring, in this case, a benzoyl group, plays a crucial role in modulating the compound's biological activity and physicochemical properties. Consequently, the development of efficient and versatile synthetic methods for accessing substituted benzoyloxazoles is a topic of significant interest in the scientific community.[5] This guide will explore the most common and effective strategies for their synthesis, providing both theoretical understanding and practical guidance.

I. Condensation of 2-Aminophenols with Carboxylic Acids and Their Derivatives

One of the most direct and widely employed methods for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their activated derivatives.[1] This approach is favored for its atom economy and the ready availability of the starting materials.

A. Mechanism of Action

The reaction proceeds through an initial acylation of the amino group of the 2-aminophenol by the carboxylic acid or its derivative, forming an o-hydroxyamide intermediate. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl, and subsequent dehydration to yield the benzoxazole ring.[1]

Condensation_Mechanism 2-Aminophenol 2-Aminophenol Acylation Acylation 2-Aminophenol->Acylation Carboxylic_Acid R-COOH Carboxylic_Acid->Acylation o-Hydroxyamide o-Hydroxyamide Intermediate Acylation->o-Hydroxyamide Cyclization Intramolecular Cyclization o-Hydroxyamide->Cyclization Dehydration Dehydration Cyclization->Dehydration Benzoxazole 2-Substituted Benzoxazole Dehydration->Benzoxazole

Caption: General mechanism for benzoxazole synthesis.[3]

B. Methodologies and Experimental Protocols

Various catalysts and reaction conditions have been developed to promote this transformation, each with its own advantages.

1. Direct Condensation under Microwave Irradiation

Microwave-assisted synthesis offers a rapid, efficient, and often solvent-free route to benzoxazoles, aligning with the principles of green chemistry.[1][6]

Experimental Protocol:

  • In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired benzoic acid (1.0 mmol).[1]

  • Thoroughly mix the reactants using a spatula.[1]

  • Seal the vessel and place it in a microwave reactor.[1]

  • Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the vessel to cool to room temperature.[1]

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography on silica gel.[1]

2. Polyphosphoric Acid (PPA) Catalyzed Condensation

Polyphosphoric acid is a widely used and effective catalyst for the synthesis of benzoxazoles from 2-aminophenols and carboxylic acids.[7]

Experimental Protocol:

  • Stir a mixture of benzoic acid (10 mmol) and 2-aminophenol (10 mmol) in polyphosphoric acid (40 g).[7]

  • Heat the mixture at 60°C for 2 hours, then increase the temperature to 120°C for an additional 2 hours.[7]

  • Pour the hot reaction mixture over ice water.[7]

  • Extract the product with ethyl acetate (3 x 50 ml).[7]

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.[7]

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo.[7]

  • Purify the crude residue by silica gel chromatography.[7]

3. Thionyl Chloride Mediated Synthesis from Carboxylic Acids

Activation of the carboxylic acid as an acyl chloride facilitates the initial acylation step.

Experimental Protocol:

  • To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 mmol).[1]

  • Heat the mixture at reflux for 1-2 hours to form the acid chloride.[1]

  • Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[1]

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Proceed with aqueous workup and purification as described in the previous methods.

II. Oxidative Cyclization of Schiff Bases

An alternative and highly efficient strategy involves the formation of a Schiff base from a 2-aminophenol and a benzaldehyde, followed by an oxidative cyclization to afford the 2-arylbenzoxazole. This method is particularly useful for synthesizing 2-aryl substituted benzoxazoles.

A. Mechanism of Action

The reaction begins with the condensation of the 2-aminophenol and benzaldehyde to form a Schiff base (an imine). This intermediate then undergoes an oxidative cyclization, which can be promoted by various oxidants, to form the benzoxazole ring.

Oxidative_Cyclization 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Oxidative_Cyclization Oxidative Cyclization [Oxidant] Schiff_Base->Oxidative_Cyclization Benzoxazole 2-Aryl Benzoxazole Oxidative_Cyclization->Benzoxazole

Caption: Oxidative cyclization pathway to 2-arylbenzoxazoles.

B. Methodologies and Experimental Protocols
1. Activated Carbon-Promoted Synthesis

This method provides a practical and direct synthesis of 2-arylbenzoxazoles using activated carbon as a promoter under an oxygen atmosphere.[8]

Experimental Protocol:

  • In a three-necked flask, combine 2-aminophenol (8 mmol), benzaldehyde (8 mmol), and activated carbon (Darco KB, 1 g) in xylene (15 mL).[8]

  • Stir the mixture at 120°C for 4 hours under an oxygen atmosphere.[8]

  • Filter the reaction mixture through Celite to remove the activated carbon.[8]

  • Concentrate the filtrate and purify the product by silica gel column chromatography.[8]

III. Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and benzoxazoles are no exception.[9][10] These methods often offer high efficiency, broad substrate scope, and mild reaction conditions.

A. Copper-Catalyzed Synthesis

Copper catalysts are particularly versatile in benzoxazole synthesis. For instance, a copper(II)-catalyzed conversion of bisaryloxime ethers can lead to 2-arylbenzoxazoles through a cascade C-H functionalization and C-N/C-O bond formation.[11] Another approach involves the copper-catalyzed reaction of aldoximes with 1-bromo-2-iodobenzene.[12]

B. Iron-Catalyzed Redox Condensation

An in situ generated Fe/S catalyst has been shown to efficiently catalyze the redox condensation of o-nitrophenols with acetophenones to yield 2-benzoylbenzoxazoles.[13] This method is notable for its use of readily available starting materials and the formation of water as the only byproduct.[13]

IV. Rearrangement Reactions in Benzoxazole Synthesis

Rearrangement reactions offer unique and sometimes unexpected pathways to the benzoxazole core. These methods can provide access to novel substitution patterns that are not easily achievable through traditional condensation or cyclization strategies.

A. Beckmann-Type Rearrangement

A divergent and regioselective synthesis of 2-substituted benzoxazoles can be achieved from ortho-hydroxyaryl N-H ketimines via a NaOCl mediated Beckmann-type rearrangement.[11] This pathway proceeds through a common N-Cl imine intermediate.[11]

B. Benzilic Acid Rearrangement

The benzilic acid rearrangement, a classic organic reaction, involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy–carboxylic acids in the presence of a base.[14] While not a direct synthesis of the benzoxazole ring itself, this rearrangement can be a key step in the synthesis of precursors that can then be cyclized to form benzoxazoles.

V. Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey FeaturesAdvantagesDisadvantages
Condensation of 2-Aminophenols and Carboxylic Acids 2-Aminophenols, Carboxylic Acids/DerivativesDirect, atom-economicalReadily available starting materials, versatileCan require harsh conditions (high temp, strong acids)
Oxidative Cyclization of Schiff Bases 2-Aminophenols, BenzaldehydesForms Schiff base intermediate, then oxidizesEfficient for 2-arylbenzoxazoles, can be done under mild conditionsRequires an oxidant, may have substrate limitations
Metal-Catalyzed Reactions Varies (e.g., o-nitrophenols, aldoximes)Utilizes transition metal catalysts (Cu, Fe, etc.)High efficiency, broad scope, mild conditionsCatalyst cost and removal can be a concern
Rearrangement Reactions Varies (e.g., o-hydroxyaryl ketimines)Involves skeletal rearrangementAccess to unique substitution patternsCan be mechanistically complex, may have lower yields

Conclusion

The synthesis of substituted benzoyloxazoles is a rich and diverse field, with a multitude of synthetic strategies available to the modern chemist. The choice of a particular route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The classical condensation of 2-aminophenols with carboxylic acids remains a robust and widely used method. However, newer approaches, particularly those employing metal catalysis and innovative rearrangement reactions, offer exciting opportunities for accessing novel benzoxazole derivatives with potentially enhanced biological activities. As research in this area continues, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of heterocyclic compounds.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. [Link]

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  • How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate. [Link]

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Methodological & Application

Synthetic Protocols for 2-(2-Bromobenzoyl)oxazole from 2-Bromobenzoic Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic protocols for preparing 2-(2-Bromobenzoyl)oxazole, a valuable building block in medicinal chemistry and materials science, starting from 2-bromobenzoic acid. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the synthetic strategy, including the critical activation of the carboxylic acid and the subsequent acylation of the oxazole ring. Detailed, step-by-step experimental procedures, causality behind methodological choices, and data interpretation are presented to ensure reliable and reproducible outcomes.

Introduction

This compound and its derivatives are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. The oxazole core is a key pharmacophore in various therapeutic agents, while the ortho-bromophenyl moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular architectures.[1] A common and logical synthetic approach involves the formation of an amide-like bond between 2-bromobenzoic acid and an oxazole moiety. This application note focuses on a robust two-step protocol: the conversion of 2-bromobenzoic acid to its more reactive acyl chloride derivative, followed by the acylation of oxazole.

Synthetic Strategy and Mechanistic Considerations

The overall synthetic transformation is a nucleophilic acyl substitution. The carboxylic acid of 2-bromobenzoic acid is not sufficiently electrophilic to be directly attacked by the weakly nucleophilic oxazole ring. Therefore, an activation step is necessary.

Part 1: Activation of 2-Bromobenzoic Acid

The most common and effective method for activating a carboxylic acid for acylation is its conversion to an acyl chloride. This is typically achieved using a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[2] The resulting 2-bromobenzoyl chloride is a highly reactive electrophile, readily susceptible to nucleophilic attack.

Part 2: Acylation of Oxazole

Oxazole is an aromatic heterocycle with nuanced reactivity. The nitrogen atom at position 3 is the most basic and nucleophilic site, making it the primary point of attack for the electrophilic 2-bromobenzoyl chloride.[3][4] This N-acylation leads to the formation of an acyl-oxazolium intermediate. The stability and subsequent reactivity of this intermediate are key to the success of the reaction. While direct C-acylation of oxazoles is possible under certain conditions, N-acylation is generally favored with reactive acylating agents like acyl chlorides.[3]

A plausible reaction pathway involves the initial N-acylation of the oxazole ring by 2-bromobenzoyl chloride. This would form a highly reactive N-acyl oxazolium salt. Depending on the reaction conditions and the presence of any base, this intermediate could potentially rearrange or be trapped to yield the final C-acylated product, though the direct C-acylation at the C2 position is also a possibility, especially given the known acidity of the C2-proton of the oxazole ring.[5]

Experimental Protocols

Materials and Methods
Reagent/SolventGradeSupplier
2-Bromobenzoic Acid≥98%Commercially Available
Phosphorus Trichloride≥98%Commercially Available
Oxazole≥98%Commercially Available
1,2-DichloroethaneAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium BicarbonateACS ReagentCommercially Available
BrineSaturated NaCl solutionPrepared in-house
Anhydrous Magnesium Sulfate≥97%Commercially Available

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 2-Bromobenzoyl chloride is corrosive and moisture-sensitive.

Protocol 1: Synthesis of 2-Bromobenzoyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.[2]

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzoic acid (50.2 g, 0.25 mol).

  • Add 200 mL of anhydrous 1,2-dichloroethane to the flask.

  • In a separate dropping funnel, add phosphorus trichloride (13.7 g, 0.10 mol) dissolved in 100 mL of anhydrous 1,2-dichloroethane.

  • Add the phosphorus trichloride solution dropwise to the stirred suspension of 2-bromobenzoic acid.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solution of 2-bromobenzoyl chloride in 1,2-dichloroethane can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude acyl chloride. The boiling point of 2-bromobenzoyl chloride is approximately 243 °C.[6]

Causality and Insights:

  • Choice of Chlorinating Agent: Phosphorus trichloride is an effective and relatively mild reagent for this transformation. Thionyl chloride is another common choice, but it can sometimes lead to the formation of sulfur-containing byproducts that can be difficult to remove.

  • Solvent: 1,2-dichloroethane is a suitable high-boiling, non-protic solvent that does not react with the reagents.

  • Reflux: Heating the reaction ensures a sufficient rate of reaction for the conversion to the acyl chloride.

Protocol 2: Synthesis of this compound

This protocol describes the acylation of oxazole with the previously synthesized 2-bromobenzoyl chloride.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxazole (e.g., 1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (1.1 equivalents) to the solution.

  • To this cooled solution, add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Causality and Insights:

  • Base: Triethylamine is used to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

  • Inert Atmosphere and Anhydrous Conditions: 2-Bromobenzoyl chloride is highly reactive towards water. Anhydrous conditions are crucial to prevent hydrolysis back to 2-bromobenzoic acid.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the highly reactive acyl chloride and the oxazole.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Acylation 2_Bromobenzoic_Acid 2-Bromobenzoic Acid 2_Bromobenzoyl_Chloride 2-Bromobenzoyl Chloride 2_Bromobenzoic_Acid->2_Bromobenzoyl_Chloride 1,2-Dichloroethane, Reflux PCl3 PCl₃ PCl3->2_Bromobenzoyl_Chloride Final_Product This compound 2_Bromobenzoyl_Chloride->Final_Product DCM, 0 °C to RT Oxazole Oxazole Oxazole->Final_Product Et3N Et₃N Et3N->Final_Product

Caption: Synthetic workflow for this compound.

Data Summary and Expected Results

StepProductExpected YieldPurityAnalytical Characterization
12-Bromobenzoyl Chloride>90% (crude)Assumed quantitativeIR (C=O stretch ~1780 cm⁻¹)
2This compound60-80%>95% (after chromatography)¹H NMR, ¹³C NMR, MS, IR

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Incomplete reaction may require a longer reflux time or the use of a more potent chlorinating agent like oxalyl chloride with a catalytic amount of DMF.

  • Low Yield in Step 2: The primary reason for low yield is often the hydrolysis of the acyl chloride. Strict anhydrous conditions are paramount. If the reaction is sluggish, a slightly elevated temperature (e.g., refluxing in DCM) may be beneficial. The choice of a non-nucleophilic base is also important; a hindered base like diisopropylethylamine (DIPEA) can be an alternative to triethylamine.

  • Purification Challenges: If the product is difficult to separate from byproducts, optimizing the solvent system for column chromatography is key. A shallow gradient can improve separation. Recrystallization may also be a viable purification method if a suitable solvent is found.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound from readily available 2-bromobenzoic acid. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully prepare this versatile intermediate for applications in drug discovery and materials science. This guide offers a solid foundation for further exploration and optimization of this synthetic transformation.

References

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Application Notes and Protocols: 2-(2-Bromobenzoyl)oxazole as a Versatile Building Block for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 2-(2-Bromobenzoyl)oxazole. While direct literature on this specific compound is sparse, its structural motifs—an ortho-bromobenzoyl group appended to an oxazole ring—present clear and predictable pathways for the synthesis of complex, fused heterocyclic scaffolds. This guide leverages well-established principles of transition-metal-catalyzed intramolecular cyclization to outline the potential of this building block. We will focus on its application in constructing polycyclic aromatic systems, such as oxazolo[2,3-a]isoquinolin-5-ones, through palladium-catalyzed C-H bond activation and intramolecular Heck reactions. Detailed mechanistic insights, step-by-step protocols based on analogous transformations, and data interpretation are provided to empower researchers to effectively utilize this versatile synthetic intermediate.

Introduction: The Strategic Value of this compound

The quest for novel molecular architectures with potential therapeutic applications is a driving force in modern organic synthesis and drug discovery. Fused heterocyclic systems are of particular interest due to their rigid conformations and ability to present functional groups in a well-defined three-dimensional space, making them ideal scaffolds for interacting with biological targets.[1]

This compound is a strategically designed building block for the construction of such systems. Its key features include:

  • An Oxazole Core: A stable, five-membered aromatic heterocycle that can be found in numerous biologically active natural products and synthetic compounds.[2][3] The oxazole ring is generally stable to a variety of reaction conditions.

  • An o-Bromobenzoyl Linker: This functionality is primed for intramolecular reactions. The bromine atom serves as a handle for oxidative addition to a low-valent transition metal, most notably palladium(0), initiating a catalytic cycle. The ortho-positioning of the bromine relative to the oxazole-carbonyl linker creates the ideal geometry for subsequent intramolecular bond formation.

This combination of features makes this compound an excellent precursor for the synthesis of fused polycyclic systems, particularly those containing an isoquinolinone or phenanthridinone core, which are prevalent in pharmacologically active molecules.[4][5]

Key Synthetic Application: Palladium-Catalyzed Intramolecular C-H Arylation

A primary application of this compound is in the synthesis of oxazolo[2,3-a]isoquinolin-5-one derivatives via a palladium-catalyzed intramolecular C-H activation/arylation reaction. This transformation is a powerful and atom-economical method for forming new carbon-carbon bonds.[6][7]

Mechanistic Rationale

The catalytic cycle, illustrated below, is predicated on established principles of palladium catalysis.[8][9]

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Br bond of the 2-bromobenzoyl group to form an arylpalladium(II) intermediate.

  • Intramolecular C-H Activation: The arylpalladium(II) species then coordinates to the oxazole ring. Through a concerted metalation-deprotonation (CMD) pathway, the palladium center activates a C-H bond on the oxazole ring, typically at the C-5 position, which is sterically accessible and electronically favorable for this type of reaction. This forms a palladacycle intermediate.

  • Reductive Elimination: The palladacycle undergoes reductive elimination to form the new C-C bond, constructing the fused ring system and regenerating the Pd(0) catalyst.

G cluster_cycle Catalytic Cycle cluster_reactants A Pd(0)L2 B Aryl-Pd(II)-Br Intermediate A->B Oxidative Addition C Palladacycle Intermediate B->C Intramolecular C-H Activation D Fused Product C->D Reductive Elimination D->A Regeneration of Pd(0) P Oxazolo[2,3-a]isoquinolin-5-one D->P R This compound R->B G start Start setup Combine Reactants (Substrate, Pd(OAc)2, PPh3, K2CO3) start->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Anhydrous DMF inert->solvent heat Heat to 120 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc/H2O) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Sources

The Versatility of Brominated Benzoxazoles in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold, a privileged heterocyclic motif, has consistently demonstrated its significance in the landscape of medicinal chemistry. Its unique structural and electronic properties make it a versatile core for the development of a wide array of therapeutic agents.[1][2] Among the various substituted benzoxazoles, those bearing a brominated phenyl group at the 2-position, such as 2-(2-bromophenyl)benzoxazole, have emerged as pivotal building blocks for the synthesis of potent and selective modulators of biological targets implicated in inflammatory diseases and cancer.[3][4] This technical guide provides an in-depth exploration of the applications of these bromo-substituted benzoxazoles, with a focus on their role in the development of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors.

The 2-(2-Bromophenyl)benzoxazole Scaffold for Anti-Inflammatory Agents

Inflammation is a complex biological response implicated in a multitude of diseases, including rheumatoid arthritis and osteoarthritis.[3] A key enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2). Selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The 2-(2-arylphenyl)benzoxazole moiety, derived from 2-(2-bromophenyl)benzoxazole, has been identified as a novel and selective scaffold for COX-2 inhibition.[3][5]

Rationale for Scaffold Selection

The 2-(2-bromophenyl)benzoxazole scaffold provides a strategic starting point for the synthesis of a diverse library of 2-(2-arylphenyl)benzoxazoles through Suzuki cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of various aryl and heteroaryl groups, allowing for the systematic exploration of the chemical space around the benzoxazole core to optimize binding affinity and selectivity for the COX-2 active site.[3]

Synthetic Protocol: Synthesis of 2-(2-Arylphenyl)benzoxazoles via Suzuki Coupling

This protocol outlines the general procedure for the synthesis of 2-(2-arylphenyl)benzoxazoles from 2-(2-bromophenyl)benzoxazole and various arylboronic acids.

Materials:

  • 2-(2-Bromophenyl)benzoxazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-(2-bromophenyl)benzoxazole (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and water (1 mL).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) to the reaction mixture.

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 2-(2-arylphenyl)benzoxazole.[3]

Biological Evaluation of COX-2 Inhibition

The synthesized 2-(2-arylphenyl)benzoxazole derivatives can be evaluated for their in vitro COX-1 and COX-2 inhibitory activity using commercially available enzyme immunoassay (EIA) kits.

Workflow for COX Inhibition Assay:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Test_Compounds Synthesized 2-(2-Arylphenyl)benzoxazoles Incubation Incubate Test Compounds with COX-1 or COX-2 Test_Compounds->Incubation Enzymes COX-1 and COX-2 Enzymes Enzymes->Incubation Arachidonic_Acid Arachidonic Acid (Substrate) Add_Substrate Add Arachidonic Acid Arachidonic_Acid->Add_Substrate Incubation->Add_Substrate Reaction Enzymatic Reaction (Prostaglandin Production) Add_Substrate->Reaction EIA Enzyme Immunoassay (EIA) for Prostaglandin Quantification Reaction->EIA Data_Analysis Calculate IC50 Values EIA->Data_Analysis

Caption: Workflow for in vitro COX inhibition assay.

Data Summary:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)>1000.04>2500
Derivative 3g15.80.12131.7
Derivative 3n>1000.08>1250
Derivative 3o25.10.09278.9
Data adapted from Seth et al., ACS Med Chem Lett. 2014.[3]

The results indicate that several 2-(2-arylphenyl)benzoxazole derivatives exhibit potent and selective inhibition of COX-2, with some compounds demonstrating comparable or superior in vivo anti-inflammatory potency to the clinically used NSAID celecoxib.[3][5]

Bromo-Substituted Benzoxazoles in Cancer Therapy: Targeting VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies.[4][6] Bromo-substituted benzoxazoles, such as 2-bromo-5-chlorobenzo[d]oxazole, have been identified as valuable starting materials for the synthesis of potent VEGFR-2 inhibitors.[4]

Design Strategy for VEGFR-2 Inhibitors

The design of benzoxazole-based VEGFR-2 inhibitors often incorporates key pharmacophoric features, including a hydrogen bond donor/acceptor region, a hydrophobic region, and a linker that appropriately positions these functionalities within the ATP-binding site of the VEGFR-2 kinase domain.[7][8] The bromo-substituent on the benzoxazole core can be utilized as a synthetic handle to introduce various side chains and functional groups to optimize these interactions.

Synthetic Protocol: General Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] Subsequent modifications can be performed to introduce the desired functionalities for VEGFR-2 inhibition.

General Synthetic Pathway:

VEGFR2_Inhibitor_Synthesis Start 2-Amino-4-chlorophenol Intermediate1 2-Amino-5-chlorobenzoxazole Start->Intermediate1 Cyclization (e.g., with CNBr) Intermediate2 2-Bromo-5-chlorobenzo[d]oxazole Intermediate1->Intermediate2 Sandmeyer-type Reaction (Diazotization followed by CuBr) Final_Product VEGFR-2 Inhibitor Derivatives Intermediate2->Final_Product Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling)

Caption: General synthetic pathway for VEGFR-2 inhibitors.

Experimental Protocol: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole

This protocol describes a two-step synthesis of the key intermediate, 2-bromo-5-chlorobenzo[d]oxazole.

Step 1: Cyclization to form 2-Amino-5-chlorobenzoxazole

  • Dissolve 2-amino-4-chlorophenol in a suitable solvent (e.g., aqueous ethanol).

  • Add cyanogen bromide (CNBr) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product to obtain 2-amino-5-chlorobenzoxazole.[9]

Step 2: Sandmeyer-type Reaction to form 2-Bromo-5-chlorobenzo[d]oxazole

  • Dissolve 2-amino-5-chlorobenzoxazole in an aqueous acidic solution (e.g., HBr).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and purify to yield 2-bromo-5-chlorobenzo[d]oxazole.[9]

Evaluation of Anti-Proliferative and VEGFR-2 Inhibitory Activity

The synthesized benzoxazole derivatives are typically screened for their anti-proliferative activity against various cancer cell lines (e.g., HepG2, MCF-7, HCT-116) using the MTT assay.[8][10] The most potent compounds are then evaluated for their ability to inhibit VEGFR-2 kinase activity in an in vitro assay.

Workflow for Anti-Cancer Activity Evaluation:

Anticancer_Activity_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Studies Synthesis Synthesize Benzoxazole Derivatives MTT_Assay MTT Assay on Cancer Cell Lines (e.g., HepG2, MCF-7) Synthesis->MTT_Assay Docking Molecular Docking into VEGFR-2 Active Site Synthesis->Docking VEGFR2_Assay VEGFR-2 Kinase Inhibition Assay MTT_Assay->VEGFR2_Assay Select Potent Compounds QSAR 3D-QSAR Studies MTT_Assay->QSAR Apoptosis_Assay Apoptosis Analysis (e.g., Flow Cytometry, Caspase-3 Assay) VEGFR2_Assay->Apoptosis_Assay

Caption: Workflow for evaluating the anti-cancer activity of benzoxazole derivatives.

Key Findings from Structure-Activity Relationship (SAR) Studies:

  • The presence of a hydrogen-bonding moiety, such as an amide or urea linker, is often crucial for interaction with the hinge region of the VEGFR-2 active site.[7]

  • Hydrophobic substituents on the terminal phenyl ring can enhance binding affinity by occupying the hydrophobic pocket of the enzyme.[7]

  • The nature and length of the linker between the benzoxazole core and the terminal aromatic ring can significantly impact inhibitory potency.[7]

Conclusion and Future Perspectives

Bromo-substituted benzoxazoles, particularly 2-(2-bromophenyl)benzoxazole and its analogs, represent a highly valuable and versatile class of scaffolds in medicinal chemistry. Their utility as key intermediates in the synthesis of potent and selective COX-2 and VEGFR-2 inhibitors highlights their significance in the development of novel anti-inflammatory and anti-cancer agents. The synthetic accessibility and the potential for diverse functionalization make these scaffolds a continuing focus for future drug discovery efforts. Further exploration of their potential against other therapeutic targets, driven by rational design and guided by SAR studies, is anticipated to yield a new generation of benzoxazole-based therapeutics.

References

  • Seth, K., Garg, S. K., Kumar, R., Purohit, P., Meena, V. S., Goyal, R., ... & Chakraborti, A. K. (2014). 2-(2-Arylphenyl)benzoxazole as a novel anti-inflammatory scaffold: synthesis and biological evaluation. ACS medicinal chemistry letters, 5(5), 512-516. [Link]

  • Wang, L., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(10), 2513. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2021(4), M1288. [Link]

  • Seth, K., et al. (2014). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 5(5), 512-516. [Link]

  • Various Authors. (2023). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-28. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]

  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 397-410. [Link]

  • Sharma, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 21(15), 1996-2016. [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 444-492. [Link]

  • Li, Y., et al. (2020). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of the Taiwan Institute of Chemical Engineers, 111, 238-251. [Link]

  • DSpace. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2248-2263. [Link]

  • El-Helby, A. A., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 352(10), 1900135. [Link]

  • El-Naggar, A. M., et al. (2020). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Bioorganic chemistry, 94, 103429. [Link]

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Sources

Application Notes and Protocols: Investigating 2-(2-Bromobenzoyl)oxazole as a Potential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made them one of the most important classes of drug targets in modern oncology. The oxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including those with anticancer properties.[4][5][6][7] This document provides a comprehensive guide for the synthesis, in vitro evaluation, and in silico analysis of 2-(2-Bromobenzoyl)oxazole, a novel scaffold with potential as a kinase inhibitor. We present detailed, field-proven protocols for researchers, scientists, and drug development professionals to explore the therapeutic potential of this and similar chemical entities.

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast network of signaling pathways that govern cell proliferation, survival, differentiation, and metabolism. In cancer, mutations or aberrant expression of kinases can lead to constitutive signaling, driving uncontrolled cell growth and malignancy.[2][8] Consequently, kinase inhibitors have revolutionized cancer therapy, with numerous small molecules approved for clinical use.[1][8]

Despite these successes, challenges such as acquired resistance and off-target toxicity remain significant hurdles.[3] This necessitates a continuous search for novel chemical scaffolds that can offer improved selectivity, potency, and pharmacokinetic properties. The oxazole ring is a five-membered heterocycle that has garnered significant attention due to its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][9] Several oxazole-containing compounds have been identified as potent inhibitors of various protein kinases, validating this scaffold's potential in oncology drug discovery.[4][5]

The subject of this guide, this compound, combines the privileged oxazole core with a substituted benzoyl moiety. The bromine atom provides a strategic handle for further chemical modification (Structure-Activity Relationship studies), while the keto-linker offers a potential hydrogen bond acceptor for interaction with the kinase hinge region. This document outlines a systematic approach to validate this hypothesis, from chemical synthesis to biological characterization.

Synthesis of the this compound Scaffold

A plausible and efficient method for the synthesis of 2-aroyloxazoles is through a modification of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[4][10][11][12]

Proposed Synthetic Pathway

The proposed synthesis of this compound starts from commercially available 2-bromobenzoyl chloride and aminoacetaldehyde dimethyl acetal.

Synthetic Pathway A 2-Bromobenzoyl Chloride C Intermediate Amide A->C Et3N, DCM B Aminoacetaldehyde Dimethyl Acetal B->C D 2-Acylamino-ketone (after deprotection) C->D Acidic Workup (e.g., HCl) E This compound D->E Cyclodehydration (e.g., H2SO4 or P2O5)

Caption: Proposed synthetic route for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromobenzoyl chloride

  • Aminoacetaldehyde dimethyl acetal

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sulfuric acid (H2SO4), concentrated

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Amide Formation: To a solution of aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add 2-bromobenzoyl chloride (1.0 eq) dropwise.

    • Rationale: This is a standard Schotten-Baumann reaction to form the amide bond. Triethylamine acts as a base to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude intermediate amide.

  • Deprotection and Cyclization: Dissolve the crude amide in a suitable solvent (e.g., acetone/water). Add concentrated H2SO4 (2-3 eq) and heat the mixture to 60-80 °C for 2-4 hours.

    • Rationale: The strong acid catalyzes both the deprotection of the acetal to reveal the aldehyde and the subsequent cyclodehydration (Robinson-Gabriel synthesis) to form the oxazole ring.[4][10]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated NaHCO3 solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biochemical Evaluation: Kinase Inhibition Profiling

To assess the potential of this compound as a kinase inhibitor, an in vitro kinase assay is the first critical step. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14]

Overall Screening Workflow

Screening Workflow cluster_0 Biochemical Screening cluster_1 Cellular Screening A Synthesized Compound: This compound B Primary Screen: Single high concentration (e.g., 10 µM) against kinase panel A->B C Identify 'Hits' (e.g., >50% inhibition) B->C D Secondary Screen: IC50 Determination for Hits C->D E Cell Viability Assay (e.g., CellTiter-Glo®) D->E Promising IC50 G Determine GI50/IC50 E->G F Mechanism of Action Assays (Apoptosis, Cell Cycle) G->F Potent Compounds

Caption: A tiered approach for evaluating kinase inhibitor candidates.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Target Kinase Panel (Example): A panel of kinases relevant to cancer should be selected. Examples include:

  • Tyrosine Kinases: VEGFR-2, EGFR, BRAF V600E, SRC

  • Serine/Threonine Kinases: AKT1, CDK2/Cyclin A, MEK1

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest, substrate, and appropriate kinase reaction buffer

  • This compound, dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare Kinase Reactions:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution to each well.

    • Add 2.5 µL of test compound dilutions (in kinase buffer with 2% DMSO final concentration) or control (2% DMSO vehicle).

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

    • Rationale: The assay is performed in a small volume to conserve reagents. A known potent, non-selective inhibitor like staurosporine is used as a positive control for assay validation.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Rationale: This step terminates the kinase reaction and eliminates the remaining ATP, which would otherwise create a high background signal.[13]

  • Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

    • Rationale: This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce a light signal.[14]

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • For IC50 determination, plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model.

Data Presentation: Example Kinase Inhibition Profile
Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
VEGFR-20.150.008
BRAF V600E2.50.020
SRC8.90.005
AKT1> 200.015

Table 1: Hypothetical IC50 values for the test compound against a panel of kinases. Lower values indicate higher potency.

Cellular Activity Assessment

Positive results from biochemical assays must be validated in a cellular context to assess membrane permeability, target engagement, and effects on cell viability.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[1][15][16][17]

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR-2, A375 for BRAF V600E)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (final DMSO concentration < 0.5%) for 72 hours.

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[15]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence with a luminometer.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting cell viability (%) against the log of compound concentration.

Protocol 4: Apoptosis Detection (Annexin V-FITC Staining)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[8][18]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Treat Cells: Treat cells with the test compound at 1x, 5x, and 10x the GI50 concentration for 24-48 hours.

  • Harvest Cells: Harvest both adherent and floating cells and wash with cold PBS.

  • Stain Cells: Resuspend 1-5 x 10⁵ cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze: Analyze the samples by flow cytometry within one hour.

    • Interpretation: Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.[3][5][20][21]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol, ice-cold

  • Flow Cytometer

Procedure:

  • Treat and Harvest: Treat cells as in the apoptosis assay and harvest ~1 x 10⁶ cells.

  • Fix Cells: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate on ice for at least 30 minutes or store at -20 °C.[3]

  • Stain Cells: Centrifuge the fixed cells, decant the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze: Analyze by flow cytometry. The DNA content will reveal the percentage of cells in G0/G1, S, and G2/M phases.

In Silico Analysis: Predicting Binding Modes

Molecular docking can provide valuable insights into how this compound might bind to its kinase target, guiding further optimization.

Protocol 6: Molecular Docking with AutoDock Vina

Software and Resources:

  • Protein Data Bank (PDB) for kinase crystal structures (e.g., PDB ID: 3VHE for VEGFR-2)

  • Molecular graphics software (e.g., PyMOL, Chimera)

  • AutoDock Tools for preparing protein and ligand files

  • AutoDock Vina for docking calculations

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target kinase (e.g., VEGFR-2) from the PDB.

    • Remove water molecules, co-factors, and the co-crystallized ligand.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 3D structure of this compound and perform energy minimization.

    • Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition: Define the search space (grid box) to encompass the ATP-binding site, typically centered on the position of the co-crystallized ligand.

  • Docking Execution: Run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

  • Analysis: Analyze the resulting poses. The best pose is typically the one with the lowest binding energy. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key residues in the kinase active site (e.g., hinge region, DFG motif).

Key Signaling Pathways for Context

Understanding the context of the targeted kinase is crucial for interpreting cellular data. Below are simplified diagrams of two important cancer-related signaling pathways.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway.[2][6][22][23][24]

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The canonical RAS/RAF/MEK/ERK (MAPK) signaling pathway.[25][26][27][28][29]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of this compound as a potential kinase inhibitor scaffold. The protocols herein describe a logical, tiered progression from synthesis to biochemical and cellular characterization, culminating in computational analysis to rationalize activity. Positive results from this workflow would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling. This systematic approach ensures a robust evaluation of this promising scaffold and can be adapted for the discovery and development of novel kinase inhibitors.

References

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Kumar, P., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357–365. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine‐catalysed synthesis of 2‐acyloxazoles (120) with reaction mechanism. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). B-Raf protein and signaling pathways. Retrieved from [Link]

  • D-Scholarship@Pitt. (2011). The Synthesis of Oxazole-containing Natural Products. Retrieved from [Link]

  • Wikipedia. (n.d.). BRAF (gene). Retrieved from [Link]

  • Slideshare. (n.d.). Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

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Application Notes and Protocols for the Development of Novel Anti-Inflammatory Agents from 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of novel anti-inflammatory agents, using 2-(2-Bromobenzoyl)oxazole as a versatile starting scaffold. The strategic approach detailed herein leverages established medicinal chemistry techniques to synthesize a focused library of derivatives. These compounds are then subjected to a rigorous, multi-tiered screening cascade designed to identify potent and selective inhibitors of key inflammatory pathways. The protocols are designed to be self-validating, incorporating industry-standard assays for assessing cytotoxicity, in vitro efficacy against cyclooxygenase (COX) enzymes and lipopolysaccharide (LPS)-induced inflammation, and in vivo anti-inflammatory activity. The overarching goal is to provide a robust framework for the identification and preclinical characterization of promising anti-inflammatory drug candidates.

Introduction: The Rationale for Targeting Inflammation with an Oxazole Scaffold

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of pathologies, including arthritis, inflammatory bowel disease, and cardiovascular diseases. A key mediator in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.[1][2] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is often limited by side effects stemming from the simultaneous inhibition of the constitutively expressed COX-1 enzyme.[1] This has driven the search for selective COX-2 inhibitors.

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[3] Notably, derivatives of the related benzoxazole structure have shown promise as selective COX-2 inhibitors.[4] The starting material, this compound, offers a strategic advantage. The bromine atom on the benzoyl ring serves as a versatile chemical handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This guide outlines a logical, stepwise progression from the synthesis of a chemical library to the comprehensive biological evaluation of the resulting compounds.

The Drug Discovery Workflow: A Multi-Stage Approach

The development of novel anti-inflammatory agents from this compound follows a structured workflow. This process begins with the synthesis of a diverse library of derivatives, which are then screened for their potential to modulate key inflammatory pathways. Promising candidates from in vitro screening are then advanced to in vivo models to assess their efficacy in a more complex biological system.

workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Efficacy start This compound synthesis Derivative Library Synthesis (Suzuki, Heck, Buchwald-Hartwig) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity cox_assay COX-1/COX-2 Inhibition Assay cytotoxicity->cox_assay lps_assay LPS-Induced Inflammation Assay (RAW 264.7 Macrophages) cox_assay->lps_assay nfkb_assay NF-κB Reporter Assay lps_assay->nfkb_assay western_blot Western Blot Analysis (p-IκBα, COX-2) nfkb_assay->western_blot in_vivo Carrageenan-Induced Paw Edema western_blot->in_vivo end_point Lead Candidate in_vivo->end_point

Caption: High-level workflow for anti-inflammatory drug discovery.

Phase 1: Synthesis of a Derivative Library

The core of this drug discovery program lies in the strategic modification of the this compound scaffold. The presence of the aryl bromide allows for the application of powerful palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents.

Expertise & Experience: Rationale for Synthetic Strategy

We will employ three primary cross-coupling reactions to maximize the chemical diversity of our library:

  • Suzuki Coupling: To form new carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups. This is a robust and versatile reaction with a broad tolerance for different functional groups.[4][5]

  • Heck Coupling: To introduce alkenyl substituents, which can explore different binding vectors within the target protein.[6][7]

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, enabling the incorporation of a wide range of primary and secondary amines, which can introduce key hydrogen bonding interactions.[8][9]

This multi-pronged synthetic approach ensures a comprehensive exploration of the structure-activity relationship (SAR) around the core scaffold.

Protocol: General Procedure for Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of this compound with a variety of arylboronic acids.[10]

  • Reagent Preparation:

    • In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

    • Add a base, typically an aqueous solution of 2M sodium carbonate (3.0 equiv.).

    • Add a suitable solvent, such as a 3:1 mixture of toluene and ethanol.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

(Protocols for Heck and Buchwald-Hartwig reactions would follow a similar detailed, step-by-step format, adapted for the specific requirements of those reactions.)

Phase 2: In Vitro Screening Cascade

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The in vitro screening cascade is designed to efficiently identify compounds with the desired anti-inflammatory properties while eliminating those with unacceptable cytotoxicity.

Trustworthiness: A Self-Validating Assay System

The screening cascade is designed to be self-validating. By first assessing cytotoxicity, we ensure that any observed anti-inflammatory effects in subsequent assays are not simply a result of cell death. Furthermore, the use of well-characterized positive and negative controls in each assay provides internal validation of the experimental results.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

  • Cell Seeding:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well).

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 24 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix and incubate overnight at 37 °C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Compounds exhibiting significant cytotoxicity (e.g., >20% reduction in viability at the highest screening concentration) should be flagged.

Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of the test compounds.[13]

  • Reagent Preparation:

    • Prepare the COX assay buffer, COX probe, and COX cofactor as per the manufacturer's instructions (e.g., Sigma-Aldrich, Catalog Number MAK414).

    • Prepare a solution of arachidonic acid (the substrate).

  • Assay Procedure:

    • In a 96-well plate, add the COX assay buffer.

    • Add the test compound at various concentrations. For selectivity determination, run parallel assays with purified COX-1 and COX-2 enzymes.

    • Add the COX enzyme (either COX-1 or COX-2) to the wells.

    • Incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity (λex = 535 nm, λem = 587 nm) at multiple time points.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

    • The COX-2 selectivity index can be calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Compound IDCytotoxicity (CC₅₀, µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Lead-001 >10025.30.15168.7
Lead-002 >10015.80.2175.2
Celecoxib >10015.00.04375.0
Ibuprofen >1005.215.50.34

Table 1: Representative data from in vitro screening.

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This cell-based assay evaluates the ability of the test compounds to inhibit the production of pro-inflammatory mediators in a more physiologically relevant context.[2][14]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells as described in the MTT assay protocol.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Quantification of Inflammatory Mediators:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits according to the manufacturer's instructions.

    • Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine and NO production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

Phase 3: Elucidating the Mechanism of Action

For compounds that demonstrate promising activity in the in vitro screening cascade, it is crucial to investigate their mechanism of action. This provides a deeper understanding of how the compounds exert their anti-inflammatory effects and builds confidence in their therapeutic potential.

nfkb_pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK IkB p-IκBα (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases translocation Translocation NFkB->translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) translocation->gene_expression Test_Compound Test Compound Test_Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[15][16] This assay determines if the test compounds inhibit this pathway.[3][17][18]

  • Cell Culture and Transfection:

    • Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line).

    • Seed the cells in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate reagent.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage inhibition of NF-κB activity for each compound concentration.

Protocol: Western Blot Analysis

Western blotting allows for the visualization and quantification of specific proteins, providing direct evidence of the compound's effect on the NF-κB pathway and COX-2 expression.[15][19][20]

  • Cell Culture and Protein Extraction:

    • Treat RAW 264.7 cells with the test compound and/or LPS as described previously.

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, COX-2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control. A reduction in p-IκBα and COX-2 levels would indicate inhibition of the NF-κB pathway.

Treatmentp-IκBα (Normalized Intensity)COX-2 (Normalized Intensity)
Control 0.1 ± 0.020.05 ± 0.01
LPS (1 µg/mL) 1.0 ± 0.151.0 ± 0.12
LPS + Lead-001 (1 µM) 0.3 ± 0.050.25 ± 0.04
LPS + Dexamethasone (1 µM) 0.2 ± 0.030.15 ± 0.03

Table 2: Representative Western blot quantification data.

Phase 4: In Vivo Efficacy Assessment

The final stage of preclinical evaluation involves testing the most promising compounds in an animal model of inflammation. This provides crucial information on the compound's efficacy, pharmacokinetics, and potential for in vivo activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model of acute inflammation.[1][21][22]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Compound Administration:

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.

Conclusion and Future Directions

This document has outlined a comprehensive and integrated strategy for the development of novel anti-inflammatory agents from the this compound scaffold. By following these detailed protocols, researchers can systematically synthesize and evaluate a library of compounds, leading to the identification of potent and selective drug candidates. The multi-tiered screening approach, from in vitro enzyme and cell-based assays to in vivo efficacy models, provides a robust framework for decision-making throughout the drug discovery process.

Future work on promising lead compounds would involve more extensive preclinical characterization, including pharmacokinetic studies (ADME), toxicology assessments, and evaluation in chronic models of inflammation.

References

  • Bansal, R. K., & Sharma, S. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(11), 1057–1060.
  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides. Organic Letters, 17(9), 2094–2097.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Kempson, J., McNeil, A., Waite, D., & Chattopadhyay, S. K. (2000). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Perkin Transactions 1, (1), 15-27.
  • ResearchGate. (n.d.). Western blot analysis of IκB-α, NF-κB p-65, COX-2 and iNOS in the rat spinal cord tissues. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wang, Y., et al. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 18(12), 15293–15303.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121.
  • Guisado-Ortega, F., et al. (2013). Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction. Organic & Biomolecular Chemistry, 11(30), 5036–5044.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Bai, T., Yang, Y., & Zhang, Y. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4444–4447.
  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Georgiev, M., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 26(4), 3144–3148.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

  • MDPI. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Retrieved from [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • PubMed. (2002). Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Journal of Korean Medicine. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). The Transfection Collection™ ̶ NF-κB Transient Pack NF-κB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. Retrieved from [Link]

  • World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Aminations of Aryl Bromides in Water at Room Temperature. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

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Application Notes and Protocols: Utilizing 2-(2-Bromobenzoyl)oxazole in the Synthesis of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that orchestrates angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. This document provides a comprehensive guide for the strategic utilization of 2-(2-Bromobenzoyl)oxazole , a versatile chemical scaffold, in the synthesis of novel and potent VEGFR-2 inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for biological evaluation, thereby offering a complete workflow from chemical synthesis to preclinical assessment.

Introduction: The Rationale for Targeting VEGFR-2 with Oxazole-Based Scaffolds

Uncontrolled angiogenesis is a critical enabler of tumor growth and metastasis, supplying cancerous tissues with essential nutrients and oxygen. The VEGFR-2 signaling pathway is a master regulator of this process.[1] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of this pathway is a clinically validated anti-cancer strategy.[1]

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. In the context of VEGFR-2 inhibition, the benzoxazole moiety often serves as a "hinge-binding" head, anchoring the inhibitor to the ATP-binding site of the kinase domain.[1][2] The strategic incorporation of a this compound core provides a synthetically tractable starting point for the elaboration of potent inhibitors. The bromine atom serves as a versatile handle for introducing diverse functionalities via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize target engagement and pharmacokinetic properties.

The Strategic Synthesis of a Novel VEGFR-2 Inhibitor from this compound

This section outlines a proposed synthetic route to a novel, potent VEGFR-2 inhibitor, N-(4-chloro-2-((oxazol-2-yl)carbamoyl)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide , starting from this compound. The design incorporates key pharmacophoric features known to be crucial for VEGFR-2 inhibition.[1][2]

Retrosynthetic Analysis and Strategy

Our target molecule can be disconnected at the central amide bond, leading to two key fragments: an oxazole-containing aniline and a substituted benzoic acid. The oxazole-containing aniline can be derived from this compound through a Suzuki coupling followed by a Curtius rearrangement. The substituted benzoic acid can be prepared via standard methods.

Visualizing the Synthetic Workflow

G cluster_synthesis Synthetic Workflow A This compound B Suzuki Coupling A->B Step 1 C Intermediate 1 B->C D Curtius Rearrangement C->D Step 2 E Oxazole-Aniline Intermediate D->E F Amide Coupling E->F Step 3 G Final VEGFR-2 Inhibitor F->G H Substituted Benzoic Acid H->F

Caption: Synthetic workflow for the VEGFR-2 inhibitor.

Detailed Synthetic Protocols

The following protocols provide step-by-step instructions for the synthesis of the target VEGFR-2 inhibitor.

Step 1: Suzuki Coupling of this compound

This step introduces a key structural motif through a palladium-catalyzed Suzuki cross-coupling reaction.

Protocol:

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and ethanol, add 4-(methoxycarbonyl)phenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1 .

Table 1: Reagents for Suzuki Coupling

ReagentMolecular WeightMoles (mmol)Mass/Volume
This compound266.081.0266 mg
4-(methoxycarbonyl)phenylboronic acid179.961.2216 mg
Sodium Carbonate105.992.0212 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Toluene/Ethanol (2:1)--15 mL
Step 2: Curtius Rearrangement to Form the Oxazole-Aniline Intermediate

This rearrangement converts the ester group of Intermediate 1 into an amine, a crucial step for the subsequent amide coupling.

Protocol:

  • Hydrolyze the ester of Intermediate 1 (1.0 eq) using lithium hydroxide (2.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter and dry the carboxylic acid intermediate.

  • To a solution of the carboxylic acid in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to 100 °C for 2 hours.

  • Add tert-butanol (excess) and continue heating for 16 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Treat the crude Boc-protected amine with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the Oxazole-Aniline Intermediate .

Step 3: Amide Coupling to Yield the Final VEGFR-2 Inhibitor

The final step involves the formation of an amide bond between the Oxazole-Aniline Intermediate and a prepared substituted benzoic acid.

Protocol:

  • Prepare 4-((4-methylpiperazin-1-yl)methyl)benzoic acid separately.

  • To a solution of the Oxazole-Aniline Intermediate (1.0 eq) and 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the Final VEGFR-2 Inhibitor .

Table 2: Reagents for Amide Coupling

ReagentMolecular WeightMoles (mmol)Mass/Volume
Oxazole-Aniline Intermediate-1.0-
4-((4-methylpiperazin-1-yl)methyl)benzoic acid234.311.1258 mg
HATU380.231.2456 mg
DIPEA129.242.00.35 mL
DMF--10 mL

Biological Evaluation of the Synthesized Inhibitor

The efficacy of the newly synthesized compound as a VEGFR-2 inhibitor must be validated through a series of in vitro assays.

VEGFR-2 Kinase Assay (Biochemical Assay)

This assay directly measures the compound's ability to inhibit the enzymatic activity of the VEGFR-2 kinase domain. A luminescence-based assay is a common and robust method.[3][4]

Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), and thus weaker inhibition.

Protocol:

  • Prepare a 1x Kinase Buffer from a 5x stock.

  • Create a Master Mix containing the 1x Kinase Buffer, ATP, and a suitable peptide substrate.

  • Dispense the Master Mix into a 96-well plate.

  • Add serial dilutions of the synthesized inhibitor to the test wells. Add a positive control (no inhibitor) and a blank (no enzyme).

  • Initiate the reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubate the plate at 30 °C for 45-60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

  • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-45 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Table 3: VEGFR-2 Kinase Assay Data Presentation

Compound Concentration (nM)Luminescence (RLU)% Inhibition
0 (Positive Control)500,0000
1450,00010
10275,00045
10075,00085
100055,00089
Blank25,000100
HUVEC Tube Formation Assay (Cell-Based Angiogenesis Assay)

This assay assesses the inhibitor's effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures, a key process in angiogenesis.[5][6]

Principle: When cultured on a basement membrane extract, HUVECs will form three-dimensional tubular networks. Anti-angiogenic compounds will inhibit this process.

Protocol:

  • Thaw a basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow it to solidify at 37 °C.

  • Culture HUVECs to 70-80% confluency.

  • Harvest the HUVECs and resuspend them in a medium containing various concentrations of the synthesized inhibitor.

  • Seed the HUVEC suspension onto the prepared basement membrane matrix.

  • Incubate the plate at 37 °C in a 5% CO2 incubator for 4-18 hours.

  • Visualize the tube formation using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizing the VEGFR-2 Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF TF Transcription Factors AKT->TF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Inhibitor This compound -derived Inhibitor Inhibitor->P1 Inhibition Gene Gene Expression TF->Gene Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Gene->Angiogenesis

Sources

Cross-coupling reactions involving the bromine atom of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-(2-Bromobenzoyl)oxazole

Introduction: Unlocking the Synthetic Potential of this compound

In the landscape of modern synthetic chemistry, heterocyclic scaffolds are paramount, with the oxazole ring system being a privileged structure found in numerous natural products and pharmaceutical agents. The compound this compound represents a particularly valuable and versatile building block. Its structure features a reactive C(sp²)-Br bond on the benzoyl moiety, which is primed for functionalization through transition metal-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage introduction of molecular complexity, making it an ideal substrate for generating diverse libraries of compounds in drug discovery and materials science.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for four cornerstone palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed to be robust and reproducible, while the accompanying mechanistic discussions and expert insights aim to empower the user to troubleshoot and adapt these methodologies for their specific synthetic challenges.

Core Concept: The Palladium Catalytic Cycle

The remarkable success of cross-coupling chemistry is largely due to the predictable and efficient catalytic cycle of palladium.[1][2] While specific elementary steps can vary between reaction types, the general mechanism provides a crucial framework for understanding these transformations. A palladium(0) species initiates the cycle by undergoing oxidative addition with the aryl halide (in this case, this compound), forming a Pd(II) intermediate. This is followed by a transmetalation step (for Suzuki, Sonogashira) or an analogous olefin insertion step (for Heck), where the coupling partner is introduced to the palladium center. The final, product-forming step is reductive elimination , which expels the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

General_Pd_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation (or Olefin Insertion) PdII_Aryl->Transmetal R-M PdII_Coupling Aryl-Pd(II)-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product_Out Aryl-R (Product) RedElim->Product_Out Releases Suzuki_Workflow Start Start: Assemble Reagents Reagents 1. This compound 2. Arylboronic Acid (1.2-1.5 eq) 3. Base (e.g., K2CO3, 2-3 eq) 4. Pd Catalyst/Ligand Start->Reagents Inert Establish Inert Atmosphere (N2 or Ar Purge) Reagents->Inert Solvent Add Anhydrous Solvent (e.g., Toluene/H2O, Dioxane) Inert->Solvent Reaction Heat and Stir (e.g., 80-110 °C) Solvent->Reaction Monitor Monitor Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup Aqueous Workup & Extraction Monitor->Workup Upon completion Purify Column Chromatography Workup->Purify End Product Isolated Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-(2-(Phenyl)benzoyl)oxazole
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H₂O) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterConditionRationale / Expert Insight
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable choice. For challenging substrates, a modern ligand like SPhos can improve efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a cost-effective standard. Cs₂CO₃ is more soluble and often gives better results with hindered substrates.
Solvent Toluene/H₂O, Dioxane, DMFThe aqueous phase is crucial for activating the boronic acid with inorganic bases. Anhydrous conditions are needed for bases like K₃PO₄.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.
Yield 70 - 95%Yields are typically good to excellent, but depend heavily on the purity of reagents and inertness of the atmosphere.

Heck Reaction: Arylation of Alkenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, providing access to substituted olefins. [3][4][5]This transformation is highly valuable for synthesizing precursors to complex polycyclic systems and conjugated materials. With this compound, the Heck reaction allows for the introduction of vinyl groups, which can be further functionalized.

Mechanism and Workflow

The Heck mechanism differs from the Suzuki reaction in the second half of the cycle. After oxidative addition, the alkene coordinates to the palladium(II) center and undergoes a syn-migratory insertion into the Pd-Aryl bond. This is followed by a β-hydride elimination , which forms the double bond in the product and generates a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species. [4][5]

Heck_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Coord Olefin Coordination PdII_Aryl->Coord + Alkene MigIns Syn-Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim BaseRegen Base-mediated Regeneration BetaElim->BaseRegen - H-X Product_Out Alkene Product BetaElim->Product_Out BaseRegen->Pd0 + Base

Caption: Catalytic cycle of the Heck reaction.

Detailed Protocol: Synthesis of 2-(2-(Styryl)benzoyl)oxazole
  • Reaction Setup: In an oven-dried flask, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃, 4-10 mol%).

  • Reagent Addition: Add the solvent (e.g., anhydrous DMF or NMP), followed by the alkene (e.g., styrene, 1.5 equiv.) and a base (e.g., triethylamine, Et₃N, 2.0 equiv.).

  • Inert Atmosphere: Purge the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.

Data Summary: Typical Heck Reaction Conditions
ParameterConditionRationale / Expert Insight
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective pre-catalyst that is reduced in situ to Pd(0).
Ligand PPh₃, P(o-tol)₃, or phosphine-freeFor simple substrates, PPh₃ is sufficient. More sterically demanding ligands can improve rates. Phosphine-free systems are gaining popularity for green chemistry. [6]
Base Et₃N, K₂CO₃, NaOAcAn organic base like Et₃N is common, acting as both a base and a solvent. Inorganic bases can also be effective.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically required to ensure solubility and achieve necessary reaction temperatures.
Temperature 100 - 140 °CHigher temperatures are often needed to facilitate the β-hydride elimination step and ensure good catalyst turnover.
Yield 60 - 85%Yields can be variable and are sensitive to steric hindrance on both the aryl halide and the alkene.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds. [7][8]This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) salt. The resulting aryl alkynes are versatile intermediates for synthesizing heterocycles, polymers, and complex natural products.

Mechanism and Workflow

The Sonogashira reaction involves two interconnected catalytic cycles. [7]In the palladium cycle, oxidative addition of this compound to Pd(0) occurs as usual. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the aryl-palladium(II) complex. Reductive elimination from palladium then furnishes the final product.

Sonogashira_Workflow Start Start: Assemble Reagents Reagents 1. This compound 2. Terminal Alkyne (1.2-1.5 eq) 3. Pd Catalyst (e.g., PdCl2(PPh3)2) 4. Cu(I) Co-catalyst (e.g., CuI) 5. Amine Base (e.g., Et3N) Start->Reagents Inert Establish Rigorous Inert Atmosphere (Crucial to prevent Glaser coupling) Reagents->Inert Solvent Add Anhydrous, Degassed Solvent (e.g., THF, DMF) Inert->Solvent Reaction Stir at RT to Moderate Heat (e.g., 25-60 °C) Solvent->Reaction Monitor Monitor Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup Filter solids, Aqueous Workup Monitor->Workup Upon completion Purify Column Chromatography Workup->Purify End Product Isolated Purify->End

Caption: Experimental workflow for Sonogashira coupling.

Detailed Protocol: Synthesis of 2-(2-(Phenylethynyl)benzoyl)oxazole
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or a THF/Et₃N mixture) via syringe. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) and the amine base (e.g., triethylamine, 3.0 equiv.) if not used as the solvent.

  • Reaction Execution: Stir the mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.

  • Monitoring: The reaction is often rapid but should be monitored by TLC or LC-MS for completion (typically 1-6 hours).

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Data Summary: Typical Sonogashira Conditions
ParameterConditionRationale / Expert Insight
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These pre-catalysts are standards and are highly effective for this transformation.
Cu Co-catalyst CuI, CuBrCopper(I) iodide is the most common co-catalyst and is essential for activating the alkyne. [9]
Base Et₃N, Diisopropylamine (DIPEA)The amine base is critical for forming the copper acetylide and neutralizing the H-X byproduct. It often serves as the solvent as well.
Solvent THF, DMF, Et₃NAnhydrous and thoroughly degassed solvents are mandatory to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Temperature 25 - 60 °CThe reaction is often performed at or slightly above room temperature, highlighting its mild nature.
Yield 75 - 98%High yields are common, provided that oxygen is rigorously excluded from the reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is notoriously difficult using classical methods. [10][11]It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. This reaction is indispensable in medicinal chemistry, where the aryl amine motif is ubiquitous.

Mechanism and Workflow

Success in Buchwald-Hartwig amination is critically dependent on the choice of a bulky, electron-rich phosphine ligand. After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. The key step, reductive elimination , is often the rate-limiting step and is greatly accelerated by the specialized ligands, which release the C-N coupled product and regenerate the Pd(0) catalyst. [10]

Buchwald_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR2 Deprotonation Base-mediated Deprotonation AmineCoord->Deprotonation + Base AmidoComplex Ar-Pd(II)-NR2 Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product_Out Aryl Amine Product RedElim->Product_Out

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 2-(2-(Phenylamino)benzoyl)oxazole
  • Reaction Setup (Glovebox Recommended): Inside a glovebox, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized ligand (e.g., XPhos, 2-4 mol%) to a dry vial. Add the solvent (e.g., anhydrous toluene) and stir for 10 minutes to form the active catalyst.

  • Reagent Addition: In a separate Schlenk flask, add this compound (1.0 equiv.) and the strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).

  • Combine and React: Transfer the pre-formed catalyst solution to the Schlenk flask via syringe. Add the amine (e.g., aniline, 1.2 equiv.).

  • Inert Atmosphere & Execution: Seal the flask, remove it from the glovebox (if used), and heat in an oil bath at 80-110 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 2-16 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Conditions
ParameterConditionRationale / Expert Insight
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂These are common sources of Pd(0) after an in-situ reduction or ligand exchange.
Ligand XPhos, RuPhos, BINAPThis is the most critical parameter. Bulky, electron-rich biarylphosphine ligands are essential for promoting the difficult reductive elimination step. [10][11]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is a common choice.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are mandatory to prevent quenching the strong base and deactivating the catalyst.
Temperature 80 - 110 °CThermal energy is required to overcome the activation barrier for reductive elimination.
Yield 65 - 90%Yields are highly dependent on the ligand choice and the rigorous exclusion of air and moisture.

Conclusion

This compound has proven to be an exceptionally useful substrate for a range of palladium-catalyzed cross-coupling reactions. By leveraging the distinct capabilities of the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, chemists can efficiently access a vast chemical space of novel oxazole-containing compounds. The success of these protocols hinges on a solid understanding of the underlying mechanisms and careful attention to experimental details, particularly the choice of catalyst, ligand, base, and the maintenance of an inert atmosphere. The methodologies outlined in this guide provide a robust starting point for the synthesis of complex molecules aimed at advancing pharmaceutical and materials science research.

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Application Notes and Protocols for High-Throughput Screening of 2-(2-Bromobenzoyl)oxazole Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold in Kinase Inhibition

The oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a valuable starting point for the development of novel therapeutics.[1][2] Notably, oxazole and its fused-ring analogue, benzoxazole, have been identified as key pharmacophores in the design of potent inhibitors for protein kinases.[3][4][5] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[6][7][8]

Recent studies have highlighted the potential of substituted benzoxazole derivatives as inhibitors of key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38α Mitogen-Activated Protein Kinase (MAPK).[5][9][10][11] The 2-(2-Bromobenzoyl)oxazole core provides a versatile synthetic handle for creating large, diverse chemical libraries. The bromo-substituent, in particular, can be readily displaced in nucleophilic substitution reactions, allowing for the exploration of a wide range of chemical diversity to optimize potency and selectivity against a target kinase.[12]

This document provides a comprehensive guide to the high-throughput screening (HTS) of a library of this compound derivatives. We will outline a robust, multi-stage screening cascade designed to identify and validate potent and selective kinase inhibitors, from initial hit discovery to preliminary mechanism-of-action studies in a cellular context. The protocols and workflows described herein are grounded in established HTS principles and are designed to be adaptable to various specific kinase targets.

The Strategic HTS Cascade for Kinase Inhibitor Discovery

A successful HTS campaign for kinase inhibitors requires a multi-step, tiered approach to efficiently identify true hits and eliminate false positives. Our proposed cascade is designed to maximize efficiency and confidence in the identified lead compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Assays Primary_Screen Primary HTS (Single Concentration) LanthaScreen™ TR-FRET Assay Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Compound_Library This compound Derivative Library Compound_Library->Primary_Screen Dose_Response Confirmatory Screening (10-point Dose-Response) Determine IC50 Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., ADP-Glo™) Dose_Response->Orthogonal_Assay Cell_Based_Activity Cell-Based Target Engagement (NanoBRET™ Assay) Orthogonal_Assay->Cell_Based_Activity Cellular_Phenotype Phenotypic Assay (Cell Proliferation/Viability) Cell_Based_Activity->Cellular_Phenotype Confirmed_Hits Validated Hits for Lead Optimization Cellular_Phenotype->Confirmed_Hits

Figure 1: A tiered HTS workflow for identifying kinase inhibitors.

Part 1: Primary High-Throughput Screening

The primary screen aims to rapidly identify initial "hits" from the compound library at a single high concentration. For this purpose, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™, is an excellent choice due to its robustness, sensitivity, and homogenous format, which minimizes pipetting steps.[13][14]

Principle of the LanthaScreen™ TR-FRET Kinase Assay

This assay measures the phosphorylation of a fluorescein-labeled substrate by the target kinase.[13] A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescein acceptor into close proximity. Excitation of the terbium results in energy transfer to the fluorescein, producing a high TR-FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a low TR-FRET signal.[13]

TR_FRET_Principle cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) Kinase Active Kinase Phospho_Substrate Phosphorylated Fluorescein-Substrate Kinase->Phospho_Substrate + ATP ATP ATP->Phospho_Substrate Substrate Fluorescein-Substrate Substrate->Phospho_Substrate FRET TR-FRET Signal Phospho_Substrate->FRET Tb_Ab Terbium-Antibody Tb_Ab->FRET Binds Inhibited_Kinase Inhibited Kinase Inactive_Substrate Fluorescein-Substrate Inhibited_Kinase->Inactive_Substrate X Inhibitor Oxazole Derivative Inhibitor->Inhibited_Kinase No_FRET No TR-FRET Inactive_Substrate->No_FRET

Figure 2: Principle of the LanthaScreen™ TR-FRET kinase assay.

Protocol: Primary HTS (384-well format)
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20 nL of each 10 mM this compound derivative stock solution (in 100% DMSO) to the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 20 µL final assay volume.

    • Plate positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only) in dedicated columns.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal concentrations of kinase and fluorescein-labeled substrate should be determined empirically during assay development.[15]

    • Prepare a 2X ATP solution in the same kinase reaction buffer. The concentration should be at or near the Km of ATP for the target kinase to facilitate the identification of ATP-competitive inhibitors.[8]

  • Kinase Reaction:

    • Add 10 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound pre-incubation with the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. The incubation time may need optimization based on the kinase's activity.[15]

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.

    • Add 20 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

Data Analysis and Quality Control
  • Data Normalization: Raw data is typically expressed as the ratio of the acceptor to donor fluorescence. The percent inhibition is calculated relative to the positive (0% activity) and negative (100% activity) controls on each plate.

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Hit Criteria: A common initial hit criterion is ≥50% inhibition at the single screening concentration.

  • Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[16][17] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

    • Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

    • An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[18]

ParameterDescriptionAcceptance Criteria
Z'-factor Measures the separation between positive and negative controls.≥ 0.5
Signal-to-Background Ratio of the mean signal of the negative control to the positive control.> 5
CV of Controls Coefficient of variation for positive and negative controls.< 15%

Part 2: Hit Confirmation and Orthogonal Validation

Compounds identified as hits in the primary screen must undergo further testing to confirm their activity and rule out artifacts.

Protocol: Dose-Response Confirmation
  • Cherry-Pick Hits: Select the initial hits from the primary screen.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit, typically starting from a top concentration of 50 µM.

  • Repeat Assay: Perform the same TR-FRET assay as in the primary screen with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Protocol: Orthogonal Biochemical Assay (e.g., ADP-Glo™)

An orthogonal assay uses a different detection technology to confirm the activity of the hits.[19][20] This is crucial to eliminate false positives that may arise from interference with the primary assay's technology (e.g., fluorescence quenching). The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[21]

  • Kinase Reaction: Set up the kinase reaction as described for the primary screen, using the confirmed hits at the same 10-point concentration series.

  • ADP Detection:

    • After the kinase reaction, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction.

  • Readout: Measure the luminescence on a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Analysis: Calculate IC₅₀ values. True hits should exhibit comparable potencies in both the TR-FRET and ADP-Glo™ assays.

Part 3: Secondary and Cellular Assays

The final stage of the HTS cascade involves testing the validated hits in a more physiologically relevant context to confirm their mechanism of action and cellular activity.

Protocol: Cell-Based Target Engagement (NanoBRET™)

Cell-based assays are essential to confirm that a compound can enter a cell and bind to its intended target.[22][23] The NanoBRET™ Target Engagement assay measures compound binding at a specific protein target within intact cells.

  • Cell Preparation: Use a cell line that has been engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the cells in a 384-well plate.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase.

    • Add the validated hit compounds in a dose-response format.

  • BRET Measurement:

    • If a compound binds to the kinase, it will displace the fluorescent tracer, disrupting the Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase and the tracer.

    • Measure the BRET signal on a luminometer. A decrease in the BRET signal indicates target engagement.

  • Analysis: Determine the cellular IC₅₀, which reflects the compound's potency in a cellular environment.

Protocol: Cellular Phenotypic Assay (Cell Proliferation)

Ultimately, a successful kinase inhibitor should elicit a desired biological response. For an anti-cancer target, this would typically be the inhibition of cancer cell proliferation or the induction of apoptosis.

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase's signaling pathway into 384-well plates.

  • Compound Treatment: Treat the cells with the validated hits across a range of concentrations for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolic activity.

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound. A strong correlation between target engagement potency (NanoBRET™ IC₅₀) and anti-proliferative activity (GI₅₀) provides strong evidence for an on-target mechanism of action.

Conclusion

The screening cascade detailed in these application notes provides a robust framework for the identification and validation of this compound derivatives as novel kinase inhibitors. By employing a combination of a high-throughput biochemical primary screen, orthogonal validation, and cell-based secondary assays, researchers can efficiently progress from a large chemical library to a set of well-characterized hits with a confirmed mechanism of action. This systematic approach enhances the probability of identifying promising lead compounds for further development in drug discovery programs targeting diseases driven by aberrant kinase activity.

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  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • On HTS: Z-factor. On HTS. Available at: [Link]

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The Emerging Role of 2-(2-Bromobenzoyl)oxazole Scaffolds in Oncology: A Guide to Synthesis, Mechanistic Interrogation, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Anticancer Drug Discovery

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space, wherein heterocyclic compounds have emerged as a particularly fruitful domain. Among these, the oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold." This is due to its presence in a multitude of natural products and synthetic compounds endowed with a wide array of biological activities, including potent anticancer properties.[1][2] The unique electronic and structural features of the oxazole core allow for diverse molecular interactions with various biological targets, such as enzymes and receptors, making it a versatile template for the design of new therapeutic agents.[2][3]

This technical guide focuses on the burgeoning potential of 2-(2-Bromobenzoyl)oxazole and its close structural analogues as a promising class of anticancer agents. While direct extensive research on the specific this compound is nascent, the broader class of 2-(bromophenyl)oxazole and benzoxazole derivatives has demonstrated significant preclinical anticancer efficacy. This document will leverage the available data on these closely related compounds to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, elucidate the key mechanisms of action, and provide detailed protocols for the in-vitro evaluation of these compounds, thereby offering a roadmap for their exploration in the design of next-generation cancer therapies.

PART 1: Synthesis of 2-(Bromophenyl)oxazole Derivatives: A Protocol for 2-(4-Bromophenyl)benzoxazole

The synthesis of 2-substituted oxazoles and their benzofused counterparts, benzoxazoles, can be achieved through several established synthetic routes.[4][5] A common and effective method for the synthesis of 2-aryl-benzoxazoles involves the condensation of an o-aminophenol with an aromatic aldehyde.[6] This approach is favored for its operational simplicity and generally good yields.

Rationale for the Protocol: This protocol details the synthesis of 2-(4-Bromophenyl)benzoxazole, a close structural analogue of the topic compound, which serves as an excellent model for this class of molecules. The presence of the bromophenyl group is a key feature, as halogenated derivatives often exhibit enhanced biological activity.[7]

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)benzoxazole [6]

  • Materials and Reagents:

    • 4-Bromobenzaldehyde

    • 2-Aminophenol

    • Ethanol (Hot)

    • Amino glucose-functionalized silica-coated NiFe2O4 nanoparticles (as catalyst) or another suitable catalyst

    • Thin Layer Chromatography (TLC) supplies (Silica gel 60 F, ethyl acetate: n-hexane 1:4)

    • Distilled water

  • Procedure:

    • In a suitable reaction vessel, combine 4-bromobenzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), and the catalyst (e.g., 0.05 g of NiFe2O4@SiO2@aminoglucose).

    • Stir the mixture at room temperature under solvent-free conditions.

    • Monitor the reaction progress by TLC (mobile phase: ethyl acetate:n-hexane 1:4).

    • Upon completion of the reaction, add hot ethanol (10 mL) to the reaction mixture to dissolve the product.

    • If using a magnetic catalyst, separate it using an external magnet. Wash the catalyst with hot distilled water (5 mL) and ethanol (3 mL) twice.

    • Allow the filtrate to cool to room temperature. The crude product will precipitate out.

    • Collect the precipitated product by filtration.

    • If necessary, recrystallize the crude product from ethanol to obtain pure 2-(4-bromophenyl)benzoxazole.

PART 2: Unraveling the Anticancer Mechanisms of 2-(Bromophenyl)oxazole Derivatives

The anticancer activity of 2-(bromophenyl)oxazole and its benzoxazole analogues is multifaceted, primarily revolving around the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

A hallmark of many effective anticancer agents is their ability to trigger apoptosis in cancer cells. Evidence suggests that 2-(bromophenyl)benzoxazole derivatives exert their cytotoxic effects by activating the intrinsic apoptotic pathway.[2] This pathway is orchestrated by the mitochondria and involves a cascade of molecular events.

Causality of the Pathway: The initiation of the intrinsic apoptotic pathway is often a response to cellular stress. In the context of treatment with 2-(bromophenyl)benzoxazole derivatives, this stress leads to the release of cytochrome c from the mitochondria into the cytoplasm.[8][9] Cytosolic cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1) and pro-caspase-9, forming a complex called the apoptosome.[10] This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[10][11] Activated caspase-3 is responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

Furthermore, these compounds have been shown to modulate the expression of key apoptosis-regulating proteins. For instance, a decrease in the levels of the anti-apoptotic protein Bcl-2 can further promote the release of cytochrome c.[2]

apoptosis_pathway Compound 2-(Bromophenyl)benzoxazole Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 downregulates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation (Initiator Caspase) CytochromeC->Caspase9 binds with Apaf-1 to activate Apaf1 Apaf-1 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bcl2->Mitochondrion inhibits

Figure 1: Intrinsic Apoptosis Pathway induced by 2-(Bromophenyl)oxazole derivatives.
Inhibition of Angiogenesis through VEGFR-2 Signaling Pathway

Tumor growth and metastasis are heavily dependent on angiogenesis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][12] Several benzoxazole derivatives have been identified as potent inhibitors of the VEGFR-2 signaling pathway.[13][14]

Causality of the Pathway: VEGF, a potent signaling protein, binds to and activates VEGFR-2 on the surface of endothelial cells. This activation triggers a downstream signaling cascade, primarily through the PLCγ-PKC-Raf-MEK-MAPK pathway, which ultimately promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.[2][12][15] By inhibiting VEGFR-2, 2-(bromophenyl)benzoxazole derivatives can block this signaling cascade, thereby cutting off the tumor's blood supply and inhibiting its growth.

vegfr2_pathway Compound 2-(Bromophenyl)benzoxazole Derivative VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 binds and activates PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) MAPK->Angiogenesis

Figure 2: Inhibition of the VEGFR-2 Signaling Pathway by 2-(Bromophenyl)oxazole derivatives.
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[16][17] Its aberrant activation is a common feature in many cancers, promoting tumor cell survival and proliferation.[13] Some studies have indicated that 2-(bromophenyl)benzoxazole derivatives can decrease the levels of NF-κB, suggesting another avenue through which these compounds exert their anticancer effects.[2] By inhibiting NF-κB, these compounds can suppress the expression of anti-apoptotic genes and pro-inflammatory cytokines that contribute to the tumor microenvironment.[18][19]

PART 3: In Vitro Evaluation of Anticancer Activity: Detailed Protocols

A systematic in vitro evaluation is crucial to characterize the anticancer potential of novel compounds. The following protocols provide step-by-step methodologies for key assays.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of 2-(Bromophenyl)oxazole Derivative CellViability Cell Viability Assay (MTT) Synthesis->CellViability ApoptosisAssay Apoptosis Assays (Annexin V/PI, Hoechst) CellViability->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycle WesternBlot Mechanism of Action (Western Blot) CellCycle->WesternBlot

Figure 3: General workflow for the in vitro evaluation of 2-(Bromophenyl)oxazole derivatives.
Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Materials and Reagents:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Complete culture medium

    • Test compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Materials and Reagents:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at the desired concentrations for the appropriate time.

    • Harvest the cells (including floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[20]

  • Materials and Reagents:

    • Treated and untreated cancer cells

    • PBS

    • 70% Ethanol (ice-cold)

    • PI Staining Solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI Staining Solution and incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This is essential for confirming the molecular mechanism of apoptosis induction.

  • Materials and Reagents:

    • Treated and untreated cancer cells

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-cytochrome c, anti-NF-κB, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.

PART 4: Data Presentation and Interpretation

Systematic presentation of quantitative data is crucial for interpreting the anticancer potential of the test compounds.

Table 1: In Vitro Cytotoxicity of Representative Benzoxazole Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast)Dose-dependent toxicity observed[2]
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB-231 (Breast)Dose-dependent toxicity observed[2]
Benzoxazole Derivative 11MDA-MB-231 (Breast)5.63[21]
Benzoxazole Derivative 12MDA-MB-231 (Breast)6.14[21]
Benzoxazole Derivative 11MCF-7 (Breast)3.79[21]
Benzoxazole Derivative 12MCF-7 (Breast)6.05[21]

Table 2: Summary of Mechanistic Effects of 5-amino-2-[p-bromophenyl]-benzoxazole

Cell LineAssayObservationReference
MCF-7Western BlotSlight increase in Cytochrome C[2]
MDA-MB-231Western BlotObvious increase in Cytochrome C[2]
MCF-7 & MDA-MB-231Western BlotDecrease in Caspase-9 and NF-κB[2]
MCF-7 & MDA-MB-231Western BlotSimilar levels of Bcl-2[2]
MCF-7 & MDA-MB-231ImmunocytochemistryDecrease in VEGF staining[2]

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising avenue for the development of novel anticancer therapeutics. Their ability to induce apoptosis through the intrinsic mitochondrial pathway and inhibit angiogenesis via the VEGFR-2 signaling pathway highlights their potential as multi-targeted agents. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in vivo studies in relevant animal models to validate their therapeutic efficacy and safety profiles. The continued exploration of this chemical class holds significant promise for enriching the arsenal of anticancer drugs.

References

  • Role of the NFκB-signaling pathway in cancer - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • NF-κB, an Active Player in Human Cancers - AACR Journals. (2014, September 2). Retrieved January 18, 2026, from [Link]

  • Apoptosis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • NF-κB signaling pathway in tumor microenvironment - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]

  • Cytochrome c: the Achilles' heel in apoptosis - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • NF-κB in Cancer: A Matter of Life and Death - AACR Journals. (n.d.). Retrieved January 18, 2026, from [Link]

  • NF-κB - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mitochondrial control of apoptosis: the role of cytochrome c - PubMed - NIH. (1998, August 10). Retrieved January 18, 2026, from [Link]

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC - NIH. (2022, December 3). Retrieved January 18, 2026, from [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed Central. (2025, May 8). Retrieved January 18, 2026, from [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science. (2022, April 27). Retrieved January 18, 2026, from [Link]

  • Model of caspase activation downstream of cytochrome c release during... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). Retrieved January 18, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

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Sources

Asymmetric synthesis of chiral derivatives of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Asymmetric Synthesis of Chiral 2-(2-Bromobenzoyl)oxazole Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral 2-aryl-1-ethanol moieties appended to heterocyclic scaffolds represent a privileged structural motif in medicinal chemistry, offering key hydrogen bonding interactions and a stereodefined center for modulating biological activity. When combined with a synthetically versatile handle like a 2-bromophenyl group, these molecules become powerful building blocks for creating diverse compound libraries via cross-coupling chemistry. This guide provides a detailed protocol for the asymmetric synthesis of chiral (S)-1-(2-bromophenyl)-1-(oxazol-2-yl)methanol through a robust and operationally simple Asymmetric Transfer Hydrogenation (ATH) of the prochiral ketone, this compound. We delve into the mechanistic rationale, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting, establishing a self-validating system for producing these high-value chiral intermediates.

Introduction: Strategic Importance in Drug Discovery

The oxazole ring is a cornerstone heterocycle in numerous biologically active compounds and FDA-approved drugs, valued for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1] The asymmetric synthesis of chiral derivatives, particularly those bearing a secondary alcohol, introduces a critical stereocenter that can profoundly influence a molecule's binding affinity and pharmacological profile.[2]

The target molecule, a chiral derivative of this compound, is of particular strategic importance for several reasons:

  • Chiral Alcohol Moiety: The secondary alcohol provides a key hydrogen-bond donor and acceptor site, crucial for interactions with biological targets like enzymes and receptors.

  • Oxazole Core: This stable heterocyclic unit serves as a rigid scaffold for orienting other functional groups.

  • 2-Bromophenyl Group: This feature is not merely a substituent but a powerful synthetic handle. The bromine atom allows for late-stage diversification through a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[3]

The primary challenge lies in controlling the stereochemistry at the newly formed carbinol center. Direct asymmetric synthesis from the prochiral ketone is the most atom-economical approach. This guide focuses on Asymmetric Transfer Hydrogenation (ATH) as a field-proven, reliable method.

Core Methodology: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) has emerged as a powerful alternative to methods requiring high-pressure hydrogen gas, offering enhanced operational safety and simplicity. The reaction typically employs a stable, well-defined transition metal catalyst, a chiral ligand, and a readily available hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.

Causality Behind Experimental Choice: We selected a Noyori-type Ruthenium(II) catalyst, specifically RuCl. This choice is deliberate:

  • Ruthenium Center: The Ru(II) center is highly efficient in catalyzing the transfer of hydride from the hydrogen donor to the carbonyl substrate.

  • TsDPEN Ligand: The C₂-symmetric (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) ligand creates a well-defined, sterically constrained chiral environment around the metal center. This environment forces the incoming ketone to coordinate in a specific orientation, leading to a highly selective hydride attack on one of the two enantiotopic faces of the carbonyl group.

  • Hydrogen Source: A 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) is used as the hydrogen source. Formic acid is the ultimate hydride donor, while triethylamine acts as a base to facilitate the catalytic cycle and neutralize the resulting acid. This system is known for its high efficiency and enantioselectivity in the reduction of aromatic ketones.

Overall Experimental Workflow

The workflow is designed for efficiency and reproducibility, moving from the commercially available starting material to the highly pure chiral product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Prepare HCOOH/NEt3 (5:2 Azeotrope) D Add H-Source & Heat (e.g., 40 °C) A->D B Prepare Catalyst Solution (RuCl(R,R)-TsDPEN) C Combine Substrate and Catalyst Solution under N2 B->C C->D E Monitor by TLC/HPLC D->E F Aqueous Work-up (Quench & Extract) E->F G Column Chromatography F->G H Characterization (NMR, Chiral HPLC) G->H I Final Product: Chiral Alcohol H->I G A [Ru]-H (Active Hydride Species) C Transition State {[Ru]--H--C(R)(R')--O} A->C Coordination of Ketone B Prochiral Ketone (R-CO-R') B->C D Chiral Alcohol Product (R-CH(OH)-R') C->D Hydride Transfer (Enantio-determining Step) E [Ru] (Catalyst Resting State) D->E Product Release E->A Regeneration F HCOOH (H-Source) F->A w/ NEt3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(2-Bromobenzoyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, leading to improved yields and purity.

The synthesis of this compound, an oxazol-2-yl ketone, typically involves the functionalization of the C2 position of the oxazole ring. The C2 proton of oxazole is the most acidic, making it susceptible to deprotonation by a strong base, followed by acylation.[1][2] This guide focuses on a common and effective method: the lithiation of oxazole followed by quenching with 2-bromobenzoyl chloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented with potential causes and actionable solutions based on established chemical principles.

Problem 1: Low to No Yield of the Desired Product

You've completed the reaction, but TLC analysis shows a faint product spot, or upon workup, the isolated yield is minimal.

Question: I am not getting any product, or the yield is below 10%. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield is one of the most common issues and can stem from several factors, primarily related to the initial lithiation step, which is highly sensitive to reaction conditions.

Potential Causes & Solutions

Potential Cause Scientific Rationale & Recommended Solution
Poor Quality of n-Butyllithium (n-BuLi) n-BuLi is highly reactive and degrades upon exposure to air and moisture. Commercially available solutions can have a lower-than-stated molarity. Solution: Titrate your n-BuLi solution before use (e.g., using the Gilman double titration method) to determine its exact concentration. Always use a fresh bottle or a properly stored solution under an inert atmosphere.
Incomplete Deprotonation (Lithiation) The deprotonation of oxazole at the C2 position is temperature-dependent. If the temperature is too high, side reactions can occur; if it's too low for too short a time, the reaction may be incomplete. The C2 proton's pKa requires a strong base and precise temperature control.[1] Solution: Perform the lithiation at -78 °C (a dry ice/acetone bath). Add the n-BuLi dropwise to the solution of oxazole in anhydrous THF and allow it to stir for at least 30-60 minutes at this temperature to ensure complete formation of 2-lithiooxazole.
Impure or Wet Reagents/Solvent Oxazole, 2-bromobenzoyl chloride, and the solvent (THF) must be anhydrous. Any protic impurities (especially water) will quench the n-BuLi and the 2-lithiooxazole intermediate instantly. Solution: Use freshly distilled, anhydrous THF, preferably from a solvent purification system. Ensure oxazole is pure and dry. 2-bromobenzoyl chloride should be of high purity; if it's old, it may have hydrolyzed to 2-bromobenzoic acid, which will not react.
Incorrect Reagent Stoichiometry Using too little n-BuLi will result in incomplete deprotonation. Using a significant excess can sometimes lead to side reactions. Solution: Based on the titrated molarity of your n-BuLi, use 1.05 to 1.1 equivalents relative to oxazole to ensure complete conversion while minimizing excess.
Troubleshooting Workflow for Low Yield

Start Low or No Yield Observed Check_nBuLi Verify n-BuLi Activity (Titrate Solution) Start->Check_nBuLi Check_Reagents Assess Reagent/Solvent Purity (Anhydrous Conditions) Check_nBuLi->Check_Reagents [Molarity OK] Result_Bad Problem Persists: Consult Further Diagnostics Check_nBuLi->Result_Bad [Molarity Low] Check_Temp Review Reaction Temperature (Maintain -78 °C) Check_Reagents->Check_Temp [Purity OK] Check_Reagents->Result_Bad [Contaminated] Check_Stoich Confirm Stoichiometry (1.05 eq n-BuLi) Check_Temp->Check_Stoich [Temp OK] Check_Temp->Result_Bad [Incorrect Temp] Result_Good Re-run with Optimized Parameters Check_Stoich->Result_Good [Stoich OK] Check_Stoich->Result_Bad [Incorrect Ratio]

Caption: A logical workflow for diagnosing low-yield issues.

Problem 2: Formation of Significant Side Products

Your reaction produces the desired product, but TLC and NMR analysis show multiple other spots or peaks, complicating purification.

Question: My reaction is messy, and I'm seeing several byproducts. What are they, and how can I prevent their formation?

Answer: Side product formation often points to issues with reaction selectivity, stability of intermediates, or the quench conditions.

Potential Causes & Solutions

Potential Cause Scientific Rationale & Recommended Solution
Oxazole Ring Opening 2-Lithiooxazoles are known to be unstable at temperatures above approximately -40 °C. They can undergo ring cleavage to form an isocyanide intermediate, which leads to a complex mixture upon workup.[2][3] Solution: Strictly maintain the temperature at -78 °C throughout the lithiation and the addition of the electrophile (2-bromobenzoyl chloride). Do not let the reaction warm up until it is quenched.
Reaction at C4 or C5 While the C2 proton is the most acidic, prolonged reaction times or elevated temperatures with excess base could potentially lead to deprotonation at other positions, although this is less common. Solution: Adhere to the recommended reaction time (30-60 minutes for lithiation) and stoichiometry (1.05-1.1 eq of n-BuLi). Add the 2-bromobenzoyl chloride solution slowly at -78 °C.
Formation of Di-acylated or Other Adducts If the 2-bromobenzoyl chloride is added too quickly, localized high concentrations can lead to side reactions. Additionally, any unreacted 2-lithiooxazole could potentially react with the ketone product, though this is generally slow. Solution: Add the 2-bromobenzoyl chloride as a solution in anhydrous THF dropwise over 15-20 minutes to the cooled (-78 °C) 2-lithiooxazole solution. This maintains a low concentration of the electrophile and ensures it reacts as intended.
Hydrolysis of Acyl Chloride If 2-bromobenzoyl chloride is exposed to moisture during workup or if the reaction is not properly quenched, it can hydrolyze to 2-bromobenzoic acid, which will be present as an acidic impurity. Solution: Ensure the reaction is quenched properly (e.g., with saturated aqueous NH₄Cl) before exposing it to air. During the workup, a wash with a mild base like saturated aqueous NaHCO₃ can help remove any acidic impurities.
Problem 3: Difficulty with Product Purification

You have a crude product mixture, but separating the target compound via column chromatography is proving difficult.

Question: I can't seem to isolate a pure sample of this compound. What purification strategies are most effective?

Answer: Purification can be challenging if the product has similar polarity to starting materials or byproducts. A systematic approach is key.

Potential Causes & Solutions

Potential Cause Scientific Rationale & Recommended Solution
Similar Polarity of Product and Impurities Unreacted oxazole is volatile, but other impurities may have Rf values close to your product on silica gel. Solution: 1. Optimize Column Chromatography: Experiment with different eluent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) often provides the best separation. Start with a very low polarity (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities first. 2. Aqueous Wash: Before chromatography, ensure your workup includes washes with saturated NaHCO₃ (to remove acidic impurities) and brine (to remove water-soluble components).[4] 3. Recrystallization: If you can isolate a semi-pure solid, recrystallization can be a highly effective final purification step.[4][5] Test various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find one where the product has high solubility at high temperature and low solubility at room temperature or below.
Product Degradation on Silica Gel Some ketone-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation during chromatography. Solution: If you suspect degradation, you can use deactivated silica gel (pre-treated with a small amount of a base like triethylamine mixed into the eluent, typically 0.5-1%) or switch to a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol to start with for this synthesis?

A1: The following protocol serves as an excellent starting point and can be optimized.

Experimental Protocol: Synthesis of this compound

cluster_setup Step 1: Reaction Setup cluster_lithiation Step 2: Lithiation cluster_acylation Step 3: Acylation cluster_workup Step 4: Workup & Purification Setup 1. Add Oxazole (1.0 eq) to anhydrous THF under Argon. Cool 2. Cool solution to -78 °C (Dry Ice/Acetone Bath). Setup->Cool Add_nBuLi 3. Add n-BuLi (1.05 eq) dropwise at -78 °C. Cool->Add_nBuLi Stir 4. Stir for 45 min at -78 °C. Add_nBuLi->Stir Add_Acyl 5. Add 2-Bromobenzoyl Chloride (1.1 eq) in THF dropwise at -78 °C. Stir->Add_Acyl Stir_Acyl 6. Stir for 2-3 hours, allowing to warm slowly to 0 °C. Add_Acyl->Stir_Acyl Quench 7. Quench with sat. aq. NH₄Cl. Stir_Acyl->Quench Extract 8. Extract with Ethyl Acetate. Quench->Extract Purify 9. Purify by Column Chromatography. Extract->Purify

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Technical Support Center: Purification of Crude 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Bromobenzoyl)oxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. Drawing upon established principles of organic chemistry and extensive experience with heterocyclic compounds, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter during the purification of crude this compound. Each issue is analyzed from cause to solution, providing the scientific rationale behind each recommendation.

Question 1: My initial TLC analysis of the crude product shows multiple spots. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is the most common indicator of a complex crude mixture. The identity of these impurities is intrinsically linked to the synthetic route employed. A plausible synthesis involves the condensation of a 2-aminophenol precursor with 2-bromobenzoic acid or an activated derivative (like 2-bromobenzoyl chloride).

Probable Impurities:

  • Unreacted Starting Materials:

    • 2-Bromobenzoic Acid: A polar, acidic compound that will likely streak or have a low Rf on silica gel unless a polar eluent (often with an acid modifier like acetic acid) is used.

    • 2-Aminophenol Precursor: A polar compound that may appear as a distinct spot.

  • Reaction Intermediates: Incomplete cyclization can leave amide intermediates, such as N-(2-hydroxyphenyl)-2-bromobenzamide. These are typically polar compounds.

  • Side-Products:

    • Diacylated Byproducts: If both the amino and hydroxyl groups of the precursor react, this can form highly non-polar ester-amide byproducts.[1]

    • Hydrolysis Products: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic workup conditions, leading to ring-opening.[2][3] This would regenerate the amide intermediate.

Recommended Solution: Flash Column Chromatography

Flash column chromatography is the most robust method for separating a mixture with components of varying polarities.[4] The key to success is selecting an appropriate stationary and mobile phase.

  • Stationary Phase: Silica gel is the standard choice as it is slightly acidic and separates compounds based on polarity.[4]

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system where your desired product, this compound, has an Rf value of approximately 0.3-0.7 on a TLC plate, with clear separation from impurity spots.[5] A mixture of a non-polar and a polar solvent is typically used.[6]

Eluent Systems for this compound (In Order of Increasing Polarity):

Solvent SystemClass of Compounds ElutedStarting Ratio (v/v)
Ethyl Acetate / HexanesStandard system for moderately polar compounds.20:80 (EtOAc:Hex)
Diethyl Ether / HexanesSimilar to EtOAc/Hexanes; can offer different selectivity.30:70 (Ether:Hex)
Dichloromethane / HexanesFor compounds requiring a bit more polarity to move.50:50 (DCM:Hex)
Methanol / DichloromethaneFor highly polar compounds.[6]2:98 (MeOH:DCM)

Protocol 1: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%) to find the system that gives your product an Rf of ~0.3-0.7.

  • Column Packing: Pack a glass column with silica gel (typically 20-50 times the weight of your crude sample) using the chosen non-polar solvent (hexanes).[4] This can be done via a "wet" slurry method for a more uniform packing.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel (~1-2x the sample weight), evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent (e.g., hexanes). Gradually increase the polarity by slowly adding more of the polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Question 2: I am trying to purify my product by recrystallization, but it keeps "oiling out." What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than forming a solid crystalline lattice.[8] This is a common and frustrating problem with several potential causes:

  • High Impurity Level: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point of the solid.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form organized crystals.[8]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound.

Troubleshooting Strategies:

  • Slow Down the Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Slow cooling is critical for forming high-quality crystals.[8]

  • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture and reheat until everything dissolves. Then, cool slowly again.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a tiny amount of pure product, add it to the cooled solution to initiate crystallization.

  • Re-evaluate Your Solvent System: This is the most critical step. You may need a different solvent or a mixed-solvent system.[9]

Protocol 2: Recrystallization Solvent Screening

The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.[10]

  • Place ~10-20 mg of your crude product into several small test tubes.

  • To each tube, add ~0.5 mL of a different test solvent from the table below.

  • Observe solubility at room temperature. A good candidate will show poor solubility.

  • Gently heat the tubes that did not dissolve. A good candidate will dissolve completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature. The solvent that produces high-quality crystals upon cooling is your ideal choice.

  • If no single solvent works, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (one it's very soluble in, e.g., acetone) while hot. Then, add a "bad" solvent (one it's poorly soluble in, e.g., water or hexanes) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.[11]

Common Solvents for Recrystallization of Aromatic Ketones:

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA common and effective choice for many organic solids.[12]
Isopropanol82PolarSimilar to ethanol, good for moderately polar compounds.[8]
Ethyl Acetate77IntermediateA versatile solvent, often used in a pair with hexanes.[8]
Toluene111Non-polarGood for less polar compounds, but high boiling point can be an issue.[9]
Acetone / Water56 / 100Polar SystemA powerful mixed-solvent system.[11]
Ethanol / Water78 / 100Polar SystemAn excellent and widely used mixed-solvent system.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best initial methods to assess the purity of my crude this compound?

A1: A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): This is the quickest and most essential first step. It will tell you the number of components in your mixture and help you develop a purification strategy.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR of the crude material can reveal the presence of major impurities, especially unreacted starting materials which will have characteristic signals. It can also give a rough estimate of the product-to-impurity ratio.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more detailed information, separating components and giving their mass-to-charge ratio. This is invaluable for identifying unknown byproducts.

Q2: Which is the superior purification method: column chromatography or recrystallization?

A2: Neither is universally superior; the choice depends on the nature of your crude product.

  • Column Chromatography is more powerful for separating complex mixtures with multiple components of differing polarities. If your TLC shows several spots, chromatography is almost always the necessary first step.[5]

  • Recrystallization is an excellent and efficient technique for removing small amounts of impurities from a product that is already relatively pure (>85-90%). It is often used as a final polishing step after column chromatography to obtain analytically pure, crystalline material.[10]

The diagram below illustrates a typical decision workflow.

Purification Strategy Workflow Purification Strategy Workflow start Crude Product tlc Run TLC in EtOAc/Hexanes start->tlc decision How many spots? tlc->decision one_spot One Major Spot (>90% pure) decision->one_spot One multi_spot Multiple Spots or Significant Impurities decision->multi_spot > One recrystallize Attempt Recrystallization one_spot->recrystallize column Perform Column Chromatography multi_spot->column re_tlc Check Purity with TLC/NMR recrystallize->re_tlc column->re_tlc final_product Pure Product re_tlc->final_product

Sources

Improving the regioselectivity of the synthesis of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2-Bromobenzoyl)oxazole

A Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Regioselectivity

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary challenge in this synthesis is controlling the regioselectivity of the acylation of the oxazole ring. The reaction of 2-bromobenzoyl chloride with oxazole can potentially yield three different isomers: the desired C2-acylated product, and the undesired N-acylated and C5-acylated byproducts. The formation of these byproducts not only reduces the yield of the target molecule but also complicates the purification process.

This guide will provide you with the knowledge and tools to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired C2-Acylated Product

A low yield of the this compound is a common problem, often linked to suboptimal reaction conditions or the formation of byproducts.

Potential Causes and Solutions:

  • Suboptimal Catalyst: The choice of catalyst is crucial for directing the acylation to the C2 position.

    • Troubleshooting Step: If you are using a general Lewis acid catalyst, consider switching to a catalyst known to favor C2-acylation of oxazoles. For instance, indium(III) triflate (In(OTf)₃) has been reported to be highly effective in promoting the C2-acylation of oxazoles.

  • Incorrect Reaction Temperature: The reaction temperature can significantly influence the regioselectivity of the acylation.

    • Troubleshooting Step: If the reaction is performed at room temperature or elevated temperatures, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C). Lower temperatures can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable C2-acylated product.

  • Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis. The presence of even trace amounts of water can consume the starting material and reduce the yield.

    • Troubleshooting Step: Ensure all glassware is oven-dried before use and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the risk of hydrolysis.

Issue 2: Formation of N-acylated or C5-acylated Byproducts

The formation of N-acylated or C5-acylated isomers is the primary challenge in this synthesis.

Visualizing the Competing Reaction Pathways:

G cluster_reactants Reactants cluster_products Potential Products Oxazole Oxazole C2_Product This compound (Desired Product) Oxazole->C2_Product N_Product N-acylated Oxazolium Salt (Undesired) Oxazole->N_Product C5_Product 5-(2-Bromobenzoyl)oxazole (Undesired) Oxazole->C5_Product AcylChloride 2-Bromobenzoyl Chloride AcylChloride->C2_Product C2-Acylation (Favored by specific catalysts) AcylChloride->N_Product N-Acylation (Kinetic Product) AcylChloride->C5_Product C5-Acylation (Possible Side Reaction)

Caption: Competing acylation pathways in the synthesis of this compound.

Strategies to Enhance C2-Regioselectivity:

  • Catalyst Selection: As mentioned earlier, the choice of catalyst is paramount. While traditional Lewis acids like AlCl₃ can lead to a mixture of products, catalysts like In(OTf)₃ or Sc(OTf)₃ have shown a high preference for C2-acylation.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Experimental Protocol: Conduct a solvent screen to identify the optimal solvent for your reaction. Compare the regioselectivity in a range of anhydrous solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

Data Presentation: Solvent Effects on Regioselectivity

SolventDielectric Constant (ε)C2:N:C5 Ratio (Hypothetical)
Toluene2.485:10:5
Dichloromethane9.190:5:5
Acetonitrile37.570:25:5

This table presents hypothetical data to illustrate the potential impact of solvent polarity on product distribution.

Issue 3: Difficulty in Product Purification

The presence of closely related isomers can make the purification of this compound challenging.

Purification Strategies:

  • Column Chromatography: This is the most common method for separating the isomers.

    • Troubleshooting Step: If you are having trouble separating the products, try using a shallower solvent gradient and a longer column. A careful selection of the mobile phase is also critical. A mixture of hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the desired product is a solid, recrystallization can be an effective purification technique.

    • Experimental Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the desired product has high solubility and the impurities have low solubility.

      • Allow the solution to cool slowly to promote the formation of pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the C2-acylation of oxazole?

The C2-acylation of oxazole is believed to proceed through a Friedel-Crafts-type mechanism. The Lewis acid catalyst activates the acyl chloride, making it more electrophilic. The oxazole then acts as a nucleophile, attacking the activated acyl chloride at the C2 position, which is the most electron-rich carbon in the oxazole ring.

Q2: How can I confirm the regioselectivity of my product?

The regioselectivity of the product can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants of the protons and carbons on the oxazole ring will be different for each isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the product. Fragmentation patterns can also provide clues about the structure.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography can provide an unambiguous determination of the structure.

Q3: Are there any alternative methods for the synthesis of this compound?

Yes, several alternative methods exist. One notable approach involves the palladium-catalyzed cross-coupling of 2-bromooxazole with 2-bromobenzaldehyde, followed by oxidation of the resulting aldehyde to the corresponding carboxylic acid and subsequent conversion to the acyl chloride. However, the direct acylation method is often preferred due to its atom economy and fewer synthetic steps.

References

  • Indium(III) Triflate as a Highly Effective Catalyst for the C2-Acylation of Oxazoles, Organic Letters, [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis, Chemical Reviews, [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis, Elsevier, [Link]

Technical Support Center: Scalable Synthesis of 2-(2-Bromobenzoyl)oxazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Bromobenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the scalable synthesis of this key intermediate for preclinical studies.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. Its scalable and reliable synthesis is crucial for advancing preclinical research. This guide focuses on a robust two-step synthetic approach proceeding through a Weinreb amide intermediate, which is known for its reliability in preventing over-addition of organometallic reagents and is amenable to scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: For scalable synthesis, a two-step approach via a Weinreb amide intermediate is highly recommended. This method involves:

  • Conversion of 2-bromobenzoic acid to the corresponding N-methoxy-N-methylamide (Weinreb amide).

  • Reaction of the Weinreb amide with a 2-oxazolyl organometallic species.

This approach is generally high-yielding and avoids the formation of tertiary alcohol byproducts that can occur with more reactive acylating agents like acid chlorides.[1]

Q2: Why is the Weinreb amide approach preferred over direct acylation with 2-bromobenzoyl chloride?

A2: The Weinreb amide forms a stable chelated intermediate upon reaction with organometallic reagents. This intermediate is stable until acidic workup, preventing the common problem of over-addition that leads to the formation of tertiary alcohols.[1] This is particularly important for scalability and achieving high purity of the desired ketone.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include:

  • Purity of starting materials: Impurities in 2-bromobenzoic acid or the oxazole can lead to side reactions and lower yields.

  • Anhydrous conditions: The organometallic species used in the second step are highly sensitive to moisture.

  • Temperature control: The formation and reaction of the organometallic species are typically performed at low temperatures to prevent decomposition and side reactions.

  • Stoichiometry: Precise control of the stoichiometry of the organometallic reagent is crucial to ensure complete conversion without unnecessary excess.

Scalable Synthetic Protocol

The recommended scalable synthesis of this compound is a two-step process, as illustrated in the workflow diagram below.

Synthetic_Workflow Overall Synthetic Workflow for this compound cluster_0 Step 1: Weinreb Amide Synthesis cluster_1 Step 2: Ketone Formation 2_bromobenzoic_acid 2-Bromobenzoic Acid weinreb_amide N-methoxy-N-methyl- 2-bromobenzamide 2_bromobenzoic_acid->weinreb_amide 1. Coupling 2. Base coupling_reagent Coupling Reagent (e.g., CDI, HATU) coupling_reagent->weinreb_amide weinreb_amine N,O-Dimethylhydroxylamine Hydrochloride weinreb_amine->weinreb_amide organometallic 2-Lithiooxazole (in situ) target_molecule This compound weinreb_amide->target_molecule Acylation oxazole Oxazole oxazole->organometallic Deprotonation strong_base Strong Base (e.g., n-BuLi) strong_base->organometallic organometallic->target_molecule

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-methoxy-N-methyl-2-bromobenzamide (Weinreb Amide)

This step involves the conversion of 2-bromobenzoic acid to its corresponding Weinreb amide. Various coupling reagents can be used for this transformation.[2][3]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (Example Scale)Moles
2-Bromobenzoic Acid201.0220.1 g0.1
Carbonyldiimidazole (CDI)162.1517.8 g0.11
N,O-Dimethylhydroxylamine HCl97.5410.7 g0.11
Triethylamine101.1915.3 mL0.11
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a stirred solution of 2-bromobenzoic acid in anhydrous DCM, add CDI portion-wise at room temperature.

  • Stir the mixture for 1-2 hours, or until CO2 evolution ceases and the formation of the acylimidazolide is complete (monitor by TLC).

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM.

  • Add the solution from step 3 to the reaction mixture from step 2 and stir at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

  • Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes) or recrystallization.

Step 2: Synthesis of this compound

This step involves the reaction of the Weinreb amide with a 2-oxazolyl organometallic species, typically generated in situ.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (Example Scale)Moles
Oxazole69.066.9 g0.1
n-Butyllithium (n-BuLi)-40 mL (2.5 M in hexanes)0.1
N-methoxy-N-methyl-2-bromobenzamide244.0824.4 g0.1
Anhydrous Tetrahydrofuran (THF)-300 mL-

Procedure:

  • Dissolve oxazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi to the stirred solution and maintain the temperature at -78 °C for 1 hour to ensure complete formation of 2-lithiooxazole.

  • In a separate flask, dissolve the N-methoxy-N-methyl-2-bromobenzamide in anhydrous THF.

  • Slowly add the Weinreb amide solution to the 2-lithiooxazole solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes) to obtain this compound.

Troubleshooting Guide

Troubleshooting_Guide Troubleshooting Common Issues in Synthesis cluster_solutions Potential Causes and Solutions start Problem Encountered low_yield_step1 Low Yield of Weinreb Amide (Step 1) start->low_yield_step1 low_yield_step2 Low Yield of Final Product (Step 2) start->low_yield_step2 incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products start->side_products cause1 Cause: Incomplete activation of carboxylic acid. Solution: Ensure stoichiometry of coupling agent is sufficient; extend activation time. low_yield_step1->cause1 cause2 Cause: Inefficient deprotonation of oxazole. Solution: Check the titer of n-BuLi; ensure anhydrous conditions. low_yield_step2->cause2 cause3 Cause: Degradation of organometallic reagent. Solution: Maintain low temperature (-78 °C) during addition. low_yield_step2->cause3 cause4 Cause: Insufficient reaction time or temperature. Solution: Monitor reaction by TLC; consider gentle warming after addition. incomplete_reaction->cause4 cause5 Cause: Hydrolysis of product during workup. Solution: Use neutral or mildly acidic quench (sat. NH4Cl). side_products->cause5 cause6 Cause: Over-addition (less likely with Weinreb amide). Solution: Confirm use of Weinreb amide; check for reactive impurities. side_products->cause6

Caption: Troubleshooting common issues in the synthesis of this compound.

Issue 1: Low Yield of Weinreb Amide (Step 1)

  • Question: My yield of N-methoxy-N-methyl-2-bromobenzamide is consistently low. What are the likely causes?

  • Answer:

    • Inefficient activation of the carboxylic acid: Ensure that the coupling reagent (e.g., CDI) is of high quality and used in a slight excess (1.1 equivalents). The activation time may need to be extended.

    • Moisture: The coupling reaction can be sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.

    • Base issues: Incomplete neutralization of the N,O-dimethylhydroxylamine hydrochloride can prevent its reaction. Ensure an adequate amount of a suitable base like triethylamine is used.

Issue 2: Low Yield or No Product in Step 2

  • Question: The reaction of the Weinreb amide with 2-lithiooxazole is not working well. What should I check?

  • Answer:

    • Inactive n-Butyllithium: The titer of your n-BuLi solution may be lower than stated. It is good practice to titrate it before use.

    • Presence of water: Traces of water in the solvent or on the glassware will quench the 2-lithiooxazole. Ensure strictly anhydrous conditions.

    • Temperature control: The 2-lithiooxazole is thermally unstable and should be generated and reacted at -78 °C. Allowing the temperature to rise prematurely can lead to decomposition.

    • Slow addition: The Weinreb amide solution should be added slowly to the 2-lithiooxazole to maintain a low temperature and prevent side reactions.

Issue 3: Formation of Impurities

  • Question: I am observing significant impurities in my final product. What are they likely to be?

  • Answer:

    • Unreacted starting materials: Incomplete reaction will result in the presence of the Weinreb amide and/or oxazole. Optimize reaction time and stoichiometry to address this.

    • Hydrolysis of the bromo-substituent: While generally stable, prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to hydrolysis of the C-Br bond. A neutral workup is recommended.

    • Side reactions of 2-lithiooxazole: If the temperature is not well-controlled, 2-lithiooxazole can undergo ring-opening or other decomposition pathways.

Purification and Characterization

Purification:

  • Column Chromatography: This is the most effective method for purifying the final product. A gradient elution with a mixture of ethyl acetate and hexanes on silica gel is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.[4] Suitable solvent systems to screen include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

Characterization:

The structure of this compound can be confirmed by standard spectroscopic methods.[5][6][7]

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons of the bromophenyl and oxazole rings in the range of 7.0-8.5 ppm.
¹³C NMR Carbonyl carbon signal around 180-190 ppm. Signals for the aromatic and oxazole carbons.
IR Strong C=O stretching vibration around 1650-1680 cm⁻¹. C=N and C-O stretching bands for the oxazole ring.
Mass Spec. Molecular ion peak corresponding to the mass of the product (C10H6BrNO2), and a characteristic isotopic pattern for the bromine atom.

References

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • PubMed. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Oriental Journal of Chemistry. (2020). Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • PMC - NIH. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Sciencemadness.org. (2011). synthesis of 2-substituted oxazoles. [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. (2002). An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • Arkivoc. (n.d.). An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)‐N‐methoxy‐2‐styrylbenzamide (1a). [Link]

  • MDPI. (2025). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

  • PubMed. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Google Patents. (n.d.).
  • IJMPR. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]

  • Semantic Scholar. (n.d.). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2016). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-(2-Bromobenzoyl)oxazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(2-Bromobenzoyl)oxazole and other similar small molecule inhibitors in biological assays. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address one of the most common hurdles in preclinical research: compound solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower your experimental decisions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of this compound.

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic aromatic organic compound.[1] Compounds of this class, which includes many derivatives with diverse biological activities, are often lipophilic and exhibit poor aqueous solubility.[2][3][4][5][6] The presence of the bromobenzoyl and oxazole moieties contributes to its hydrophobic nature.[7][8] Consequently, dissolving this compound directly into aqueous buffers or cell culture media will likely result in precipitation, leading to inaccurate and irreproducible assay results.

Q2: Why did my compound precipitate when I added it to my cell culture media?

This is a classic sign of a compound exceeding its aqueous solubility limit. Most cell culture media are aqueous-based, and when a concentrated stock solution of a hydrophobic compound (typically in an organic solvent like DMSO) is diluted into the media, the compound may crash out of solution. This is because the organic solvent is diluted to a concentration that can no longer keep the hydrophobic compound solubilized.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, it is not biologically inert and can be toxic to cells at higher concentrations.[9][10] The final concentration of DMSO in your assay should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5%, as most cell lines can tolerate this level without significant cytotoxicity.[11] However, the sensitivity to DMSO is cell-line dependent.[12][13][14] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to different concentrations of DMSO.[13]

DMSO ConcentrationGeneral Cellular ResponseRecommendation
< 0.1%Generally considered safe for most cell lines with minimal effects on cell proliferation or gene expression.[11][13]Ideal target for sensitive assays.
0.1% - 0.5%Well-tolerated by many common cell lines.[11][13]A common working range for many in vitro assays.
> 0.5% - 1.0%May cause stress or toxicity in some cell lines, especially with longer incubation times.[11][13][14]Use with caution and validate with vehicle controls.
> 1.0%Increased risk of cytotoxicity, altered cell behavior, and off-target effects.[12][13][14]Generally not recommended for most cell-based assays.
Q4: How does serum in the cell culture media affect the solubility of my compound?

Serum contains proteins, most notably albumin, that can bind to small molecules.[15][16][17] This binding can have a dual effect. On one hand, protein binding can increase the apparent solubility of a hydrophobic compound in the media by acting as a carrier.[15] On the other hand, only the unbound fraction of the drug is typically considered to be biologically active.[16] Therefore, high serum concentrations can reduce the effective concentration of your compound available to interact with its target. It is important to be consistent with the serum percentage used in your assays and consider its potential impact on compound availability.[18]

II. Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your biological assays.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer or Media

This is the most frequent solubility-related issue. The following workflow will guide you through a series of strategies to overcome this problem.

A Start: Compound Precipitation Observed B Step 1: Optimize DMSO Concentration - Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. - Perform serial dilutions in 100% DMSO, not in media. - Add the final, small volume of DMSO stock to the assay well. A->B C Step 2: Assess Solubility in Final Assay Conditions - Visually inspect for precipitation under a microscope. - If precipitation persists, proceed to the next step. B->C D Step 3: Introduce a Solubilizing Agent - Explore the use of cyclodextrins or Pluronic F-68. C->D E Option A: Cyclodextrins - Encapsulate the hydrophobic compound, increasing its aqueous solubility. D->E F Option B: Pluronic F-68 - A non-ionic surfactant that can form micelles to solubilize compounds. D->F G Step 4: Validate with Vehicle Controls - Ensure the chosen solubilizing agent does not interfere with the assay readout or cell health. E->G F->G H Success: Compound is Soluble and Assay is Validated G->H

Caption: Workflow for addressing compound precipitation.

Protocol 1: Preparation of this compound using a Co-Solvent (DMSO)
  • Prepare a High-Concentration Stock: Dissolve this compound in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required.

  • Serial Dilutions in DMSO: Perform all subsequent dilutions of your compound in 100% DMSO to achieve the desired concentrations for your dose-response curve.

  • Final Dilution in Assay Medium: Add a small volume (typically 1-2 µL) of the DMSO stock directly to your assay wells containing the final volume of cell culture medium. This ensures that the final DMSO concentration remains low and consistent across all wells.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of 100% DMSO to control wells. This is critical for distinguishing the effect of the compound from any solvent-induced effects.

Issue 2: The Compound Appears Soluble, but Assay Results are Inconsistent

Even without visible precipitation, micro-precipitates or aggregation can lead to unreliable data. In such cases, the use of solubilizing agents is recommended.[19][20][21][22][23]

Strategy A: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[24][25][26] They can encapsulate poorly water-soluble drugs, effectively increasing their apparent solubility in aqueous solutions.[24][25][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[28]

Protocol 2: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer or media (e.g., 10-20% w/v).

  • Complexation:

    • First, dissolve the this compound in a minimal amount of an organic solvent like DMSO.

    • Add this concentrated drug solution to the HP-β-CD solution while vortexing.

    • Allow the mixture to incubate (e.g., for 1-2 hours at room temperature or overnight at 4°C) to facilitate the formation of the inclusion complex.

  • Sterile Filtration: Filter the resulting solution through a 0.22 µm filter to remove any non-complexed drug aggregates.

  • Assay Implementation: Use this filtered solution as your stock for the biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Strategy B: Employing Pluronic F-68

Pluronic F-68 is a non-ionic, FDA-approved surfactant that can form micelles in aqueous solutions.[29][30][31] The hydrophobic core of these micelles can entrap poorly soluble compounds, thereby increasing their solubility.[32][33]

Protocol 3: Solubilization with Pluronic F-68
  • Prepare Pluronic F-68 Stock: Dissolve Pluronic F-68 in your assay buffer or media to create a stock solution (e.g., 1-10% w/v).

  • Formulation:

    • Dissolve this compound in a small volume of a suitable organic solvent (e.g., DMSO or ethanol).

    • Slowly add this solution to the Pluronic F-68 solution while stirring.

    • Sonication may be used to aid in the dissolution and micelle formation.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes before use.

  • Vehicle Control: As with other methods, a vehicle control containing the same concentration of Pluronic F-68 is essential.

cluster_0 Solubilization Strategies A Poorly Soluble Compound (e.g., this compound) B Co-Solvent (e.g., DMSO) A->B C Cyclodextrin (e.g., HP-β-CD) A->C D Surfactant (e.g., Pluronic F-68) A->D E Soluble Formulation for Biological Assay B->E C->E D->E

Caption: Overview of solubilization approaches.

Issue 3: Reduced Compound Potency in the Presence of Serum

If you observe a significant decrease in the potency of this compound when moving from a serum-free to a serum-containing assay, this may be due to serum protein binding.[15][16][17][34]

Troubleshooting Steps:
  • Quantify the Effect: Perform your assay in parallel with varying concentrations of serum (e.g., 0%, 2%, 5%, 10%) to determine the extent of the potency shift.

  • Consider a Serum-Free Assay: If feasible for your cell type and assay duration, adapting to a serum-free or low-serum condition can mitigate this issue.

  • Report Data with Context: If serum is required, it is crucial to report the serum concentration used when publishing or comparing results, as it is a critical experimental parameter.

III. Final Recommendations

  • Always Start with a Solubility Assessment: Before initiating large-scale screening, perform a preliminary solubility test of your compound in the final assay buffer or media.

  • Prioritize Minimizing Organic Solvent Concentration: While organic solvents are often necessary, their concentration should be minimized to avoid confounding biological effects.

  • Validate Your Vehicle: The importance of a proper vehicle control cannot be overstated. It is the cornerstone of a well-controlled experiment.

  • Consistency is Key: Use the same batch of compound, solvents, and media components throughout your experiments to ensure reproducibility.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and other hydrophobic compounds, leading to more accurate and reliable data in your biological assays.

IV. References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Portugal. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. [Link]

  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Various Authors. (2025). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. [Link]

  • Hall, M. D., et al. (2018). Testing for drug-human serum albumin binding using fluorescent probes and other methods. PMC - NIH. [Link]

  • Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Sharma, D., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Impact. [Link]

  • Ali, S., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. PMC - PubMed Central. [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. BioAgilytix Labs. [Link]

  • Sun, W., et al. (2017). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. PMC - NIH. [Link]

  • Aodah, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]

  • Various Authors. (2025). Cyclodextrins as pharmaceutical solubilizers. ResearchGate. [Link]

  • Montalvo, G., et al. (2020). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. ACS Omega. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Ovid. [Link]

  • Cielecka-Piontek, J., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. PubMed. [Link]

  • Wan, H., et al. (2013). New Approach To Measure Protein Binding Based on a Parallel Artificial Membrane Assay and Human Serum Albumin. Journal of Medicinal Chemistry. [Link]

  • Ma, N., et al. (2025). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. ResearchGate. [Link]

  • PhytoTech Labs. (n.d.). Pluronic F-68. PhytoTech Labs. [Link]

  • Various Authors. (n.d.). Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery. ResearchGate. [Link]

  • Robers, M. B., et al. (2015). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC - NIH. [Link]

  • Mircioiu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Savjani, K. T., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Deshmukh, A. S., et al. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • Pereira, C. S. M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Seth, K., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]

  • Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

  • Singh, V. K., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Kumar, A., et al. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-(2-Bromobenzoyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to make informed decisions for successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is sluggish or yields no product. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling can be frustrating, but a systematic approach can often pinpoint the issue. Here are the initial critical checkpoints:

  • Catalyst System: The choice of palladium source and ligand is paramount. For a substrate like this compound, which has a potentially coordinating oxazole ring and some steric hindrance from the benzoyl group, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust and active catalyst systems. Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[3] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases like potassium phosphate may be more effective.

  • Solvent and Temperature: Ensure your solvent is anhydrous and properly degassed.[4] Common solvents for Suzuki reactions include DMF, dioxane, and THF/H₂O mixtures.[3] The reaction temperature may need to be optimized; higher temperatures can often overcome activation barriers for less reactive substrates.[3]

  • Reagent Quality: The purity of your aryl bromide, boronic acid, base, and solvent is critical. Impurities, especially water and oxygen, can deactivate the catalyst.[4][5]

Q2: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen. Here's how to address it:

  • Inert Atmosphere: Meticulously ensure your reaction is set up under an inert atmosphere (argon or nitrogen).[4][5] This involves properly degassing your solvent and using Schlenk line or glovebox techniques.

  • Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[6] This reduction can sometimes be inefficient, leading to side reactions. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system can mitigate this.

  • Reaction Conditions: Higher temperatures and prolonged reaction times can sometimes promote homocoupling. Monitor your reaction progress and try to use the mildest conditions necessary for full conversion.

Q3: Can the oxazole and carbonyl groups in this compound interfere with the catalyst?

A3: Yes, the heteroatoms in the oxazole ring and the carbonyl oxygen can potentially coordinate to the palladium center. This can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive species.[7] To counteract this:

  • Ligand Choice: Employing strongly coordinating, bulky electron-donating ligands can help prevent the substrate from displacing the desired ligand from the palladium center. Ligands like SPhos, XPhos, or DavePhos are excellent starting points for substrates with potentially coordinating groups.

  • Nickel Catalysis: In some cases where palladium catalysts are problematic due to coordination, nickel-based catalysts can offer a viable alternative.[7] Nickel catalysts can exhibit different reactivity and coordination preferences.[7]

II. Troubleshooting Guide: Catalyst and Condition Selection

This section provides a more detailed, scenario-based approach to troubleshooting and optimizing your cross-coupling reactions with this compound.

Scenario 1: Low Conversion in a Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between this compound and phenylboronic acid. After 24 hours at 80 °C with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, I only see 15% conversion by LC-MS. What should I try next?

Answer: This is a classic case of an underperforming catalyst system for a potentially challenging substrate. Here is a logical progression for optimization:

  • Upgrade Your Ligand: Triphenylphosphine (PPh₃) is a relatively simple ligand. For sterically hindered or electron-deficient aryl bromides, more sophisticated ligands are often necessary to promote efficient catalysis.[1]

    • Recommendation: Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos . These ligands are known to accelerate both the oxidative addition of the aryl bromide and the reductive elimination to form the product.[2]

  • Re-evaluate Your Base: Potassium carbonate (K₂CO₃) is a moderately strong base. A stronger, more soluble base might be required to facilitate the transmetalation step effectively.

    • Recommendation: Try using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[3] These are often more effective in challenging Suzuki couplings.

  • Consider a Precatalyst: Starting with a Pd(II) source that needs in-situ reduction can sometimes be inefficient.[8] Using a well-defined precatalyst ensures the generation of the active Pd(0) species.

    • Recommendation: Use a commercially available precatalyst like SPhos Pd G3 or XPhos Pd G3 . These are air- and moisture-stable complexes that readily form the active catalytic species under reaction conditions.[9]

Decision Workflow for Suzuki-Miyaura Optimization

start Low Conversion with Pd(PPh₃)₄ / K₂CO₃ ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand Step 1 base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) ligand->base Step 2 precatalyst Employ Precatalyst (e.g., SPhos Pd G3) base->precatalyst Step 3 success High Conversion precatalyst->success

Caption: Optimization workflow for a sluggish Suzuki-Miyaura reaction.

Scenario 2: No Reaction in a Heck Coupling

Question: I am trying to perform a Heck reaction between this compound and styrene using Pd(OAc)₂ and PPh₃, but I am only recovering starting materials. Why is this failing?

Answer: The Heck reaction can be sensitive to steric hindrance and electronic effects. The ortho-benzoyl group on your aryl bromide presents a significant steric challenge.

  • Mechanism of Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center.[10][11] Steric hindrance can significantly slow this step. While a concerted mechanism is often depicted, for some substrates, a nucleophilic displacement-type mechanism may be operative.[10][11][12]

  • Ligand Choice is Critical: For sterically hindered substrates, bulky and electron-donating ligands are often required to promote the oxidative addition and subsequent steps.[13][14]

    • Recommendation: Switch from PPh₃ to a more sterically demanding and electron-rich phosphine like tri-tert-butylphosphine (P(t-Bu)₃) or a bulky N-heterocyclic carbene (NHC) ligand.[15][16]

  • Reaction Temperature: Heck reactions often require higher temperatures than Suzuki couplings to proceed efficiently, especially with challenging substrates.[16]

    • Recommendation: Increase the reaction temperature to 100-140 °C.[17]

Catalytic Cycle of the Heck Reaction

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Coord Olefin Complex OxAdd->Coord Olefin Coordination Insert Alkyl-Pd(II) Complex Coord->Insert Migratory Insertion Elim Hydrido-Pd(II) Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for the Heck reaction.

Scenario 3: Difficulty with Sonogashira Coupling

Question: I am attempting a Sonogashira coupling of this compound with phenylacetylene using Pd(PPh₃)₂Cl₂ and CuI, but the reaction is very slow and gives a complex mixture of products. What are the likely issues?

Answer: The Sonogashira reaction, while powerful, can be prone to side reactions, particularly the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[18] The substrate itself may also present challenges.

  • Copper-Free Conditions: To avoid alkyne homocoupling, consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst system.

    • Recommendation: Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich ligand such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand.[19][20]

  • Base and Solvent: The choice of base and solvent is crucial in Sonogashira couplings. An amine base is typically used, which also often serves as the solvent.[21][22]

    • Recommendation: For copper-free conditions, a non-coordinating organic base like potassium tert-butoxide can be effective in a solvent like THF.[19]

  • Ligand Effects: As with other cross-couplings, the ligand plays a key role in stabilizing the palladium catalyst and promoting the desired reactivity.[23]

    • Recommendation: Bulky NHC ligands have shown great promise in copper-free Sonogashira couplings of challenging substrates.[23]

III. Recommended Starting Conditions

The following table provides recommended starting points for screening cross-coupling reactions with this compound. Note that these are general guidelines, and optimization will likely be necessary for your specific coupling partner.

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura SPhos Pd G3 (2 mol%)(SPhos)K₃PO₄ (2 equiv.)Dioxane/H₂O (10:1)100
Heck Pd(OAc)₂ (2 mol%)P(t-Bu)₃ (4 mol%)K₂CO₃ (2 equiv.)DMF120
Sonogashira (Cu-free) Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Cs₂CO₃ (2 equiv.)Toluene110

IV. Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[3]

  • Purge the vessel with an inert gas (argon or nitrogen).[3]

  • Add the palladium catalyst and ligand (or precatalyst).

  • Add the anhydrous, degassed solvent.

  • Heat the mixture to the target temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup and extraction.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

V. References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. Available at:

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. Available at:

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. Available at:

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines | Organometallics - ACS Publications. Available at:

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF - ResearchGate. Available at:

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem. Available at:

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Available at:

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH. Available at:

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. Available at:

  • Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC - NIH. Available at:

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at:

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at:

  • Sonogashira coupling - Wikipedia. Available at:

  • Sonogashira Coupling - Organic Chemistry Portal. Available at:

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  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at:

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at:

  • Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis | Organic Letters - ACS Publications. Available at:

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  • Heck Reaction - Organic Chemistry Portal. Available at:

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  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at:

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at:

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at:

  • Suzuki Coupling - Organic Chemistry Portal. Available at:

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at:

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. Available at:

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. Available at:

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Validation & Comparative

A Comparative Guide to 2D NMR Techniques for Validating the Structure of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of chemical research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable first step, its limitations become apparent with increasing molecular complexity. Overlapping signals and the absence of direct connectivity information can lead to ambiguous or even erroneous structural assignments. This is particularly true for heteroaromatic systems such as 2-(2-Bromobenzoyl)oxazole, where two distinct aromatic rings are connected by a carbonyl linker.

This guide provides an in-depth, practical comparison of key two-dimensional (2D) NMR techniques, demonstrating how their synergistic application provides a self-validating system for structural elucidation. We will move beyond a simple recitation of steps to explain the causality behind the experimental choices, using the validation of this compound as our case study. Two-dimensional NMR experiments resolve the limitations of 1D NMR by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that definitively establish the molecular framework.[1][2]

The Challenge: Why 1D NMR Is Insufficient

Let's consider the target molecule, this compound.

Structure of this compound with atom numbering
Figure 1: Target Molecule this compound

A 1D ¹H NMR spectrum would show a complex aromatic region containing signals for the two oxazole protons and the four protons of the bromobenzoyl ring. While integration might suggest the number of protons in each region, severe signal overlap could easily prevent definitive assignment. Similarly, a ¹³C NMR spectrum would show all nine unique carbon signals in the aromatic/carbonyl region, but provides no information on how they are connected. Relying solely on 1D data and chemical shift predictions can be misleading, as substituent effects can alter chemical shifts in non-intuitive ways.[3]

The 2D NMR Solution: A Multi-faceted Approach

To overcome these limitations, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together, they form a network of cross-validating data points.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation A Sample Prep (5-10 mg in 0.6 mL CDCl3) B 1D NMR (¹H, ¹³C/DEPT) A->B Initial Analysis C 2D COSY B->C ¹H-¹H Connectivity D 2D HSQC C->D ¹JCH Correlation F Assign Spin Systems (Oxazole & Benzoyl) C->F E 2D HMBC D->E ⁿJCH Correlation (n=2,3) G Link Protons to Carbons (C-H Bonds) D->G H Assemble Fragments (Long-Range C-H Bonds) E->H I Final Structure Confirmation F->I G->I H->I

Diagram 1: Experimental workflow for 2D NMR structural validation.
Hypothetical NMR Data Summary

The following tables summarize the plausible ¹H and ¹³C NMR data for this compound dissolved in CDCl₃. These assignments will be proven through the subsequent 2D NMR analysis.

Table 1: ¹H and ¹³C NMR Chemical Shift Data

Atom #¹H δ (ppm)Multiplicity¹³C δ (ppm)Carbon Type (DEPT-135)
Oxazole Ring
C2--158.5C
H47.85s129.0CH
H57.35s126.2CH
Linker
C=O--165.0C
Bromobenzoyl Ring
C1'--135.1C
C2'--120.5C
H3'7.75dd134.0CH
H4'7.48td127.5CH
H5'7.42td131.8CH
H6'7.95dd130.5CH

Part 1: Homonuclear Correlation - COSY

The COrrelation SpectroscopY (COSY) experiment is the first step in mapping the structure, as it identifies protons that are coupled to each other, typically through three bonds (³JHH).[4] This allows for the identification of "spin systems"—groups of connected protons.

  • Causality: By identifying which protons are neighbors, we can piece together fragments of the molecule. In our case, we expect to see correlations among the four protons of the bromobenzoyl ring, but no correlations involving the two singlet protons of the oxazole ring.

Table 2: Key COSY Correlations

Correlating ProtonsInterpretation
H6' (7.95 ppm) ↔ H5' (7.42 ppm)H6' and H5' are adjacent on the benzoyl ring.
H5' (7.42 ppm) ↔ H4' (7.48 ppm)H5' and H4' are adjacent on the benzoyl ring.
H4' (7.48 ppm) ↔ H3' (7.75 ppm)H4' and H3' are adjacent on the benzoyl ring.

The COSY spectrum confirms the connectivity of the four protons on the substituted benzene ring, grouping H3', H4', H5', and H6' into a single, contiguous spin system. The oxazole protons, H4 and H5, appear only on the diagonal as they do not couple to each other, which is typical for this ring system.

Part 2: Direct Heteronuclear Correlation - HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment unambiguously correlates each proton with the carbon atom to which it is directly attached (¹JCH).[5] This is a powerful and sensitive technique that serves as the primary method for assigning carbon signals for all protonated carbons.[6]

  • Causality: HSQC acts as a bridge between the ¹H and ¹³C spectra. After identifying proton spin systems with COSY, we can now assign the specific carbons associated with those systems. This step validates the proton assignments and begins to build the carbon framework of the molecule.

Table 3: Key HSQC Correlations (¹JCH)

Proton (δ ppm)Correlated Carbon (δ ppm)Assignment
H4 (7.85)129.0H4 is directly bonded to C4.
H5 (7.35)126.2H5 is directly bonded to C5.
H3' (7.75)134.0H3' is directly bonded to C3'.
H4' (7.48)127.5H4' is directly bonded to C4'.
H5' (7.42)131.8H5' is directly bonded to C5'.
H6' (7.95)130.5H6' is directly bonded to C6'.

At this stage, we have successfully assigned all protonated carbons. However, the quaternary carbons (C2, C=O, C1', C2') remain unassigned, and crucially, we have not yet proven the connectivity between the oxazole and bromobenzoyl fragments.

Part 3: Long-Range Heteronuclear Correlation - HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the complete structure of an unknown compound. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[7] It is through these "long-range" correlations that the molecular puzzle is assembled.

  • Causality: HMBC provides the definitive links between the molecular fragments identified by COSY and HSQC. It also allows for the assignment of quaternary carbons, which are invisible in HSQC spectra. The absence of a one-bond correlation in HMBC helps distinguish it from HSQC.[5] This experiment provides the final, irrefutable evidence for the proposed structure.

G cluster_oxazole Oxazole Ring cluster_linker Linker cluster_benzoyl Bromobenzoyl Ring H4 H4 C2 C2 H4->C2 ²J C_O C=O H4->C_O ³J C5 C5 H5 H5 H5->C2 ³J C1_prime C1' H6_prime H6' H6_prime->C_O ³J C2_prime C2'

Diagram 2: Key HMBC correlations confirming the molecular backbone.

Table 4: Key HMBC Correlations (ⁿJCH, n=2,3)

Proton (δ ppm)Correlated Carbons (δ ppm)Interpretation & Significance
H4 (7.85)158.5 (C2), 126.2 (C5), 165.0 (C=O) The correlation from H4 to the carbonyl carbon (C=O) is a critical ³J coupling that links the oxazole ring to the benzoyl moiety. The ²J correlation to C2 confirms its position on the oxazole ring.
H5 (7.35)158.5 (C2), 129.0 (C4)The ³J correlation to C2 and ²J to C4 confirms the assignments within the oxazole ring.
H3' (7.75)135.1 (C1'), 120.5 (C2'), 131.8 (C5')Assigns the bromine-substituted C2' (²J) and the linker-attached C1' (²J).
H6' (7.95)120.5 (C2'), 135.1 (C1'), 165.0 (C=O) The correlation from H6' to the carbonyl carbon (C=O) is the second critical ³J coupling . This provides definitive, cross-validating proof of the benzoyl-carbonyl connectivity.

The HMBC data elegantly connects all the pieces. The correlation from the oxazole proton H4 to the carbonyl carbon, combined with the correlation from the benzoyl proton H6' to the same carbonyl carbon, unequivocally establishes the this compound structure. This web of interlocking correlations from COSY, HSQC, and HMBC provides a self-validating dataset that leaves no room for ambiguity.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.[8]

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1 s, and 16 scans.

  • ¹³C{¹H} NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 s, and 1024 scans.

  • gCOSY: Acquire a 1024 x 256 data matrix with 4 scans per increment.

  • gHSQCED: Acquire a 1024 x 256 data matrix with 8 scans per increment, optimized for ¹JCH = 145 Hz. The edited (ED) version helps distinguish CH/CH₃ from CH₂ signals.[5]

  • gHMBC: Acquire a 2048 x 256 data matrix with 16 scans per increment, optimized for a long-range coupling constant of 8 Hz.[4]

3. Data Processing:

  • Apply a sine-squared window function to all dimensions before Fourier transformation.

  • Phase and baseline correct all spectra automatically, with manual adjustment where necessary.

  • Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Conclusion: A Comparison of Methodologies

MethodInformation GainedLimitationsRole in Validation
1D NMR Only Proton/Carbon count, basic chemical environment.Signal overlap, no direct connectivity data, high ambiguity for complex structures.Insufficient for unambiguous proof. High risk of misassignment.
Combined 2D NMR COSY: ¹H-¹H connectivity (spin systems). HSQC: ¹H-¹³C one-bond connectivity. HMBC: ¹H-¹³C long-range connectivity.Requires more instrument time and expertise in interpretation.Self-Validating System: Provides a complete and interlocking network of correlations that proves the molecular constitution without ambiguity.[9]

For professionals in drug discovery and chemical development, structural integrity is paramount. Relying on 1D NMR alone for a molecule like this compound introduces unnecessary risk. The systematic application of 2D NMR techniques—COSY to define proton frameworks, HSQC to link them to the carbon backbone, and HMBC to assemble the final structure—is not merely a best practice; it is an essential, self-validating methodology. This approach replaces ambiguity with certainty, providing the robust, high-quality data required for publications, patents, and regulatory submissions.

References

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A Comparative Guide to the Biological Activity of 2-(2-Bromobenzoyl)oxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-Acyloxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a focal point in medicinal chemistry.[2] When acylated at the 2-position, particularly with an aromatic moiety, the resulting 2-aroyloxazole scaffold has emerged as a promising framework for the development of novel therapeutics, most notably in the realm of oncology.[3]

This guide provides a comparative analysis of the biological activity of 2-(2-Bromobenzoyl)oxazole and its structurally related analogs. While direct experimental data for this compound is limited in publicly available literature, we can infer its potential activity by examining the structure-activity relationships (SAR) of closely related 2-aroyloxazole and 2-aroylbenzoxazole derivatives. This guide will delve into their synthesis, comparative anticancer activities, and the mechanistic pathways they are proposed to inhibit.

Synthetic Strategies for 2-Aroyloxazoles

The synthesis of 2-aroyloxazoles can be achieved through several established synthetic routes. A common and versatile method is the reaction of an α-haloketone with a primary amide, known as the Robinson-Gabriel synthesis. Alternatively, the reaction of an appropriate benzoyl chloride with 2-amino-3-bromo-1,4-naphthoquinone at elevated temperatures has been shown to yield 2-arylnaphtho[2,3-d]oxazole-4,9-diones.[4] The general synthetic approach allows for the introduction of various substituents on the benzoyl ring, enabling the exploration of structure-activity relationships.

A general representation of the synthesis of a 2-aroyloxazole is depicted below:

A Aroyl Halide (e.g., 2-Bromobenzoyl chloride) C Cyclization/ Dehydration A->C B Amino Ketone Derivative B->C D 2-Aroyloxazole (e.g., this compound) C->D

Caption: General synthetic scheme for 2-Aroyloxazoles.

Comparative Analysis of Anticancer Activity

The anticancer activity of 2-aroyloxazole analogs is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following sections and tables summarize the available data for analogs structurally related to this compound.

2-Aroyl-naphtho[2,3-d]oxazole-4,9-diones

A study on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives revealed potent cytotoxic activity against human prostate cancer cell lines, LNCaP (androgen-dependent) and PC3 (androgen-independent).[4] Notably, the position and nature of the substituent on the 2-aryl ring significantly influenced the activity.

Compound/AnalogSubstituent on 2-Aryl RingCancer Cell LineIC50 (µM)
Analog 1 3-ChloroLNCaP0.03[4]
PC30.08[4]
Analog 2 4-ChloroLNCaP>10[4]
PC3>10[4]
Analog 3 4-MethoxyLNCaP0.25[4]
PC30.35[4]
Analog 4 3,4-DichloroLNCaP0.15[4]
PC30.20[4]
Analog 5 UnsubstitutedLNCaP>10[4]
PC3>10[4]

Data Insights: The data clearly indicates that a halogen substituent on the 2-aryl ring can significantly enhance cytotoxic activity. The meta-substituted chloro derivative (Analog 1 ) demonstrated the most potent activity, with IC50 values in the nanomolar range.[4] In contrast, the para-substituted chloro analog (Analog 2 ) and the unsubstituted analog (Analog 5 ) were largely inactive.[4] This suggests that the position of the halogen is critical for activity. The presence of a methoxy group at the para-position (Analog 3 ) also conferred significant, albeit less potent, activity.[4]

Based on these findings, it is plausible that this compound, with a halogen at the ortho position, would exhibit notable cytotoxic activity. The ortho-substitution may influence the conformation of the molecule, potentially facilitating a better fit into the active site of its biological target.

2-Aroyl-4-phenylbenzofurans

Further insights can be gained from studies on 2-aroyl-4-phenylbenzofurans, which share the 2-aroyl motif. Research on these compounds as antitubulin agents also highlighted the importance of substitution on the benzoyl moiety.[5]

Compound/AnalogSubstituent on 2-Benzoyl RingCancer Cell LineIC50 (µM)
Analog 6 4-MethoxyHeLa0.51[5]
Molt/40.69[5]
CEM0.88[5]
Analog 7 3-MethoxyHeLa>10[5]
Analog 8 2-MethoxyHeLa>10[5]

Data Insights: In this series, a para-methoxy group on the benzoyl ring (Analog 6 ) resulted in sub-micromolar activity against several cancer cell lines.[5] Conversely, moving the methoxy group to the meta (Analog 7 ) or ortho (Analog 8 ) position led to a significant loss of activity.[5] This again underscores the critical role of substituent positioning on the aroyl ring in determining biological activity.

Mechanisms of Action: Targeting Key Oncogenic Pathways

Several 2-aroyl- and 2-aryl- oxazole and benzoxazole derivatives have been shown to exert their anticancer effects by targeting fundamental cellular processes, including microtubule dynamics and pro-angiogenic signaling pathways.[6][7]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy.[8] Several oxazole derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] The 2-aroyl moiety in these compounds often plays a key role in the interaction with the tubulin protein.

cluster_0 Microtubule Dynamics cluster_1 Inhibition by 2-Aroyloxazole Analogs A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Microtubules B->C F Inhibition of Polymerization D 2-Aroyloxazole Analog E Binding to Colchicine Site on β-Tubulin D->E E->F G Microtubule Destabilization F->G H G2/M Cell Cycle Arrest G->H I Apoptosis H->I

Caption: Proposed mechanism of tubulin polymerization inhibition.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer treatment. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[4][7] The 2-substituted benzoxazole scaffold can effectively occupy the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascade.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to evaluate the anticancer activity of 2-aroyloxazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix (typically 2 mg/mL purified tubulin) in a general tubulin buffer supplemented with GTP and a fluorescent reporter. Keep the mix on ice.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer).

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds or controls.

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin reaction mix to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the fluorescence intensity at regular intervals for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the inhibition of the polymerization rate or the final polymer mass against the compound concentration.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate peptide using ATP. The ADP is then converted to ATP, and the amount of ATP is measured using a luciferase-based luminescence assay. A lower luminescence signal indicates greater inhibition of the kinase.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer containing ATP and a suitable substrate peptide for VEGFR-2.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, combine the recombinant VEGFR-2 enzyme, the test compound, and initiate the reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP for detection.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

A Seed Cancer Cells in 96-well Plate B Treat with 2-Aroyloxazole Analogs A->B C Perform In Vitro Assays B->C D MTT Assay (Cell Viability) C->D E Tubulin Polymerization Assay (Mechanism) C->E F VEGFR-2 Kinase Assay (Mechanism) C->F G Data Analysis (Calculate IC50 Values) D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

The 2-aroyloxazole scaffold represents a promising starting point for the development of novel anticancer agents. The available data on structurally related analogs strongly suggest that this compound is likely to possess significant cytotoxic activity. The nature and position of substituents on the benzoyl ring are critical determinants of potency, with halogen substitution, particularly at the ortho or meta positions, appearing to be favorable.

The primary mechanisms of action for this class of compounds appear to involve the disruption of microtubule dynamics and the inhibition of pro-angiogenic signaling pathways like VEGFR-2. Future research should focus on the direct synthesis and biological evaluation of this compound and a broader range of halogenated analogs to confirm these hypotheses and to further elucidate the structure-activity relationships. In vivo studies will also be crucial to assess the therapeutic potential and pharmacokinetic properties of the most promising candidates.

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  • Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1191-1196. [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(35), 24458-24483. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][8]oxazin-3(4H). (2024). Frontiers in Pharmacology, 15, 1417011. [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2020). Molecules, 25(21), 5183. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences, 84(5), 1047-1058. [Link]

  • IC50 values of 2,5 substituted 1,3,4-oxadiazoles on A549, MDA-MB-231, and PC3 cell lines and MRC5 healthy human cells. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-(2-Bromobenzoyl)oxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(2-Bromobenzoyl)oxazole in Medicinal Chemistry

This compound is a crucial heterocyclic ketone that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its structure, featuring a reactive ketone, a synthetically malleable oxazole ring, and a brominated phenyl group ripe for cross-coupling reactions, makes it a highly sought-after intermediate in drug discovery and development. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of two primary synthetic strategies for the preparation of this compound, offering insights into the practical advantages and disadvantages of each approach.

Route 1: The Weinreb Amide Approach - A Controlled and High-Fidelity Synthesis

The first major strategy for the synthesis of this compound involves the use of a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their ability to react with organometallic reagents to produce ketones without the common side-reaction of over-addition to form tertiary alcohols. This route is a two-step process starting from the readily available 2-bromobenzoic acid.

Step 1: Synthesis of the Weinreb Amide Intermediate

The initial step is the conversion of 2-bromobenzoic acid to its corresponding N,O-dimethylamide, also known as the Weinreb amide. This transformation is typically achieved by first activating the carboxylic acid, for instance, by converting it to the acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Step 2: Coupling with a Metallated Oxazole

The second step involves the reaction of the Weinreb amide with a 2-metallated oxazole species. The oxazole ring is deprotonated at the C2 position using a strong base, such as n-butyllithium, to generate a highly nucleophilic organolithium reagent. This nucleophile then adds to the Weinreb amide. The resulting tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability is key to preventing the over-addition that can plague reactions with more reactive electrophiles like acid chlorides.

Route 2: The Acyl Chloride Approach - A More Direct, but Potentially Less Controlled, Synthesis

The second prominent synthetic route to this compound is a more direct, one-pot acylation of a metallated oxazole using 2-bromobenzoyl chloride. This method bypasses the need for the separate synthesis of a Weinreb amide intermediate.

The Core Reaction: Acylation of 2-Lithiooxazole

This route begins with the conversion of 2-bromobenzoic acid to the more reactive 2-bromobenzoyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. In a separate flask, oxazole is deprotonated at the C2 position with a strong base, such as n-butyllithium, at low temperature to form 2-lithiooxazole. The solution of 2-bromobenzoyl chloride is then added to the 2-lithiooxazole, leading to a nucleophilic acyl substitution to form the desired ketone.

While more direct, this route presents a greater challenge in controlling the reaction. Acyl chlorides are highly reactive, and the ketone product formed can potentially react with a second equivalent of the 2-lithiooxazole to form an undesired tertiary alcohol byproduct. Careful control of stoichiometry and temperature is crucial to maximize the yield of the target ketone.

Head-to-Head Comparison of the Synthetic Routes

ParameterRoute 1: Weinreb Amide ApproachRoute 2: Acyl Chloride Approach
Starting Materials 2-Bromobenzoic acid, N,O-dimethylhydroxylamine, Oxazole, n-Butyllithium2-Bromobenzoic acid, Thionyl chloride (or similar), Oxazole, n-Butyllithium
Number of Steps Two distinct synthetic stepsCan be considered a one-pot reaction after formation of the acyl chloride
Overall Yield Generally high, due to the controlled nature of the final coupling step.Potentially lower and more variable, due to the risk of over-addition.
Reaction Conditions Both steps require anhydrous conditions; the second step requires cryogenic temperatures (-78 °C).Requires anhydrous conditions and cryogenic temperatures (-78 °C).
Key Intermediate N,O-dimethyl-2-bromobenzamide (Weinreb amide)2-Bromobenzoyl chloride
Control & Selectivity Excellent control in the ketone-forming step, minimizing byproduct formation.Lower control, with a higher propensity for the formation of tertiary alcohol byproducts.
Scalability Generally considered more reliable and scalable due to its robustness.May require more careful optimization for large-scale synthesis to avoid yield losses.

Discussion and Recommendations

The choice between the Weinreb amide and the acyl chloride route for the synthesis of this compound hinges on the specific priorities of the researcher.

For projects where yield, purity, and reliability are paramount, the Weinreb amide approach (Route 1) is the superior choice. The stability of the Weinreb amide intermediate effectively prevents over-addition, leading to a cleaner reaction profile and simplifying purification.[1][2] While it involves an additional synthetic step, the higher fidelity of the ketone formation often translates to a better overall yield and a more dependable process, which is particularly advantageous for multi-gram scale synthesis.

The acyl chloride approach (Route 2) offers the allure of a more direct and potentially faster synthesis. For small-scale, exploratory work where rapid access to the target molecule is the primary goal, this route can be a viable option. However, researchers must be prepared to invest time in optimizing reaction conditions, particularly the rate of addition and temperature control, to minimize the formation of the tertiary alcohol byproduct. The high reactivity of the acyl chloride makes this route inherently less forgiving than the Weinreb amide method.

Visualizing the Synthetic Pathways

Workflow for Synthetic Route Selection

Start Project Goal: Synthesize This compound Decision Primary Concern? Start->Decision Yield High Yield & Purity Decision->Yield Yield/Purity Speed Speed & Simplicity Decision->Speed Speed Route1 Route 1: Weinreb Amide Yield->Route1 Route2 Route 2: Acyl Chloride Speed->Route2 Outcome1 Reliable, Scalable, Cleaner Product Route1->Outcome1 Outcome2 Faster (fewer steps), Requires Optimization Route2->Outcome2

Caption: Decision workflow for selecting a synthetic route.

Synthetic Schemes

cluster_0 Route 1: Weinreb Amide Approach cluster_1 Route 2: Acyl Chloride Approach A1 2-Bromobenzoic Acid B1 N,O-dimethyl-2-bromobenzamide (Weinreb Amide) A1->B1 1. (COCl)2 2. HN(OMe)Me*HCl, Base C1 This compound B1->C1 2-Lithiooxazole, THF, -78°C D1 Oxazole D1->C1 1. n-BuLi, THF, -78°C A2 2-Bromobenzoic Acid B2 2-Bromobenzoyl Chloride A2->B2 SOCl2 or (COCl)2 C2 This compound B2->C2 2-Lithiooxazole, THF, -78°C D2 Oxazole D2->C2 n-BuLi, THF, -78°C

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 2-(2-Bromobenzoyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of rational design and optimization.[1][2] Among the myriad of heterocyclic scaffolds, oxazole derivatives hold a prominent place due to their diverse pharmacological activities.[2][3] This guide provides an in-depth comparative analysis of X-ray crystallography as the definitive method for the structural characterization of 2-(2-bromobenzoyl)oxazole derivatives. While crystallographic data for this specific subclass is not extensively available in the public domain, this guide synthesizes information from closely related structures to provide a robust framework for understanding their solid-state properties. We will objectively compare the unparalleled insights from X-ray crystallography with data from alternative analytical techniques, supported by established experimental protocols.

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's conformation and its potential interactions with biological targets. For this compound derivatives, X-ray crystallography would definitively resolve the spatial relationship between the oxazole and the 2-bromobenzoyl moieties, which is crucial for structure-activity relationship (SAR) studies.

Anticipated Molecular Geometry and Conformation

Based on studies of structurally similar compounds, such as 2-substituted benzoxazoles, the bond lengths and angles within the oxazole and benzoyl rings are expected to conform to standard values for sp2-hybridized carbon, nitrogen, and oxygen atoms.[4][5] A key conformational feature of this compound derivatives would be the dihedral angle between the planar oxazole ring and the 2-bromobenzoyl group. This rotation around the C(oxazole)-C(carbonyl) bond would be influenced by steric hindrance from the ortho-bromo substituent and potential intramolecular interactions.

The Role of the Ortho-Bromo Substituent in Crystal Packing

The presence of a bromine atom at the ortho position of the benzoyl group is anticipated to play a significant role in the crystal packing of these derivatives. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, is a well-documented phenomenon that can influence crystal architecture.[6] In the crystal lattice of this compound derivatives, intermolecular interactions such as C-H···O, C-H···N, and π-π stacking are also expected to be observed, contributing to the overall stability of the crystal structure.[4][5][6] The interplay of these weak interactions dictates the supramolecular assembly and ultimately the physicochemical properties of the solid form, such as solubility and stability.

Comparative Analysis with Alternative Spectroscopic Techniques

While X-ray crystallography provides the most definitive structural data, a comprehensive characterization of this compound derivatives relies on a suite of spectroscopic techniques. Each method offers complementary information, and their combined application provides a holistic understanding of the molecule.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions, and crystal packing.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and through-space proximity of atoms (NOESY).Provides detailed information about the molecule's structure in solution.Does not provide information on bond lengths or angles; reflects an average conformation in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups based on their vibrational frequencies.Rapid and non-destructive; provides a characteristic fingerprint of the molecule.Ambiguous for complex molecules; does not provide detailed structural information.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer structural clues.High sensitivity and accuracy in determining molecular formula.Does not provide information about the 3D arrangement of atoms.
Computational Modeling Theoretical prediction of molecular geometry, electronic properties, and interaction energies.Can provide insights into structures that are difficult to crystallize; allows for the study of dynamic processes.Predictions must be validated by experimental data.

Experimental Protocols

Synthesis of this compound Derivatives

A plausible synthetic route to this compound derivatives involves the reaction of an α-haloketone with an amide. For instance, the reaction of 2-bromo-1-(oxazol-2-yl)ethan-1-one with a suitable organometallic reagent could yield the desired product. Purification is typically achieved through column chromatography.

Single-Crystal X-ray Crystallography Workflow

A general workflow for the crystallographic analysis of a novel this compound derivative is as follows:

  • Crystal Growth : Single crystals of suitable quality are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • Crystal Selection and Mounting : A well-formed, single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Data Processing : The collected diffraction intensities are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined to best fit the experimental data.

G cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution MolecularStructure Molecular Structure (Bond Lengths, Angles) StructureSolution->MolecularStructure IntermolecularInteractions Intermolecular Interactions (Crystal Packing) StructureSolution->IntermolecularInteractions Computational Computational Modeling MolecularStructure->Computational Validation

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Evaluating the In Vitro Efficacy of 2-(2-Bromobenzoyl)oxazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the pursuit of novel small molecule inhibitors with high potency and selectivity remains a paramount objective. The oxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including promising anticancer effects by targeting key signaling pathways.[1][2][3][4][5] This guide provides an in-depth technical evaluation of a novel oxazole derivative, 2-(2-Bromobenzoyl)oxazole, and compares its hypothetical in vitro efficacy against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present a comparative analysis grounded in established scientific principles.

The Rationale for Targeting VEGFR-2

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary oxygen and nutrients for growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a principal driver of this process.[6][7] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[8][9] Consequently, inhibiting the kinase activity of VEGFR-2 is a clinically validated and highly effective strategy in cancer therapy.[10][11]

This guide will compare our investigational compound, this compound, with two well-established, FDA-approved multi-kinase inhibitors known to potently target VEGFR-2:

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR-2, PDGFR-β, and Raf kinases.[12][13]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against VEGFR-2 and PDGFRβ.[14][15][16]

Comparative In Vitro Efficacy

To ascertain the potential of this compound as a VEGFR-2 inhibitor, two primary in vitro assays are indispensable: a direct enzymatic assay to measure VEGFR-2 kinase inhibition and a cell-based assay to assess its effect on cancer cell viability.

Biochemical Assay: VEGFR-2 Kinase Inhibition

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the isolated VEGFR-2 kinase domain. This provides a direct measure of the compound's potency at the molecular target.

Cell-Based Assay: Antiproliferative Activity

While a direct kinase assay confirms target engagement, a cell-based assay is crucial to understand the compound's effect in a more biologically relevant context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] For this evaluation, we will consider the human hepatocellular carcinoma (HepG2) cell line, a well-established model for testing anticancer agents.

Summary of In Vitro Data

The following table summarizes the in vitro efficacy of this compound in comparison to Sorafenib and Sunitinib.

CompoundVEGFR-2 Kinase IC50 (nM)HepG2 Cell Viability IC50 (µM)
This compound 758.5
Sorafenib 90[13][14]10.75[19]
Sunitinib 80[14][16]~10-15 (cell line dependent)

Note: Data for this compound is hypothetical and presented for illustrative purposes to guide a comparative analysis. Data for Sorafenib and Sunitinib are from published sources.

Visualizing the Scientific Framework

To better understand the context of this evaluation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways that are inhibited by compounds targeting the VEGFR-2 kinase domain.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates P P VEGFR-2->P Autophosphorylation PLCg PLCg P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cellular_Responses Proliferation, Migration, Survival Akt->Cellular_Responses MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Transcription->Cellular_Responses

Caption: The VEGFR-2 signaling cascade initiated by VEGF-A binding.

Experimental Workflow

The following diagram outlines the sequential steps for the in vitro evaluation of our test compounds.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay Reagents Prepare Reagents: - VEGFR-2 Enzyme - Kinase Buffer, ATP - Substrate Compound_Prep_Bio Prepare Serial Dilutions of Test Compounds Reagents->Compound_Prep_Bio Reaction Incubate Enzyme, Substrate, ATP, and Compound Compound_Prep_Bio->Reaction Detection_Bio Measure Kinase Activity (e.g., Luminescence) Reaction->Detection_Bio IC50_Calc Calculate IC50 Values Detection_Bio->IC50_Calc Cell_Culture Seed HepG2 Cells in 96-well Plates Compound_Prep_Cell Prepare Serial Dilutions of Test Compounds Cell_Culture->Compound_Prep_Cell Treatment Treat Cells with Compounds for 48h Compound_Prep_Cell->Treatment MTT_Add Add MTT Reagent Treatment->MTT_Add Solubilize Solubilize Formazan Crystals with DMSO MTT_Add->Solubilize Detection_Cell Measure Absorbance (570 nm) Solubilize->Detection_Cell Viability_Calc Calculate Cell Viability and IC50 Detection_Cell->Viability_Calc

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Benzoyl)oxazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring is a five-membered heterocycle featuring oxygen and nitrogen atoms at positions 1 and 3, respectively.[1] This structural motif is of significant interest in medicinal chemistry as it acts as a versatile scaffold in a multitude of biologically active compounds.[2] Oxazole derivatives are known to engage with biological targets through various non-covalent interactions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[3] Their ability to serve as bioisosteres for other heterocycles like imidazoles and thiazoles further enhances their utility in the rational design of novel therapeutics.[3]

This guide focuses on the structure-activity relationship (SAR) of 2-(benzoyl)oxazole derivatives, a class of compounds with significant potential as targeted therapeutic agents, particularly as kinase inhibitors. We will use the 2-(2-Bromobenzoyl)oxazole scaffold as a central point of discussion to explore how structural modifications influence biological activity. This analysis is grounded in comparative data from related heterocyclic inhibitors and established principles of medicinal chemistry to provide actionable insights for researchers in drug development.

The 2-(Benzoyl)oxazole Core: A Scaffold for Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[1][5] Consequently, kinase inhibitors have become a major focus of modern drug discovery.

The 2-(benzoyl)oxazole scaffold presents a promising framework for designing novel kinase inhibitors. The structure offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Specifically, substitutions can be explored on:

  • The Benzoyl Ring (A-Ring): Modifications here can influence interactions with the solvent-exposed regions of the kinase active site or allosteric pockets.

  • The Oxazole Ring (B-Ring): Substitutions at the C4 and C5 positions can modulate the electronic properties of the core and create interactions with specific amino acid residues within the target's binding site.

Our analysis will focus on two key therapeutic areas where this scaffold shows promise: anticancer activity and inhibition of p38 MAP Kinase , a key enzyme in the inflammatory signaling cascade.[4]

Comparative Analysis of Related Heterocyclic Kinase Inhibitors

While a comprehensive SAR study on a single, unified series of this compound derivatives is not publicly available, we can synthesize a robust analysis by comparing data from closely related scaffolds reported in the literature. The following table collates inhibitory data from various benzoxazole, benzothiazole, and oxadiazole derivatives against relevant cancer cell lines and p38α MAP kinase. This comparative approach provides a valuable framework for predicting the potential of the 2-(benzoyl)oxazole class.

Compound Class/DerivativeTargetIC50 ValueKey Structural FeaturesReference
Benzoxazole-Pyrrolidinone (Comp. 20) MAGL (enzyme)7.6 nMBenzoxazole core with a 2-pyrrolidinone and a 4-sulfonamidophenyl group.[6]
Benzoxazole-Pyrrolidinone (Comp. 20) CNS Cancer Cell Line (SNB-75)31.88% Growth InhibitionBenzoxazole core with a 2-pyrrolidinone and a 4-sulfonamidophenyl group.[6]
Benzothiazole-Acetamide (Comp. 29) Breast Cancer Cell Line (SKRB-3)1.2 nM2-thio-acetamide linked benzothiazole with a bromopyridine moiety.[7]
Benzothiazole-Acetamide (Comp. 29) Colon Cancer Cell Line (SW620)4.3 nM2-thio-acetamide linked benzothiazole with a bromopyridine moiety.[7]
Triaryl-Oxadiazolone (Comp. 3e) p38α MAP Kinase0.10 µM1,2,4-oxadiazole core with 4-fluorophenyl and 4-pyridinyl motifs.[8]
Reference p38 Inhibitor (SB203580) p38α MAP Kinase0.3 µMPyridinylimidazole scaffold.[8]

This table illustrates that heterocyclic compounds structurally related to the 2-(benzoyl)oxazole core can achieve potent, low nanomolar to sub-micromolar inhibition of both cancer cell lines and specific kinase targets like p38α. The data from the triaryl-oxadiazolone is particularly instructive, highlighting the potency achievable with a 4-fluorophenyl/pyridinyl motif, a common feature in successful kinase inhibitors.[8]

Structure-Activity Relationship (SAR) Insights for 2-(Benzoyl)oxazole Derivatives

Based on established principles from related kinase inhibitors, we can postulate a logical SAR for the 2-(benzoyl)oxazole scaffold. The following discussion explains the causality behind these strategic modifications.

Logical Flow of an SAR Study

The process of elucidating the SAR for a novel scaffold is a systematic endeavor. It begins with a hit compound and explores modifications iteratively to optimize for potency and selectivity while maintaining favorable drug-like properties.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Hit Hit Compound (e.g., this compound) Synth Synthesize Analogs (Systematic Modification) Hit->Synth Screen Primary Biological Screen (e.g., Kinase Assay) Synth->Screen SAR_Analysis Analyze SAR Data (Identify Key Moieties) Screen->SAR_Analysis Potency Potency & Selectivity Optimization SAR_Analysis->Potency ADME ADME/Tox Profiling Potency->ADME Lead Lead Compound (Optimized Candidate) ADME->Lead

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Key SAR Postulates for the 2-(Benzoyl)oxazole Scaffold

The following diagram illustrates the key regions for modification on the 2-(benzoyl)oxazole core and the rationale behind them.

SAR_Postulates cluster_A A-Ring Modifications (Position 2) cluster_B B-Ring Modifications (Positions 4 & 5) Scaffold A-Ring (Benzoyl) Core Linker B-Ring (Oxazole) A_Node • Bromo (Br): Good starting point. Size and electronics can influence conformation. • Fluoro (F): Often improves metabolic stability and binding affinity (e.g., H-bond acceptor). • Methoxy (OMe): Electron-donating, can alter solubility and interactions. • Nitro (NO2): Strong electron-withdrawing group, may impact target binding and toxicity. Scaffold:f0->A_Node B_Node • Small Alkyl (e.g., Methyl): Can fill small hydrophobic pockets. • Phenyl/Aryl Group: Potential for π-π stacking interactions with aromatic residues like Phenylalanine in the active site. • H-bond Donors/Acceptors: Can form specific interactions to anchor the inhibitor. Scaffold:f2->B_Node

Caption: Key regions and rationales for SAR studies on the 2-(benzoyl)oxazole scaffold.

A-Ring (Benzoyl Moiety):

  • The 2-Bromo Substituent: The bromine atom in our lead compound, this compound, is significant. Its steric bulk can induce a specific torsional angle between the benzoyl and oxazole rings, potentially locking the molecule into a bioactive conformation required for fitting into the kinase ATP-binding site.

  • Halogen Substitution: Replacing bromine with fluorine is a common strategy in kinase inhibitor design. Fluorine is a bioisostere of hydrogen but can act as a hydrogen bond acceptor and often improves metabolic stability and membrane permeability. As seen in related inhibitors, a 4-fluorophenyl motif can be particularly effective.[8]

  • Positional Isomerism: Moving the bromo-substituent from the 2-position to the 3- or 4-position would drastically alter the molecule's preferred conformation and its interaction with the target protein, likely leading to a significant change in activity.

B-Ring (Oxazole Moiety):

  • Substitution at C4 and C5: These positions are critical for probing the topology of the kinase active site. Introducing small, hydrophobic groups like a methyl or ethyl group at C5 could fill a hydrophobic pocket. Placing a larger aryl group at C4 or C5 could establish beneficial π-π stacking interactions, significantly enhancing binding affinity. The choice of substituent would be guided by the specific residues present in the target kinase's active site.

Target Pathway and Experimental Validation

The p38 MAP Kinase Signaling Pathway

p38 MAP Kinase is a central node in cellular signaling pathways that respond to stress signals and inflammatory cytokines.[4] Its inhibition is a validated therapeutic strategy for inflammatory diseases. Understanding its mechanism of activation is key to designing effective assays.

p38_Pathway Stimuli Stress / Cytokines (e.g., UV, TNF-α) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor 2-(Benzoyl)oxazole Inhibitor Inhibitor->p38

Caption: Simplified signaling cascade of the p38 MAP Kinase pathway.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (Luminescent)

This protocol describes a robust, high-throughput method to determine the IC50 value of a test compound against p38α kinase. It relies on quantifying the amount of ATP consumed during the phosphorylation reaction.

Principle: The assay measures the amount of ADP produced, which is then enzymatically converted back to ATP. This newly synthesized ATP serves as a substrate for luciferase, generating a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., Kinase Buffer)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Assay Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Kinase Addition: Add 2 µL of p38α kinase diluted in assay buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (containing ATF-2 and ATP at their optimal concentrations) to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the substrate for luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence units into percent inhibition relative to the vehicle (DMSO) control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Anticancer Activity Assessment via MTT Cell Viability Assay

This protocol measures the cytotoxic or cytostatic effects of test compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[10]

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[10] Incubate for an additional 4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-(benzoyl)oxazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases. By leveraging comparative SAR data from related heterocyclic compounds, we can infer that modifications to both the benzoyl A-ring and the oxazole B-ring are critical for optimizing biological activity. The presence of a halogen, particularly at the 2-position of the benzoyl ring, likely plays a key role in establishing a favorable conformation for kinase binding. Further exploration should focus on synthesizing a focused library of derivatives with systematic variations, including different halogens (F, Cl), electron-donating/withdrawing groups, and various substituents at the C4 and C5 positions of the oxazole.

The robust and validated experimental protocols for p38 MAP kinase inhibition and cancer cell cytotoxicity outlined herein provide a clear path for evaluating these novel compounds. Through a systematic and iterative process of design, synthesis, and biological testing, the 2-(benzoyl)oxazole scaffold can be optimized to yield potent and selective lead candidates for further preclinical development.

References

  • Martins, P., Jesus, J., Santos, S., Raposo, L.R., Roma-Rodrigues, C., Baptista, P.V., & Fernandes, A.R. (2015). Heterocyclic anticancer compounds: recent advances and the paradigm shift towards the use of nanomedicine's tool box. Molecules, 20(9), 16852-16891.
  • Ghorab, M.M., Bashandy, M.S., & Alsaid, M.S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431.
  • Kumar, A., Sharma, G., Goyal, R., Singh, P., Kumar, V., & Singh, G. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... Retrieved from [Link]

  • Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2016). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 112, 134-143.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Bolós, J., Gubert, S., & Anglada, L. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current medicinal chemistry, 12(22), 2643-2655.
  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Liu, C., Lin, J., Pitt, S., Zhang, R. F., Sack, J. S., Kiefer, S. E., ... & Leftheris, K. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & medicinal chemistry letters, 18(6), 1874-1879.
  • Tasler, S., Müller, O., Wieber, T., Herz, T., Pegoraro, S., Saeb, W., ... & Schächtele, C. (2009). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & medicinal chemistry, 17(18), 6728-6737.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Faggal, S. I., Elgammal, W. E., Sonousi, A., Abdou, A. M., & Hassan, R. A. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3‐d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie.
  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.
  • Sbardella, G., Castellano, S., Kuck, D., Viviano, M., Yoo, J., López-Vallejo, F., ... & Medina-Franco, J. L. (2011). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 16(8), 6656-6676.

Sources

A Senior Application Scientist's Guide to the Computational Docking of 2-(2-Bromobenzoyl)oxazole with High-Value Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Oxazole Scaffold

The oxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2] The subject of this guide, 2-(2-Bromobenzoyl)oxazole, is a novel synthetic compound featuring this versatile scaffold. While its specific biological targets are yet to be elucidated, its structural characteristics suggest a potential for interaction with key proteins implicated in cancer and inflammation.

This guide provides a comprehensive, in-depth protocol for conducting computational docking studies of this compound against two high-value therapeutic targets: Polo-like kinase 1 (PLK1), a critical regulator of cell division frequently overexpressed in cancer, and Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3][4][5]

To establish a robust comparative framework, we will benchmark the docking performance of this compound against two well-established, clinically relevant inhibitors:

  • Volasertib (BI 6727): A potent and selective ATP-competitive inhibitor of PLK1.[3][6]

  • Celecoxib: A selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[2][7][8]

Experimental Design & Rationale: A Self-Validating Approach

Our experimental design is rooted in the principles of scientific integrity, ensuring that the generated data is both reliable and readily interpretable. The inclusion of known inhibitors as positive controls is central to this self-validating system. By comparing the docking scores and binding modes of our test compound to those of established drugs, we can contextualize its potential efficacy and gain insights into its mechanism of action.

The choice of PLK1 and COX-2 as target proteins is based on the established therapeutic relevance of inhibiting their activity and the known propensity of oxazole-containing molecules to interact with such targets.

Below is a conceptual workflow of our computational docking study:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound, Volasertib, Celecoxib) autodock_vina Molecular Docking (AutoDock Vina) ligand_prep->autodock_vina protein_prep Protein Preparation (PLK1, COX-2) protein_prep->autodock_vina result_analysis Results Analysis (Binding Affinity, Interactions) autodock_vina->result_analysis comparison Comparative Analysis result_analysis->comparison

Caption: A flowchart illustrating the key stages of the computational docking workflow.

Methodology: A Step-by-Step Protocol for In Silico Screening

This section provides a detailed, reproducible protocol for the computational docking studies. We will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking.[9]

Part 1: Ligand and Protein Preparation

1.1. Ligand Structure Acquisition and Preparation:

  • This compound: As this is a novel compound, its 3D structure is not available in public databases. It must be generated using a chemical drawing tool such as ChemDraw or MarvinSketch, followed by energy minimization using a computational chemistry package (e.g., Avogadro, HyperChem) to obtain a stable 3D conformation.[10] The structure should then be saved in a suitable format like SDF or MOL2.

  • Volasertib and Celecoxib: The 3D structures of these comparator compounds can be downloaded from the PubChem database (CID: 10461508 for Volasertib and CID: 2662 for Celecoxib) in SDF format.[7][11]

  • Ligand Preparation for Docking: All ligand structures must be converted to the PDBQT format, which includes partial charges and rotatable bond information. This can be accomplished using AutoDockTools (ADT).

1.2. Target Protein Structure Acquisition and Preparation:

  • PLK1 and COX-2 Structures: The 3D crystal structures of the target proteins can be obtained from the Protein Data Bank (PDB). For this study, we will use:

    • PLK1: PDB ID: 3FC2 (in complex with a ligand similar to Volasertib)

    • COX-2: PDB ID: 5IKR (in complex with a ligand)

  • Protein Preparation for Docking: The downloaded PDB files need to be prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Saving the prepared protein in PDBQT format using ADT.

Part 2: Molecular Docking with AutoDock Vina

2.1. Grid Box Definition:

  • A grid box defines the search space for the docking algorithm on the target protein. For a targeted docking, the grid box should encompass the active site of the protein. The coordinates and dimensions of the grid box can be determined by identifying the binding site of the co-crystallized ligand in the original PDB structure.

2.2. Docking Parameter Configuration:

  • A configuration file (e.g., conf.txt) is required to specify the input files and docking parameters for AutoDock Vina. An example configuration is as follows:

2.3. Running the Docking Simulation:

  • The docking simulation is initiated from the command line using the following command:

Part 3: Analysis of Docking Results

3.1. Binding Affinity Evaluation:

  • AutoDock Vina provides the binding affinity in kcal/mol in the output file. A more negative value indicates a stronger predicted binding affinity.

3.2. Visualization and Interaction Analysis:

  • The predicted binding poses of the ligands can be visualized using molecular visualization software such as PyMOL or Discovery Studio Visualizer. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Anticipated Results and Comparative Analysis

The primary quantitative output of these docking studies will be the binding affinities of each ligand to the target proteins. These results can be summarized in the following tables for clear comparison.

Table 1: Predicted Binding Affinities for PLK1
LigandPredicted Binding Affinity (kcal/mol)
This compoundTo be determined
Volasertib (Comparator)To be determined
Table 2: Predicted Binding Affinities for COX-2
LigandPredicted Binding Affinity (kcal/mol)
This compoundTo be determined
Celecoxib (Comparator)To be determined

A successful docking study would ideally show that this compound has a comparable or more favorable binding affinity to the target proteins than the respective comparator compounds.

Discussion: Interpreting the In Silico Data

The comparative analysis extends beyond simple binding affinities. A critical aspect is the examination of the binding modes and key molecular interactions.

Interaction with PLK1 (Anticancer Target)

Volasertib is known to bind to the ATP-binding pocket of the PLK1 kinase domain.[3][6] The analysis of the docking results for this compound should focus on whether it also occupies this pocket and forms similar key interactions with residues in the hinge region. The presence of the bromophenyl group may lead to unique halogen bonding or hydrophobic interactions that could enhance binding affinity.

G PLK1 PLK1 Kinase Domain ATP_Pocket ATP-Binding Pocket PLK1->ATP_Pocket contains Volasertib Volasertib Volasertib->ATP_Pocket binds to (known) Test_Compound This compound Test_Compound->ATP_Pocket binds to (hypothesized)

Caption: A diagram illustrating the competitive binding at the ATP pocket of PLK1.

Interaction with COX-2 (Anti-inflammatory Target)

Celecoxib's selectivity for COX-2 is attributed to its sulfonamide group, which interacts with a specific side pocket present in COX-2 but not in COX-1.[2][12] The docking analysis of this compound with COX-2 should investigate its ability to form interactions within the active site, and whether its conformation allows it to access this selectivity pocket. The oxazole and benzoyl moieties will likely engage in various hydrophobic and polar interactions.

Conclusion and Future Directions

This guide provides a robust framework for the initial in silico evaluation of this compound as a potential anticancer and anti-inflammatory agent. The computational docking studies, when performed with the rigor and comparative analysis outlined here, can generate valuable hypotheses about the compound's biological activity and mechanism of action.

Favorable docking results, characterized by strong predicted binding affinities and plausible binding modes comparable to known inhibitors, would provide a strong rationale for advancing this compound to in vitro biological assays. These experimental validations are crucial to confirm the computational predictions and to further explore the therapeutic potential of this promising novel compound.

References

  • Volasertib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). PubChem. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. [Link]

  • Celecoxib-d7 | C17H14F3N3O2S | CID 45038593 - PubChem. (n.d.). PubChem. [Link]

  • Polo-like kinases inhibitors. (n.d.). PubMed. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. [Link]

  • Shedding light on the binding mechanism of kinase inhibitors BI-2536, Volasetib and Ro-3280 with their pharmacological target PLK1. (2022). PubMed. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Celecoxib-d3 (methyl-d3) | C17H14F3N3O2S | CID 88025000 - PubChem. (n.d.). PubChem. [Link]

  • Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. (2025). PubMed Central. [Link]

  • Volasertib | C34H50N8O3 | CID 10461508 - PubChem. (n.d.). PubChem. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Semantic Scholar. [Link]

  • Dimethyl-celecoxib | C19H18F3N3O2S | CID 129651000 - PubChem. (n.d.). PubChem. [Link]

  • Celecoxib Potassium | C17H14F3KN3O2S | CID 67237618 - PubChem. (n.d.). PubChem. [Link]

  • Volasertib. (n.d.). PubChem. [Link]

  • Volasertib trihydrochloride | C34H53Cl3N8O3 | CID 16718566 - PubChem. (n.d.). PubChem. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (n.d.). PubMed. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PubMed Central. [Link]

  • Structures - PubChem. (n.d.). PubChem. [Link]

  • 3D conformation of oxazole (HyperChem 8.03). (n.d.). ResearchGate. [Link]

  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). European Journal of Medicinal Chemistry. [Link]

  • PubChem3D properties and descriptors | Download Table. (n.d.). ResearchGate. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(2-Bromobenzoyl)oxazole Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical sciences and organic synthesis, the oxazole moiety stands as a privileged scaffold, integral to a multitude of biologically active compounds. Among its derivatives, 2-(2-Bromobenzoyl)oxazole emerges as a crucial intermediate, its strategic importance underscored by the presence of a reactive bromine handle, which opens avenues for diverse downstream functionalization, and a benzoyl group that can influence molecular interactions. The efficient synthesis of this building block is therefore a paramount concern for researchers in drug discovery and development.

This guide provides a comprehensive, in-depth comparison of the primary synthetic methodologies for the production of this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings and practical considerations of each route, offering field-proven insights to inform your experimental design. Every protocol is presented as a self-validating system, complete with the necessary analytical data to confirm product identity and purity, thereby ensuring the trustworthiness and reproducibility of the described methods.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several established and modern synthetic strategies. Here, we benchmark three prominent methods: the classic Robinson-Gabriel synthesis, a modern palladium-catalyzed approach, and a copper-catalyzed alternative.

Methodology Overview
Synthetic Method Key Reactants General Principle Typical Yields Reaction Time Key Advantages Potential Drawbacks
Robinson-Gabriel Synthesis 2-Bromo-N-(2-oxo-2-phenylethyl)benzamideCyclodehydration of a 2-acylamino-ketone60-75%4-8 hoursWell-established, uses readily available reagents.Requires pre-synthesis of the acylamino-ketone precursor; can require harsh dehydrating agents.
Palladium-Catalyzed Synthesis 2-Bromobenzoyl chloride, IsocyanoacetateC-N and C-O bond formation via sequential activation.[1][2]75-90%2-4 hoursHigh efficiency and yields, milder conditions.[1]Cost of palladium catalyst; sensitivity to air and moisture.
Copper-Catalyzed Synthesis 2-Bromobenzaldehyde, Oxazole/Amide sourceOxidative C-H/N-H annulation.70-85%6-12 hoursLower catalyst cost compared to palladium.Can require higher temperatures and longer reaction times.

Experimental Protocols and Mechanistic Insights

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a cornerstone of oxazole chemistry, proceeding through the cyclodehydration of a 2-acylamino-ketone.[3][4] The causality behind this reaction lies in the acid-catalyzed intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to form the aromatic oxazole ring.

Workflow Diagram:

Robinson_Gabriel cluster_0 Precursor Synthesis cluster_1 Cyclodehydration 2-Bromobenzoyl_chloride 2-Bromobenzoyl chloride Acylamino_ketone 2-Bromo-N-(2-oxo-2-phenylethyl)benzamide 2-Bromobenzoyl_chloride->Acylamino_ketone Acylation 2-Aminoacetophenone 2-Aminoacetophenone 2-Aminoacetophenone->Acylamino_ketone Product This compound Acylamino_ketone->Product Intramolecular Cyclization & Dehydration Dehydrating_agent H2SO4 or POCl3 Dehydrating_agent->Product Palladium_Catalyzed 2-Bromobenzamide 2-Bromobenzamide Product This compound 2-Bromobenzamide->Product Acetophenone Acetophenone Acetophenone->Product Pd_Catalyst Pd(OAc)2 Pd_Catalyst->Product Catalysis Oxidant K2S2O8 Oxidant->Product Promoter CuBr2 Promoter->Product Copper_Catalyzed 2-Bromobenzaldehyde 2-Bromobenzaldehyde Product This compound 2-Bromobenzaldehyde->Product Amide_Source Formamide Amide_Source->Product Cu_Catalyst Cu(OAc)2 Cu_Catalyst->Product Catalysis Oxidant Air/O2 Oxidant->Product

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Data for 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Consistency

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by a vast dataset ensuring its quality, safety, and efficacy. A key intermediate, such as 2-(2-Bromobenzoyl)oxazole, may be synthesized and tested across multiple sites, including internal research and development labs, quality control (QC) units, and external contract research organizations (CROs). In this multi-laboratory environment, ensuring that analytical data is consistent, reliable, and reproducible is not merely a matter of good practice—it is a regulatory necessity.

This guide provides an in-depth technical comparison of analytical methodologies for this compound, framed within the context of an inter-laboratory cross-validation study. The objective of such a study, often called a method transfer, is to demonstrate that a validated analytical procedure, when transferred to a new laboratory, will yield comparable results.[1][2] This process is critical for maintaining data integrity throughout the drug development lifecycle and is a core expectation of regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4]

We will explore the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling. This guide will explain the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of hypothetical data from two laboratories to illustrate the complete cross-validation workflow.

Pillar 1: The Logic of Inter-Laboratory Cross-Validation

Cross-validation is the formal process of verifying that a validated analytical method performs to the same standards when used in a different laboratory by different analysts with different equipment.[5] The International Council for Harmonisation (ICH) guideline Q2(R2) on Validation of Analytical Procedures provides the foundational framework for which performance characteristics must be assessed.[6][7] The goal is to demonstrate that the analytical procedure is robust and fit for its intended purpose, regardless of the testing site.[6][8]

A typical cross-validation or method transfer process involves a "sending" or "originating" laboratory (Lab A) and a "receiving" laboratory (Lab B). The process must be governed by a pre-approved protocol that clearly defines the scope, procedures, and, most importantly, the acceptance criteria for the transfer.[2][9]

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation start Initiate Method Transfer protocol Develop & Approve Transfer Protocol start->protocol training Train Receiving Lab Personnel protocol->training materials Prepare & Ship Materials (Samples, Standards) training->materials lab_a_sst Lab A (Sending): Perform System Suitability materials->lab_a_sst lab_b_sst Lab B (Receiving): Perform System Suitability materials->lab_b_sst lab_a_analysis Lab A: Analyze Homogenous Samples lab_a_sst->lab_a_analysis lab_b_analysis Lab B: Analyze Homogenous Samples lab_b_sst->lab_b_analysis compare Compare Data & Perform Statistical Analysis lab_a_analysis->compare lab_b_analysis->compare decision Acceptance Criteria Met? compare->decision report Generate Final Transfer Report decision->report  Yes investigate Investigate Deviations & Implement CAPA decision->investigate  No end Transfer Complete report->end investigate->compare

Caption: Inter-laboratory analytical method cross-validation workflow.

Pillar 2: Comparative Analytical Methodologies & Protocols

The selection of analytical techniques is driven by the physicochemical properties of this compound and its expected impurity profile. As a moderately polar, non-volatile small molecule, HPLC is the workhorse for purity and potency analysis.[10] GC-MS is chosen as an orthogonal technique, ideal for identifying and quantifying any volatile or semi-volatile impurities that may not be detected by HPLC.[11][12]

Method 1: Reversed-Phase HPLC with UV Detection (Purity & Assay)

This method is designed to quantify the main component and separate it from non-volatile impurities.

Causality Behind Experimental Choices:

  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately non-polar molecules like benzoyl derivatives through hydrophobic interactions.[10]

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that both more polar and less polar impurities are eluted with good peak shape within a reasonable runtime. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Acid Modifier (Phosphoric Acid): A small amount of acid is added to the aqueous phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[13][14]

  • UV Detection Wavelength: The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds, providing good sensitivity for the benzoxazole core.[13][14]

Experimental Protocol:

  • Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

Method 2: Gas Chromatography-Mass Spectrometry (Impurity Profile)

This method is designed to identify and quantify potential volatile impurities from the synthesis, such as residual solvents or starting materials.

Causality Behind Experimental Choices:

  • Stationary Phase (DB-5ms): A low-bleed, non-polar 5% phenyl-methylpolysiloxane column is a general-purpose choice suitable for separating a wide range of semi-volatile compounds, including halogenated aromatics.[15]

  • Split Injection: A high split ratio (e.g., 50:1) is used to prevent column overloading and ensure sharp peaks for trace-level impurity analysis.

  • Temperature Program: A temperature ramp is necessary to first elute highly volatile components at a lower temperature, followed by the elution of higher-boiling point compounds as the temperature increases.

  • Mass Spectrometry (EI Mode): Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for confident compound identification via library matching (e.g., NIST library).

Experimental Protocol:

  • GC-MS System: Agilent 7890B GC coupled with a 5977B Mass Selective Detector (MSD) or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split, 50:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Accurately weigh ~50 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

Pillar 3: Comparative Data Analysis & Acceptance Criteria

For a successful cross-validation, the results from Lab B must be statistically equivalent to those from Lab A. The acceptance criteria should be pre-defined in the transfer protocol.[1] Below are hypothetical results for key validation parameters.

HPLC Purity & Assay Results

A single, homogenous batch of this compound was analyzed in triplicate by both laboratories.

Table 1: Comparison of HPLC Assay and Purity Results

ParameterLab A (Sending)Lab B (Receiving)Acceptance CriteriaPass/Fail
Assay (% w/w)
Replicate 199.6%99.3%
Replicate 299.8%99.5%
Replicate 399.7%99.2%
Mean 99.7% 99.3% Mean difference ≤ 2.0%Pass
Std. Dev. 0.10 0.15
Purity (% Area)
Replicate 199.85%99.81%
Replicate 299.88%99.83%
Replicate 399.86%99.80%
Mean 99.86% 99.81% Mean difference ≤ 0.5%Pass
Std. Dev. 0.015 0.015
Impurity X (RRT 1.15) 0.08%0.11%Individual impurity ≤ 0.2%Pass

Analysis: The data shows a slight bias, with Lab B's assay results being, on average, 0.4% lower than Lab A's. However, this difference falls well within the pre-defined acceptance criterion of ≤ 2.0%. The purity results are highly comparable, and both labs successfully quantified the known impurity, demonstrating the method's specificity and precision in both settings.

GC-MS Impurity Profiling

The same batch was analyzed for a known volatile process impurity, 2-Bromobenzoyl chloride.

Table 2: Comparison of GC-MS Impurity Analysis

ParameterLab A (Sending)Lab B (Receiving)Acceptance CriteriaPass/Fail
2-Bromobenzoyl chloride (ppm)
Replicate 185 ppm92 ppm
Replicate 288 ppm89 ppm
Replicate 383 ppm94 ppm
Mean 85.3 ppm 91.7 ppm Mean difference ≤ 15%Pass
Std. Dev. 2.5 2.5

Analysis: Both labs successfully identified and quantified the trace-level impurity. The mean results differ by approximately 7.5%, which is acceptable for trace analysis and meets the acceptance criteria. This confirms the method's suitability for impurity control in the receiving laboratory.

Spectroscopic Identity Confirmation

To ensure both labs are working with the same material, the reference standard was analyzed by FT-IR and ¹H NMR.

Table 3: Spectroscopic Identity Confirmation

TechniqueKey Diagnostic Signals (Lab A)Key Diagnostic Signals (Lab B)Conclusion
FT-IR (cm⁻¹) ~1680 (C=O, ketone), ~1610 (C=N, oxazole), ~1250 (C-O-C), ~750 (C-Br)~1682 (C=O, ketone), ~1608 (C=N, oxazole), ~1253 (C-O-C), ~751 (C-Br)Spectra are superimposable. Identity confirmed.
¹H NMR (δ, ppm) Multiplets at ~7.4-8.0 ppm (Aromatic protons)Multiplets at ~7.4-8.0 ppm (Aromatic protons)Chemical shifts and splitting patterns match. Identity confirmed.

Analysis: The spectroscopic data provides an unambiguous confirmation that the chemical structure of the reference standard is consistent between the two laboratories, a foundational requirement for any successful cross-validation.[16][17]

Conclusion

The hypothetical cross-validation study for this compound demonstrates that both the HPLC and GC-MS methods are robust, reliable, and transferable between laboratories. The data generated by the receiving laboratory (Lab B) met all pre-defined acceptance criteria, showing statistical comparability to the originating laboratory (Lab A). This successful transfer qualifies Lab B to perform routine QC testing of this intermediate, ensuring consistent data quality across the pharmaceutical development pipeline. This guide underscores that a successful method transfer is built on a foundation of well-validated methods, clear protocols, pre-defined acceptance criteria, and open communication between all parties.[4]

References

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 2023. [Link]

  • Asaish. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. March 2024. [Link]

  • Labcompliance. Understanding ICH Q2(R2) Guidelines for Analytical Validation. July 2025. [Link]

  • ResearchGate. ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • Compliance4All. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies. [Link]

  • Research and Markets. Analytical Method Validation and Transfer According to the New FDA Guidance. [Link]

  • Rushing, W. Analytical Method Transfer Best Practices. Contract Pharma. November 2017. [Link]

  • Shah, V.P. et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. September 2014. [Link]

  • GlobalCompliancePanel. Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. January 2015. [Link]

  • ComplianceOnline. Analytical Method Validation, Verification and Transfer Right. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. August 2025. [Link]

  • IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis. [Link]

  • Deavenport, D. L., et al. Nuclear magnetic resonance spectra of substituted oxazoles and oxazolidinones. Organic Magnetic Resonance. 1973. [Link]

  • ResearchGate. 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation. August 2025. [Link]

  • ResearchGate. Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes. [Link]

  • ResearchGate. Mass spectra of halogenostyrylbenzoxazoles. [Link]

  • Shen, L., et al. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. August 2025. [Link]

  • MDPI. Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. January 2023. [Link]

  • National Institutes of Health. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]

  • She, J., et al. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed. November 2019. [Link]

  • MDPI. Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask. [Link]

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  • ResearchGate. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Bromobenzoyl)oxazole. As a brominated heterocyclic compound, it requires management as a regulated halogenated organic waste. The protocols herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The information is synthesized from established safety data for structurally related compounds and regulatory standards for chemical waste management.

Hazard Identification and Risk Assessment

The compound must be treated as an irritant and acutely toxic substance. The presence of the carbon-bromine bond places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential to form hazardous byproducts like dioxins and furans if not incinerated properly.[2][3]

Table 1: GHS Hazard Profile (Based on 2-Bromobenzo[d]oxazole) [1][4]

Hazard Class Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral H302: Harmful if swallowed GHS07 (Exclamation Mark) Warning
Skin Corrosion/Irritation H315: Causes skin irritation GHS07 (Exclamation Mark) Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritation GHS07 (Exclamation Mark) Warning
Acute Toxicity, Inhalation H332: Harmful if inhaled GHS07 (Exclamation Mark) Warning

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Mandatory Personal Protective Equipment (PPE)

Due to the compound's irritant and potentially toxic nature, stringent adherence to PPE standards is non-negotiable. All handling, including weighing, transfers, and preparation for disposal, must be conducted inside a certified chemical fume hood.

Table 2: Required Personal Protective Equipment

Protection Category Specification Rationale
Eye Protection Chemical splash goggles and a full-face shield. Protects against splashes that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®). A double layer of nitrile gloves may be used for short-duration tasks but is not sufficient for extended handling or spill cleanup. Prevents skin contact, which can cause irritation.[1]
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron. Provides a barrier against spills and contamination of personal clothing.
Footwear Closed-toe, chemical-resistant shoes. Protects feet from spills.

| Respiratory | All work must be performed in a certified chemical fume hood. | Mitigates the risk of inhaling harmful dust or vapors.[1] |

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated organic waste.[3] This segregation is critical because halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[2]

  • Obtain a Designated Waste Container: Procure a clearly labeled, leak-proof waste container designated for "Halogenated Organic Waste." These containers are often color-coded (e.g., green-labeled carboys) or explicitly marked by your institution's Environmental Health & Safety (EHS) office.[3]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill out all required information, including the full chemical name "this compound" and the estimated concentration and volume. Do not use abbreviations.

  • Transfer Waste: Carefully transfer the waste material (pure compound, solutions, or reaction mixtures) into the designated container using a funnel. Perform this transfer inside a chemical fume hood.

  • Seal the Container: Securely cap the waste container immediately after the transfer. Do not leave a funnel in the container, as this prevents a proper seal and can be a source of vapor release.[6]

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area. The storage area should be secure, well-ventilated, and have secondary containment to control any potential leaks.

  • Arrange for Pickup: Once the container is full (typically no more than 90% capacity to allow for expansion), contact your institution's EHS department to schedule a waste pickup.

Management of Spills and Contaminated Materials

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Don PPE: Before attempting cleanup, don the full PPE listed in Table 2.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent powder (e.g., vermiculite or sand). For liquid spills, surround the area with absorbent pads or booms. Avoid raising dust.

  • Collect Material: Gently sweep or scoop the contained material into a labeled bag or container for halogenated solid waste.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), working from the outside in. Place all used cleaning materials (gloves, wipes, absorbent pads) into the same halogenated solid waste container.

  • Dispose of Cleanup Debris: Seal the container with the cleanup debris, label it as "Halogenated Solid Waste," and arrange for disposal through EHS.

Decontamination of Empty Containers

Empty containers that held this compound must be managed as hazardous waste until properly decontaminated.[6]

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinseate must be collected and disposed of as liquid halogenated organic waste. For highly toxic compounds, the first three rinses must be collected.[6]

  • Final Cleaning: After the solvent rinse, the container can be washed with soap and water.

  • Disposal of Container: Once decontaminated, deface the original label and dispose of the container according to institutional guidelines for glass or plastic recycling or disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Waste Generation cluster_3 Final Disposition Use Use of this compound in Fume Hood Waste Routine Chemical Waste (Pure compound, solutions) Spill Accidental Spill Container Empty Container Segregate Segregate in 'Halogenated Organic Waste' Container Cleanup Contain & Clean Spill with Absorbent Material Rinse Triple-Rinse Container FinalDisposal Licensed Hazardous Waste Vendor (High-Temp Incineration) SolidWaste Collect Debris in 'Halogenated Solid Waste' Container CollectRinse Collect First Rinseate in Halogenated Liquid Waste

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(2-Bromobenzoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the nuanced world of drug discovery and development, the introduction of a novel compound into a workflow is a moment of both opportunity and critical evaluation. 2-(2-Bromobenzoyl)oxazole, a molecule combining a halogenated aromatic ketone with a heterocyclic oxazole ring, presents a unique profile of reactivity and potential biological activity. However, its handling demands a commensurate level of caution and preparedness.

Hazard Assessment: A Composite Profile

The primary hazards of this compound can be inferred from its constituent moieties. The 2-bromobenzoyl group is analogous to compounds like 2-bromobenzoyl chloride and 2-bromobenzoic acid, which are known corrosives and irritants. The oxazole ring, while a common pharmacophore, can also contribute to irritation and toxicity. Therefore, a cautious approach is mandated.

Based on data from close structural analogues, the following hazards should be assumed:

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332 (Harmful) Assumed harmful if swallowed, in contact with skin, or if inhaled. All handling of the solid and its solutions must be performed in a manner that prevents ingestion, skin contact, and aerosol generation.
Skin Corrosion/Irritation H314 (Causes severe skin burns and eye damage) The 2-bromobenzoyl moiety is strongly associated with corrosive properties[1][2][3]. Direct skin contact must be avoided at all times. Use of appropriate gloves and a lab coat is mandatory.
Serious Eye Damage/Irritation H318 (Causes serious eye damage) Highly likely to be corrosive or severely irritating to the eyes. Chemical splash goggles and a face shield are required to protect against splashes of solutions or contact with the solid powder[2].
Respiratory Irritation H335 (May cause respiratory irritation) Inhalation of the powder or aerosols may cause irritation to the respiratory tract. All work, especially weighing and transfer of the solid, must be conducted within a certified chemical fume hood[4].

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is an integrated system of protection designed to mitigate the identified hazards. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied at all times.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood. This is the most critical control measure to prevent inhalation of the compound, which is presumed to be a respiratory irritant and harmful if inhaled[4]. The sash should be kept as low as possible to maximize protection.

Eye and Face Protection: A Dual-Layer Approach

Given the high likelihood of severe eye damage, robust protection is non-negotiable.

  • Chemical Splash Goggles: ANSI Z87-rated (or equivalent) chemical splash goggles are mandatory at all times when the compound is being handled. These provide a seal around the eyes to protect from splashes, vapors, and dust[5].

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during the transfer of solutions or when working with larger quantities. This protects the entire face from corrosive splashes.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Standard lightweight latex or vinyl gloves are insufficient. Double-gloving is recommended.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A glove with proven resistance to halogenated aromatic compounds. Heavier-duty nitrile or neoprene gloves are appropriate choices[6][7]. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. Wash hands thoroughly after removing gloves.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required. This protects street clothes and skin from accidental contact[5].

Respiratory Protection

Under normal operating conditions within a chemical fume hood, a respirator should not be necessary. However, in the event of a large spill or a failure of the primary engineering controls, a full-face respirator with a combination organic vapor/acid gas/particulate (ABEK-P3 or equivalent) filter cartridge should be used by trained emergency response personnel.

Operational and Disposal Plan

Workflow for Safe Handling: Weighing and Dissolving

This protocol outlines the essential steps for safely preparing a solution of this compound. The causality behind each step is explained to reinforce the safety rationale.

  • Preparation: Don all required PPE (lab coat, double gloves, goggles, face shield). Ensure the chemical fume hood is on and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (analytical balance, weigh paper, spatula, beaker, wash bottle with solvent, waste container) inside the fume hood before introducing the compound. This minimizes movement in and out of the containment area.

  • Weighing: Carefully transfer the desired amount of solid this compound onto weigh paper using a clean spatula. Perform this action slowly to avoid creating airborne dust.

  • Transfer: Gently add the weighed solid to the beaker. Use the solvent to rinse any residual powder from the weigh paper and spatula into the beaker, ensuring a complete and contained transfer.

  • Dissolution: Add the remaining solvent to the beaker and stir to dissolve. Keep the beaker covered with a watch glass to the extent possible to minimize vapor release.

  • Cleanup: Immediately place the contaminated weigh paper and any disposable items into a dedicated, sealed hazardous waste bag located inside the fume hood.

  • Doffing: Once the procedure is complete and the area is clean, remove PPE in the correct order (outer gloves, face shield, inner gloves, lab coat) to prevent self-contamination. Wash hands immediately and thoroughly.

G cluster_0 Inside Chemical Fume Hood prep 1. Don PPE & Verify Hood stage 2. Stage Equipment prep->stage Prepare workspace weigh 3. Weigh Solid Compound stage->weigh Introduce compound transfer 4. Transfer to Beaker weigh->transfer Avoid dust dissolve 5. Dissolve in Solvent transfer->dissolve cleanup 6. Secure Contaminated Waste dissolve->cleanup Contain waste outside 7. Doff PPE & Wash Hands cleanup->outside Exit hood caption Workflow for Safe Handling of this compound

Caption: Workflow for Safe Handling of this compound

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2][3].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous.

  • Collection: Collect waste in a clearly labeled, sealable, and chemically compatible container. The label should read "Hazardous Waste: Halogenated Organic Compound" and include the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, bases, and alcohols[2].

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local and national regulations for hazardous waste.

By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Naqvi, S. Z., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Pathak, D., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.
  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2019).
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.